molecular formula C27H33N5O5S B15615424 SID 26681509

SID 26681509

カタログ番号: B15615424
分子量: 539.6 g/mol
InChIキー: OTIWAYTTYNFEKL-QFIPXVFZSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

SID 26681509 is a carbohydrazide that is L-tryptophan in which the amino and carboxy groups are substituted by tert-butoxycarbonyl and 2-({[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}carbonyl)hydrazinyl groups, respectively. It is a potent and reversible inhibitor of human cathepsin L (IC50 = 56 nM). It has a role as a cathepsin L (EC 3.4.22.15) inhibitor and an antiplasmodial drug. It is a secondary carboxamide, a L-tryptophan derivative, a tert-butyl ester, a thioester and a carbohydrazide.

特性

IUPAC Name

tert-butyl N-[(2S)-1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N5O5S/c1-5-17-10-6-8-12-20(17)29-23(33)16-38-26(36)32-31-24(34)22(30-25(35)37-27(2,3)4)14-18-15-28-21-13-9-7-11-19(18)21/h6-13,15,22,28H,5,14,16H2,1-4H3,(H,29,33)(H,30,35)(H,31,34)(H,32,36)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIWAYTTYNFEKL-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC(=O)NNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1NC(=O)CSC(=O)NNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SID 26681509: A Potent, Slow-Binding Inhibitor of Human Cathepsin L

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of SID 26681509, a novel thiocarbazate-based inhibitor of human cathepsin L. The document details the kinetic properties, selectivity profile, and mode of inhibition, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development applications.

Core Mechanism of Action

This compound is a potent, selective, and reversible slow-binding competitive inhibitor of human cathepsin L.[1] Its mechanism is characterized by a time-dependent increase in potency, indicating a two-step binding process. Initially, the inhibitor forms a rapid-equilibrium encounter complex with the enzyme, which is then followed by a slower isomerization to a more tightly bound complex. This slow-binding nature contributes to a prolonged duration of action. The inhibition is reversible, as demonstrated by the recovery of enzyme activity upon dilution of the enzyme-inhibitor complex.[1]

Visualizing the Mechanism of Action

Mechanism_of_Action cluster_0 Catalytic Cycle cluster_1 Inhibition Pathway E Cathepsin L (E) ES Enzyme-Substrate Complex (ES) E->ES k_on(S) EI Initial Encounter Complex (EI) E->EI k_on (fast) S Substrate (S) S->ES I This compound (I) I->EI ES->E k_off(S) EP Enzyme (E) + Product (P) ES->EP k_cat EI->E k_off (fast) EI_star Tight-Binding Complex (E*I) EI->EI_star k_5 (slow) EI_star->EI k_6 (slow) Signaling_Pathway HMGB1 Extracellular HMGB1 TLR4_RAGE TLR4 / RAGE Receptors HMGB1->TLR4_RAGE MyD88 MyD88 TLR4_RAGE->MyD88 NFkB NF-κB Activation MyD88->NFkB TNFa_gene TNF-α Gene Transcription NFkB->TNFa_gene TNFa TNF-α Release TNFa_gene->TNFa CathepsinL Cathepsin L CathepsinL->MyD88 ? SID26681509 This compound SID26681509->CathepsinL Experimental_Workflow A Primary Screening (IC₅₀ Determination) B Time-Dependent Inhibition Assay A->B C Selectivity Profiling (vs. other proteases) A->C D Reversibility Assay (Preincubation-Dilution) B->D F Mechanism of Action (Competitive, Slow-Binding, Reversible) B->F C->F E Kinetic Analysis (Transient Kinetics) D->E D->F E->F

References

What is the chemical structure of SID 26681509?

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to SID 26681509: A Potent and Selective Cathepsin L Inhibitor

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental characterization of this compound, a potent, reversible, and selective inhibitor of human cathepsin L. This document is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a novel small molecule thiocarbazate.[1] Its chemical identity has been established through various analytical methods.

Chemical Name: N-[(1,1-Dimethylethoxy)carbonyl]-L-tryptophan-2-[[[2-[(2-ethylphenyl)amino]-2-oxoethyl]thio]carbonyl]hydrazide[1]

Molecular Formula: C₂₇H₃₃N₅O₅S[1]

Molecular Weight: 539.65 g/mol [1]

CAS Number: 958772-66-2[1]

SMILES: O=C(NNC(SCC(NC1=CC=CC=C1CC)=O)=O)--INVALID-LINK--NC(OC(C)(C)C)=O

Biological Activity and Quantitative Data

This compound is a potent inhibitor of human cathepsin L, demonstrating slow-binding and reversible competitive inhibition.[2][3] Its inhibitory activity has been quantified against cathepsin L and a panel of other proteases to determine its selectivity. The compound has also shown activity against parasitic organisms.

In Vitro Inhibitory Activity against Cathepsin L

The inhibitory potency of this compound against human cathepsin L increases with pre-incubation time, which is characteristic of a slow-binding inhibitor.[2][4]

Pre-incubation TimeIC₅₀ (nM)
0 hours56 ± 4
1 hour7.5 ± 1.0
2 hours4.2 ± 0.6
4 hours1.0 ± 0.5

Table 1: IC₅₀ values of this compound against human cathepsin L with varying pre-incubation times. Data from Shah et al., 2008.[2]

Kinetic Constants for Cathepsin L Inhibition

Transient kinetic analysis was performed to determine the rate constants for the interaction of this compound with cathepsin L.[2][3]

ParameterValue
k_on (M⁻¹s⁻¹)24,000
k_off (s⁻¹)2.2 x 10⁻⁵
K_i (nM)0.89

Table 2: Kinetic constants for the inhibition of human cathepsin L by this compound. Data from Shah et al., 2008.[2][3]

Selectivity Profile

The inhibitory activity of this compound was tested against other related proteases to assess its selectivity. The following IC₅₀ values were determined after a one-hour incubation.[2]

ProteaseIC₅₀ (nM)Selectivity Index (IC₅₀ Protease / IC₅₀ Cathepsin L)
Papain61811
Cathepsin B8442151
Cathepsin K312556
Cathepsin S125022
Cathepsin V5009
Cathepsin GNo inhibition>17857

Table 3: Selectivity profile of this compound against various proteases. The selectivity index is calculated based on the IC₅₀ for cathepsin L at 0 hours pre-incubation (56 nM). Data from Shah et al., 2008.[2]

Anti-parasitic Activity

This compound has demonstrated inhibitory activity against the in vitro propagation of Plasmodium falciparum and the viability of Leishmania major promastigotes.[2][4]

OrganismIC₅₀ (µM)
Plasmodium falciparum15.4 ± 0.6
Leishmania major (promastigotes)12.5 ± 0.6

Table 4: Anti-parasitic activity of this compound. Data from Shah et al., 2008.[2][4]

Toxicity Data

The compound was found to be non-toxic to human aortic endothelial cells and in a zebrafish live organism assay at a concentration of 100 µM.[2][4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound, based on the work by Shah et al., 2008.[2]

Cathepsin L Inhibition Assay (IC₅₀ Determination)
  • Preparation of Reagents:

    • This compound was dissolved in DMSO to create a stock solution. A 16-point two-fold serial dilution was performed in DMSO.

    • Assay buffer: 100 mM sodium acetate, 1 mM EDTA, and 5 mM cysteine, pH 5.5.

    • Human cathepsin L was diluted in assay buffer.

    • The fluorogenic substrate Z-Phe-Arg-AMC was diluted in assay buffer.

  • Assay Procedure:

    • 2 µL of the diluted inhibitor (or DMSO for controls) was added to the wells of a 96-well plate.

    • 38 µL of water was added to each well.

    • 50 µL of cathepsin L in assay buffer was added and incubated for the desired pre-incubation time (0, 1, 2, or 4 hours) at room temperature.

    • The reaction was initiated by adding 10 µL of the substrate solution.

    • Fluorescence was monitored using a plate reader with excitation and emission wavelengths appropriate for AMC.

  • Data Analysis:

    • The initial reaction velocities were calculated from the linear portion of the fluorescence versus time curves.

    • IC₅₀ values were determined by fitting the dose-response data to a four-parameter logistic equation.

Protease Selectivity Assay
  • Enzymes and Substrates:

    • Papain, human cathepsins B, K, S, and V were used.

    • Z-Phe-Arg-AMC was used as the substrate for all proteases except cathepsin B.

    • Z-Arg-Arg-AMC was used as the substrate for cathepsin B.

  • Assay Procedure:

    • The assay was performed similarly to the cathepsin L inhibition assay, with a one-hour pre-incubation of the enzyme and inhibitor.

    • The enzyme and substrate concentrations were optimized for each protease.

  • Data Analysis:

    • IC₅₀ values were calculated as described for the cathepsin L assay.

Plasmodium falciparum In Vitro Propagation Assay
  • Culture Conditions:

    • P. falciparum asexual blood stage parasites were cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum under a low-oxygen atmosphere (5% CO₂, 5% O₂, 90% N₂) at 37°C.

  • Assay Procedure:

    • Parasitized erythrocytes were incubated with various concentrations of this compound.

    • After 18 hours of incubation, [³H]hypoxanthine was added to each well to assess parasite growth.

    • The plates were incubated for an additional 24 hours.

    • The assay was terminated by freezing the plates, and the incorporation of [³H]hypoxanthine was measured to determine parasite viability.

  • Data Analysis:

    • IC₅₀ values were calculated from the dose-response curves.

Leishmania major Promastigote Viability Assay
  • Culture Conditions:

    • L. major promastigotes were cultured in appropriate medium at 27°C.

  • Assay Procedure:

    • Promastigotes were seeded in 96-well plates and incubated with increasing concentrations of this compound for 72 hours.

    • Parasite viability was assessed using a fluorometric resazurin-based assay (e.g., CellTiter-Blue).

  • Data Analysis:

    • IC₅₀ values were determined from the dose-response data.

Visualizations

Experimental Workflow for Characterization of this compound

experimental_workflow cluster_discovery Discovery Phase cluster_optimization Chemical Optimization cluster_characterization Biological Characterization HTS High-Throughput Screen (57,821 compounds) Hit_ID Hit Identification (SID 861540) HTS->Hit_ID Structure_Elucidation Structure Elucidation (Ring-opened form) Hit_ID->Structure_Elucidation Synthesis Synthesis of Stable Analog (this compound) Structure_Elucidation->Synthesis Potency Potency Determination (IC50 vs Cathepsin L) Synthesis->Potency Kinetics Kinetic Analysis (kon, koff, Ki) Potency->Kinetics Selectivity Selectivity Profiling (vs other proteases) Potency->Selectivity Antiparasitic Anti-parasitic Activity (P. falciparum, L. major) Potency->Antiparasitic Toxicity Toxicity Assessment (Cell lines, Zebrafish) Antiparasitic->Toxicity

Caption: Workflow for the discovery and characterization of this compound.

Signaling Pathway: Inhibition of Cathepsin L in Tumor Invasion

Cathepsin L plays a crucial role in tumor cell invasion by degrading components of the extracellular matrix (ECM). This compound, by inhibiting cathepsin L, can potentially block this process.

signaling_pathway cluster_cell Tumor Cell cluster_ecm Extracellular Matrix (ECM) CatL_pro Pro-Cathepsin L CatL_active Active Cathepsin L CatL_pro->CatL_active autocatalytic activation (low pH) ECM_proteins ECM Proteins (e.g., Collagen, Laminin) CatL_active->ECM_proteins degradation Degraded_ECM Degraded ECM ECM_proteins->Degraded_ECM Invasion Invasion Degraded_ECM->Invasion Inhibitor This compound Inhibitor->CatL_active inhibition

Caption: Inhibition of Cathepsin L-mediated tumor invasion by this compound.

References

The Biological Activity of SID 26681509: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SID 26681509 is a potent, selective, and reversible slow-binding inhibitor of human cathepsin L.[1][2][3][4][5][6] This thiocarbazate compound has demonstrated significant biological activity in various in vitro and in vivo models, highlighting its therapeutic potential. This document provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative inhibitory data, and effects on parasitic organisms. Detailed experimental methodologies for key assays are provided, and relevant signaling pathways are visualized.

Introduction

Cathepsin L, a lysosomal cysteine protease, is implicated in a variety of physiological and pathological processes, including protein degradation, antigen presentation, and extracellular matrix remodeling.[2] Its overexpression and aberrant activity have been linked to several diseases, making it a compelling target for therapeutic intervention.[2] this compound emerged from a high-throughput screening of the NIH Molecular Libraries Small Molecule Repository as a potent inhibitor of human cathepsin L.[1][6] This guide synthesizes the current knowledge on the biological activity of this compound.

Mechanism of Action

This compound is a slow-binding, reversible, and competitive inhibitor of human cathepsin L.[3][4][6] Its inhibitory activity increases with pre-incubation time with the enzyme, a characteristic of slow-binding inhibitors.[1][2][4][6] Kinetic analysis has revealed a two-step inhibition mechanism, beginning with the rapid formation of an initial collision complex, followed by a slower isomerization to a more tightly bound complex. The inhibition is reversible, as demonstrated by the recovery of enzymatic activity upon dilution of the enzyme-inhibitor complex.[1]

Quantitative Data

The inhibitory potency and selectivity of this compound have been quantified across various proteases and parasitic organisms. The data is summarized in the tables below.

Table 1: Inhibitory Activity of this compound against Human Cathepsin L
ParameterValueConditionsReference
IC50 56 ± 4 nMNo pre-incubation[1]
7.5 ± 1.0 nM1-hour pre-incubation[1]
4.2 ± 0.6 nM2-hour pre-incubation[1]
1.0 ± 0.5 nM4-hour pre-incubation[1][2][4][6]
Ki 0.89 nM-[1][4][6]
kon 24,000 M-1s-1-[1][4][6]
koff 2.2 x 10-5 s-1-[1][4][6]
Table 2: Selectivity Profile of this compound against Various Proteases
ProteaseIC50 (1-hour pre-incubation)Selectivity Index (vs. Cathepsin L)Reference
Papain 618 nM82[1]
Cathepsin B 8.442 μM1126[1]
Cathepsin K >10 μM>1333[1]
Cathepsin S 1.13 μM151[1]
Cathepsin V 0.5 μM67[3][4]
Cathepsin G No inhibitory activity-[1][3][4][5]
Table 3: Antiparasitic Activity of this compound
OrganismIC50Reference
Plasmodium falciparum 15.4 ± 0.6 μM[1][2][3][4]
Leishmania major promastigotes 12.5 ± 0.6 μM[1][2][3][4]
Table 4: Cytotoxicity Data
Cell Line/OrganismConcentrationEffectReference
Human Aortic Endothelial Cells 100 μMNon-toxic[1][2]
Zebrafish 100 μMNon-toxic[1][2]

Signaling Pathways

This compound primarily exerts its effect through the direct inhibition of cathepsin L. Additionally, it has been shown to block high-mobility group box 1 (HMGB1)-induced production of the pro-inflammatory cytokine TNF-α, suggesting an immunomodulatory role.[3][4]

Inhibition_of_Cathepsin_L Direct Inhibition of Cathepsin L by this compound SID_26681509 This compound Cathepsin_L Cathepsin L SID_26681509->Cathepsin_L Proteolytic_Activity Proteolytic Activity Cathepsin_L->Proteolytic_Activity

Fig. 1: Direct inhibition of Cathepsin L by this compound.

HMGB1_TNFa_Pathway Inhibition of HMGB1-Induced TNF-α Production cluster_inhibition Inhibition by this compound cluster_cellular_process Cellular Process SID_26681509 This compound Cathepsin_L Cathepsin L SID_26681509->Cathepsin_L Cell_Signaling Intracellular Signaling Cascade Cathepsin_L->Cell_Signaling HMGB1 HMGB1 HMGB1->Cell_Signaling TNFa_Production TNF-α Production Cell_Signaling->TNFa_Production

Fig. 2: Postulated mechanism for the inhibition of HMGB1-induced TNF-α production.

Experimental Protocols

The following are descriptions of the key experimental procedures used to characterize the biological activity of this compound.

Cathepsin L Inhibition Assay

This assay determines the potency of this compound in inhibiting human cathepsin L activity.

  • Materials:

    • Recombinant human cathepsin L

    • Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)

    • Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, pH 5.5, containing DTT)

    • This compound

    • 96-well black microplates

    • Fluorometric plate reader

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • For pre-incubation experiments, mix the enzyme with the inhibitor dilutions and incubate for specified times (0, 1, 2, or 4 hours) at room temperature.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

    • Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 360 nm, emission at 460 nm).

    • Calculate the initial reaction velocities from the linear portion of the progress curves.

    • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Slow-Binding Kinetics and Reversibility Assay

This assay characterizes the time-dependent inhibition and the reversibility of the inhibitor-enzyme complex.

  • Procedure for Slow-Binding Kinetics:

    • Mix the enzyme, substrate, and various concentrations of this compound simultaneously in a microplate.

    • Immediately monitor the fluorescence change over a prolonged period.

    • Fit the resulting progress curves to a model for slow-binding inhibition to determine the association (kon) and dissociation (koff) rate constants.

  • Procedure for Reversibility (Rapid Dilution Method):

    • Pre-incubate a concentrated solution of cathepsin L with a saturating concentration of this compound to allow the formation of the enzyme-inhibitor complex.

    • Rapidly dilute the mixture (e.g., 100-fold) into a solution containing the substrate.

    • Monitor the recovery of enzymatic activity over time. A gradual increase in activity indicates reversible inhibition.

Plasmodium falciparum In Vitro Propagation Assay

This assay assesses the ability of this compound to inhibit the growth of the malaria parasite.

  • Materials:

    • P. falciparum culture (e.g., 3D7 strain)

    • Human red blood cells

    • Complete culture medium (e.g., RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

    • This compound

    • 96-well microplates

    • DNA-intercalating dye (e.g., SYBR Green I)

  • Procedure:

    • Synchronize the parasite culture to the ring stage.

    • Prepare serial dilutions of this compound in the culture medium.

    • Add the parasitized red blood cells to the wells containing the inhibitor dilutions.

    • Incubate the plates for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.

    • Lyse the red blood cells and stain the parasite DNA with SYBR Green I.

    • Measure fluorescence using a plate reader.

    • Calculate the IC50 values by comparing the fluorescence in treated wells to that in untreated control wells.

Leishmania major Promastigote Toxicity Assay

This assay evaluates the cytotoxic effect of this compound on the promastigote stage of Leishmania major.

  • Materials:

    • L. major promastigote culture

    • Complete culture medium (e.g., M199)

    • This compound

    • 96-well microplates

    • Resazurin-based viability reagent (e.g., AlamarBlue)

  • Procedure:

    • Seed the promastigotes in the wells of a 96-well plate.

    • Add serial dilutions of this compound to the wells.

    • Incubate the plates for 72 hours at the appropriate temperature (e.g., 26 °C).

    • Add the resazurin-based reagent to each well and incubate for an additional 4-24 hours.

    • Measure the fluorescence or absorbance to determine cell viability.

    • Calculate the IC50 values by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Fig. 3: A generalized workflow for the characterization of this compound.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of human cathepsin L with a slow-binding and reversible mechanism of action. Its demonstrated activity against parasitic organisms and its ability to modulate inflammatory pathways, coupled with a favorable preliminary toxicity profile, underscore its potential as a lead compound for the development of novel therapeutics. Further investigation into its in vivo efficacy and pharmacokinetic properties is warranted to fully elucidate its therapeutic utility.

References

SID 26681509: A Potent, Slow-Binding Inhibitor of Human Cathepsin L

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Cathepsin L, a lysosomal cysteine protease, is a critical enzyme involved in a variety of physiological and pathological processes, including protein degradation, antigen presentation, and extracellular matrix remodeling. Its dysregulation has been implicated in numerous diseases such as cancer, neurodegenerative disorders, and viral infections. This has made cathepsin L a compelling target for therapeutic intervention. SID 26681509, a novel thiocarbazate, has emerged as a potent, reversible, competitive, and selective inhibitor of human cathepsin L.[1][2][3] This technical guide provides an in-depth overview of this compound, summarizing its inhibitory activity, kinetic properties, and the experimental protocols used for its characterization.

Chemical Properties

This compound is a small molecule thiocarbazate identified through a high-throughput screening of the National Institutes of Health Molecular Libraries Small Molecule Repository.[4]

PropertyValue
PubChem SID 26681509
Molecular Formula C27H33N5O5S
Molecular Weight 539.65 g/mol
CAS Number 958772-66-2
Chemical Class Thiocarbazate

Table 1: Chemical and Physical Properties of this compound.

Inhibitory Activity and Kinetics

This compound demonstrates potent and selective inhibition of human cathepsin L. A key characteristic of this inhibitor is its slow-binding nature, where its potency increases with pre-incubation time with the enzyme.[1][2][5]

Inhibitory Potency (IC50)
TargetConditionIC50
Human Cathepsin L No pre-incubation56 nM[1][2][4]
1-hour pre-incubation7.5 ± 1.0 nM[5]
2-hour pre-incubation4.2 ± 0.6 nM[5]
4-hour pre-incubation1.0 ± 0.5 nM[1][2][5]
Papain 1-hour pre-incubation618 nM[1][2]
Human Cathepsin B 1-hour pre-incubation> 8.4 µM
Human Cathepsin K 1-hour pre-incubation1.2 µM
Human Cathepsin S 1-hour pre-incubation2.3 µM
Human Cathepsin V 1-hour pre-incubation0.5 µM[1][2]
Human Cathepsin G -No inhibition[1][2]

Table 2: Inhibitory potency (IC50) of this compound against various proteases.

Kinetic Parameters

This compound is a slowly reversible, competitive inhibitor of cathepsin L.[1][2][5] A transient kinetic analysis determined the following rate constants:

ParameterValue
kon (association rate constant) 24,000 M⁻¹s⁻¹[1][2][4]
koff (dissociation rate constant) 2.2 x 10⁻⁵ s⁻¹[1][2][4]
Ki (inhibition constant) 0.89 nM[1][2][4]

Table 3: Kinetic parameters for the inhibition of human cathepsin L by this compound.

Biological Activity

Beyond its enzymatic inhibition, this compound has been shown to possess activity against parasitic protozoa and a favorable safety profile in preliminary studies.

Organism/Cell LineAssayIC50 / Result
Plasmodium falciparum In vitro propagation15.4 µM[1][2][4]
Leishmania major Promastigote viability12.5 µM[1][2][4]
Human Aortic Endothelial Cells ToxicityNon-toxic at 100 µM[4]
Zebrafish In vivo toxicityNon-toxic at 100 µM[4]

Table 4: Biological activity and toxicity profile of this compound.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature characterizing this compound, particularly the work by Shah et al., 2008.[4][5]

Cathepsin L Enzymatic Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of this compound against human cathepsin L.

Materials:

  • Human liver cathepsin L (e.g., Calbiochem 219402)

  • Fluorogenic substrate: Z-Phe-Arg-7-amido-4-methylcoumarin (Z-Phe-Arg-AMC)

  • Assay Buffer: 20 mM sodium acetate, 1 mM EDTA, 5 mM cysteine, pH 5.5

  • This compound stock solution in DMSO

  • 96-well black microplate

  • Fluorescent microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Enzyme Activation: Pre-incubate human cathepsin L in assay buffer for 30 minutes at room temperature to ensure the reduction of the active site cysteine.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO.

  • Assay Reaction:

    • In a 96-well plate, add 2 µL of the inhibitor dilution (or DMSO for control).

    • Add 50 µL of activated cathepsin L solution (final concentration ~8.7 ng/mL).

    • For slow-binding experiments, pre-incubate the enzyme and inhibitor at room temperature for the desired time (e.g., 0, 1, 2, or 4 hours).

    • Initiate the reaction by adding 5 µL of Z-Phe-Arg-AMC substrate (final concentration ~1 µM).

  • Measurement: Monitor the hydrolysis of the substrate by measuring the increase in fluorescence over time.

  • Data Analysis: Calculate the initial reaction velocities and determine the IC50 values by fitting the dose-response data to a suitable model.

Plasmodium falciparum Growth Inhibition Assay

This protocol outlines a method to assess the anti-malarial activity of this compound using a SYBR Green I-based fluorescence assay.

Materials:

  • P. falciparum culture (e.g., 3D7 strain)

  • Human erythrocytes

  • Complete culture medium (RPMI 1640, AlbuMAX, hypoxanthine)

  • SYBR Green I nucleic acid stain

  • Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)

  • 96-well microplate

  • Fluorescent microplate reader (Excitation: 485 nm, Emission: 530 nm)

Procedure:

  • Parasite Culture: Maintain a synchronized culture of P. falciparum in human erythrocytes.

  • Assay Setup:

    • Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.

    • Add parasitized erythrocytes to each well to achieve a starting parasitemia of ~0.5% and a hematocrit of 2%.

  • Incubation: Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).

  • Lysis and Staining:

    • Freeze the plate at -80°C to lyse the cells.

    • Thaw the plate and add SYBR Green I in lysis buffer to each well.

    • Incubate in the dark at room temperature for 1-3 hours.

  • Measurement: Read the fluorescence intensity.

  • Data Analysis: Determine the IC50 values by comparing the fluorescence in treated wells to untreated controls.

Leishmania major Promastigote Viability Assay

This protocol details an AlamarBlue-based assay to determine the effect of this compound on the viability of L. major promastigotes.

Materials:

  • L. major promastigote culture

  • Complete culture medium (e.g., M199 with supplements)

  • AlamarBlue (resazurin) solution

  • 96-well microplate

  • Fluorescent microplate reader (Excitation: 560 nm, Emission: 590 nm)

Procedure:

  • Promastigote Culture: Grow L. major promastigotes to the logarithmic phase.

  • Assay Setup:

    • Prepare serial dilutions of this compound in culture medium in a 96-well plate.

    • Add promastigotes to each well to a final density of ~1 x 10⁶ cells/mL.

  • Incubation: Incubate the plate at 26°C for 48-72 hours.

  • Viability Assessment:

    • Add AlamarBlue solution to each well.

    • Incubate for an additional 4-6 hours.

  • Measurement: Measure the fluorescence, which is proportional to the number of viable, metabolically active cells.

  • Data Analysis: Calculate the IC50 values from the dose-response curves.

Visualizations

Mechanism of Action and Signaling Context

The following diagram illustrates the proposed mechanism of this compound as a competitive inhibitor of cathepsin L and its potential impact on a downstream signaling pathway. Cathepsin L is known to be involved in the processing of various proteins, and its inhibition can modulate cellular processes such as inflammation and immune response.

CathepsinL_Inhibition cluster_0 Cathepsin L Active Site cluster_1 Inhibitor cluster_2 Cellular Process CatL Cathepsin L Products Cleaved Products CatL->Products Cleavage Substrate Protein Substrate Substrate->CatL SID26681509 This compound SID26681509->CatL Competitive Inhibition Downstream Downstream Signaling (e.g., Inflammation) Products->Downstream IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Prepare Serial Dilutions of this compound step1 Add Inhibitor and Enzyme to Plate prep1->step1 prep2 Activate Cathepsin L in Assay Buffer prep2->step1 step2 Pre-incubate (for slow-binding analysis) step1->step2 step3 Add Fluorogenic Substrate (Z-Phe-Arg-AMC) step2->step3 step4 Monitor Fluorescence Increase Over Time step3->step4 analysis1 Calculate Initial Reaction Velocities step4->analysis1 analysis2 Plot Dose-Response Curve analysis1->analysis2 analysis3 Determine IC50 Value analysis2->analysis3

References

The Discovery and Development of SID 26681509: A Potent and Selective Cathepsin L Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of SID 26681509, a potent, reversible, and selective inhibitor of human cathepsin L. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological profile and experimental methodologies associated with this compound.

Core Compound Data

This compound is a novel thiocarbazate that was identified through a high-throughput screening of the National Institutes of Health (NIH) Molecular Libraries Small Molecule Repository.[1] It exhibits potent and selective inhibition of human cathepsin L, a lysosomal cysteine protease implicated in a variety of physiological and pathological processes.

Quantitative Inhibitory Activity

This compound demonstrates time-dependent inhibition of cathepsin L, characteristic of a slow-binding inhibitor.[2] Its potency increases with longer pre-incubation times with the enzyme.

Target EnzymePre-incubation TimeIC50 (nM)
Human Cathepsin L0 hours56 ± 4
Human Cathepsin L1 hour7.5 ± 1.0
Human Cathepsin L2 hours4.2 ± 0.6
Human Cathepsin L4 hours1.0 ± 0.5
Kinetic Parameters

Kinetic analysis of this compound's interaction with cathepsin L reveals it to be a slow-binding and slowly reversible competitive inhibitor.[2]

ParameterValue
kon 24,000 M-1s-1
koff 2.2 x 10-5 s-1
Ki 0.89 nM
Protease Selectivity Profile

This compound exhibits significant selectivity for cathepsin L over other related cysteine proteases and shows no activity against the serine protease cathepsin G.[2]

ProteaseIC50 (nM) (1-hour pre-incubation)Selectivity Index (IC50 Protease / IC50 Cathepsin L)
Papain61882.4
Cathepsin B84421125.6
Cathepsin KNot specifiedNot specified
Cathepsin SNot specifiedNot specified
Cathepsin V50066.7
Cathepsin GNo inhibitionNot applicable
Anti-parasitic and Cytotoxic Activity

This compound has been shown to inhibit the in vitro propagation of Plasmodium falciparum and Leishmania major.[2] It has also been evaluated for cytotoxicity against human aortic endothelial cells.

Organism/Cell LineAssayIC50 / Toxicity
Plasmodium falciparumIn vitro propagation15.4 µM
Leishmania major (promastigotes)In vitro propagation12.5 µM
Human Aortic Endothelial CellsCytotoxicityNon-toxic up to 100 µM

Experimental Protocols

Cathepsin L Inhibition Assay (IC50 Determination)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against human cathepsin L.

Materials:

  • Recombinant human cathepsin L

  • This compound

  • Fluorogenic substrate: Z-Phe-Arg-AMC

  • Assay buffer: 100 mM sodium acetate, 1 mM EDTA, 0.1% Brij-35, pH 5.5

  • Activation buffer: Assay buffer containing 5 mM DTT

  • 96-well black, flat-bottom plates

  • Fluorometric plate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the inhibitor in assay buffer to achieve a range of desired concentrations.

  • Activate recombinant human cathepsin L by incubating it in activation buffer.

  • In a 96-well plate, add the diluted inhibitor solutions.

  • Add the activated cathepsin L to each well containing the inhibitor and incubate for the desired pre-incubation time (0, 1, 2, or 4 hours) at room temperature.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate Z-Phe-Arg-AMC to each well.

  • Monitor the fluorescence intensity over time using a fluorometric plate reader with excitation and emission wavelengths appropriate for AMC (e.g., 360 nm excitation and 460 nm emission).

  • Calculate the rate of substrate hydrolysis for each inhibitor concentration.

  • Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protease Selectivity Profiling

This protocol describes the methodology to assess the selectivity of this compound against a panel of proteases.

Materials:

  • Papain, Cathepsin B, K, S, V, and G

  • Appropriate fluorogenic substrates for each protease (e.g., Z-Phe-Arg-AMC for papain, cathepsins K, S, and V; Z-Arg-Arg-AMC for cathepsin B)

  • This compound

  • Appropriate assay buffers for each protease

  • 96-well black, flat-bottom plates

  • Fluorometric plate reader

Procedure:

  • Follow the general procedure for the Cathepsin L Inhibition Assay (Section 2.1), substituting the respective proteases and their corresponding substrates and assay buffers.

  • Perform a 1-hour pre-incubation of the inhibitor with each enzyme before adding the substrate.

  • Determine the IC50 value for each protease.

  • Calculate the selectivity index by dividing the IC50 of the off-target protease by the IC50 of cathepsin L (with the same 1-hour pre-incubation).

Plasmodium falciparum Growth Inhibition Assay

This protocol details the in vitro assay to determine the anti-malarial activity of this compound.[3]

Materials:

  • P. falciparum culture (e.g., 3D7 strain)

  • Human red blood cells (RBCs)

  • Complete culture medium (e.g., RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • This compound

  • 96-well microtiter plates

  • DNA-intercalating fluorescent dye (e.g., SYBR Green I or DAPI)

  • Fluorometric plate reader

Procedure:

  • Synchronize the P. falciparum culture to the ring stage.[3]

  • Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.

  • Add the synchronized parasite culture (at a defined parasitemia and hematocrit) to each well.

  • Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).[4]

  • After incubation, lyse the RBCs and stain the parasite DNA with a fluorescent dye.

  • Measure the fluorescence intensity using a fluorometric plate reader.

  • Determine the IC50 value by plotting the fluorescence intensity against the logarithm of the inhibitor concentration.

Leishmania major Promastigote Viability Assay

This protocol describes the method to evaluate the effect of this compound on the viability of L. major promastigotes.[5]

Materials:

  • L. major promastigote culture

  • Complete culture medium (e.g., M199)

  • This compound

  • Resazurin-based viability reagent (e.g., AlamarBlue)

  • 96-well microtiter plates

  • Fluorometric or colorimetric plate reader

Procedure:

  • Culture L. major promastigotes to the logarithmic growth phase.

  • Seed the promastigotes into a 96-well plate at a defined density.

  • Add serial dilutions of this compound to the wells.

  • Incubate the plates for 72 hours at the appropriate temperature for promastigote growth (e.g., 26°C).[5]

  • Add the resazurin-based viability reagent to each well and incubate for an additional 4 hours.

  • Measure the fluorescence or absorbance at the appropriate wavelengths.

  • Calculate the IC50 value by plotting the signal against the logarithm of the inhibitor concentration.

Cytotoxicity Assay in Human Aortic Endothelial Cells (HAECs)

This protocol outlines the procedure to assess the cytotoxicity of this compound on HAECs.

Materials:

  • Human Aortic Endothelial Cells (HAECs)

  • Complete cell culture medium for HAECs

  • This compound

  • Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)

  • 96-well clear or black-bottom plates

  • Spectrophotometer or fluorometer

Procedure:

  • Seed HAECs in a 96-well plate and allow them to adhere overnight.

  • Replace the medium with fresh medium containing serial dilutions of this compound.

  • Incubate the cells for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified CO2 incubator.

  • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence to determine the percentage of viable cells relative to an untreated control.

  • Determine the concentration at which this compound exhibits cytotoxicity, if any.

Visualizations

Discovery Workflow of this compound

G cluster_0 High-Throughput Screening cluster_1 Hit-to-Lead cluster_2 Lead Optimization & Characterization cluster_3 Preclinical Candidate HTS 57,821 Compounds Screened (NIH Molecular Libraries) Hit_ID Hit Identification (Primary Assay) HTS->Hit_ID Dose_Response Dose-Response Confirmation Hit_ID->Dose_Response Structure_Verification Structure Verification & Purity Analysis Dose_Response->Structure_Verification SAR Structure-Activity Relationship (SAR) (Identification of this compound) Structure_Verification->SAR Kinetic_Analysis Kinetic Characterization (Slow-binding, Reversible) SAR->Kinetic_Analysis Selectivity Selectivity Profiling SAR->Selectivity In_Vitro_Tox In Vitro Toxicology (HAEC Cytotoxicity) SAR->In_Vitro_Tox Anti_Parasitic Anti-Parasitic Activity (P. falciparum, L. major) SAR->Anti_Parasitic Candidate This compound Kinetic_Analysis->Candidate Selectivity->Candidate In_Vitro_Tox->Candidate Anti_Parasitic->Candidate

Caption: Discovery workflow of this compound from HTS to preclinical candidate.

Cathepsin L Signaling in Cancer Progression

G cluster_0 Upstream Regulation cluster_1 Cathepsin L Activity cluster_2 Downstream Effects in Cancer cluster_3 Cancer Progression Phenotypes Growth_Factors Growth Factors (EGF, PDGF) Cathepsin_L Cathepsin L Expression & Activity Growth_Factors->Cathepsin_L Tumor_Promoters Tumor Promoters (v-ras, v-src) Tumor_Promoters->Cathepsin_L Inflammatory_Signals Inflammatory Signals (LPS, TLR4) Inflammatory_Signals->Cathepsin_L ECM_Degradation Extracellular Matrix Degradation (Collagen, Fibronectin) Cathepsin_L->ECM_Degradation EGFR_Cleavage EGFR Cleavage & Activation Cathepsin_L->EGFR_Cleavage Angiogenesis Angiogenesis Cathepsin_L->Angiogenesis Apoptosis_Inhibition Inhibition of Apoptosis Cathepsin_L->Apoptosis_Inhibition SID_26681509 This compound SID_26681509->Cathepsin_L Inhibition Invasion Tumor Invasion ECM_Degradation->Invasion Proliferation Cell Proliferation EGFR_Cleavage->Proliferation Metastasis Metastasis Angiogenesis->Metastasis Apoptosis_Inhibition->Proliferation Invasion->Metastasis

Caption: Role of Cathepsin L in cancer signaling pathways and its inhibition.

Cathepsin L in Immune Response

G cluster_0 Antigen Presenting Cell (APC) cluster_1 Antigen Processing & Presentation cluster_2 T-Cell Activation Antigen_Uptake Antigen Uptake Endosome Endosome/Lysosome Antigen_Uptake->Endosome Cathepsin_L_Immune Cathepsin L Endosome->Cathepsin_L_Immune Contains MHC_II MHC Class II MHC_II->Endosome Invariant_Chain Invariant Chain (Ii) Invariant_Chain->MHC_II Binds to Ii_Degradation Invariant Chain Degradation Cathepsin_L_Immune->Ii_Degradation Antigen_Processing Antigen Processing Cathepsin_L_Immune->Antigen_Processing SID_26681509_Immune This compound SID_26681509_Immune->Cathepsin_L_Immune Inhibition Peptide_Loading Peptide Loading onto MHC II Ii_Degradation->Peptide_Loading Antigen_Processing->Peptide_Loading MHC_II_Presentation MHC II-Peptide Complex on Cell Surface Peptide_Loading->MHC_II_Presentation T_Cell CD4+ T-Helper Cell MHC_II_Presentation->T_Cell Presents to T_Cell_Activation T-Cell Activation & Proliferation T_Cell->T_Cell_Activation

Caption: Cathepsin L's role in antigen presentation and the immune response.

References

In-Depth Technical Guide: SID 26681509

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the PubChem substance SID 26681509, a potent and selective inhibitor of human cathepsin L. This document synthesizes publicly available data into a structured format, offering detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways to support further research and development efforts.

Core Compound Summary

This compound is a novel, potent, reversible, and slow-binding competitive inhibitor of human cathepsin L.[1][2][3] It was identified through a high-throughput screening of the National Institutes of Health Molecular Libraries Small Molecule Repository.[3][4] The compound exhibits time-dependent inhibition, with its potency increasing significantly after pre-incubation with the enzyme.[3][4][5]

Physicochemical Properties

PropertyValueReference(s)
Molecular Formula C27H33N5O5S[5][6]
Molecular Weight 539.65 g/mol [5][6]
CAS Number 958772-66-2[5][6]
Solubility Soluble to 50 mM in DMSO and 10 mM in ethanol.[6][7]

In Vitro Bioactivity Data

Cathepsin L Inhibition

This compound demonstrates potent, time-dependent inhibition of human cathepsin L.[4][5]

Pre-incubation TimeIC50 (nM)
0 hours56 ± 4
1 hour7.5 ± 1.0
2 hours4.2 ± 0.6
4 hours1.0 ± 0.5

Table references:[3][4][5]

Protease Selectivity

The inhibitor shows significant selectivity for cathepsin L over other related cysteine proteases and no activity against the serine protease cathepsin G.[4] IC50 values were determined after a one-hour pre-incubation period.

ProteaseIC50 (nM)Selectivity Index (vs. Cathepsin L at 1 hr)
Cathepsin L 7.5 1
Papain61882.4
Cathepsin B84421125.6
Cathepsin K>10000>1333.3
Cathepsin S1130150.7
Cathepsin V50066.7
Cathepsin GNo activity-

Table references:[1][4]

Kinetic Constants

Transient kinetic analysis revealed the slow-binding nature of the inhibitor.

ParameterValue
kon 24,000 M⁻¹s⁻¹
koff 2.2 x 10⁻⁵ s⁻¹
Ki 0.89 nM

Table references:[1][2][3]

Anti-parasitic and Cytotoxicity Data
Assay Target / Cell LineIC50 / Result
Plasmodium falciparum15.4 ± 0.6 µM
Leishmania major promastigotes12.5 ± 0.6 µM
Human Aortic Endothelial CellsNon-toxic up to 100 µM
Zebrafish (in vivo)No toxicity observed at 100 µM

Table references:[4][5]

Key Experimental Protocols

Cathepsin L Inhibition Assay

This protocol is adapted from Shah et al., Mol Pharmacol, 2008.

  • Reagents:

    • Assay Buffer: 100 mM sodium acetate, 1 mM EDTA, 0.1% Brij-35, pH 5.5.

    • Enzyme: Recombinant human cathepsin L.

    • Substrate: Z-Phe-Arg-AMC (7-amino-4-methylcoumarin).

    • Inhibitor: this compound dissolved in DMSO.

  • Procedure:

    • For time-dependent inhibition, pre-incubate cathepsin L with varying concentrations of this compound in assay buffer in a 96-well plate for 0, 1, 2, or 4 hours at room temperature.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate Z-Phe-Arg-AMC.

    • Monitor the hydrolysis of the substrate by measuring the increase in fluorescence (excitation at 360 nm, emission at 460 nm) over time using a fluorescence plate reader.

    • Calculate IC50 values from the initial reaction rates at each inhibitor concentration.

Plasmodium falciparum Propagation Assay

This protocol is based on the methods described for luciferase-expressing P. falciparum.

  • Reagents and Materials:

    • Culture Medium: RPMI 1640 supplemented with L-glutamine, hypoxanthine, HEPES, Albumax II, sodium bicarbonate, and gentamicin.

    • Parasites: Synchronized ring-stage luciferase-expressing P. falciparum infected red blood cells.

    • Inhibitor: this compound serially diluted in culture medium.

    • Lysis Buffer and Luciferase Substrate.

  • Procedure:

    • Perform 2-fold serial dilutions of this compound in a microplate.

    • Add red blood cells infected with synchronized ring-stage parasites to the wells.

    • Incubate the plates for 48 hours in a low oxygen, high CO2 environment at 37°C.

    • After incubation, lyse the cells and measure luciferase activity using a luminometer.

    • Determine the IC50 value by plotting the percentage of growth inhibition against the inhibitor concentration.

Leishmania major Promastigote Toxicity Assay

This protocol is a standard method for assessing the toxicity of compounds against Leishmania promastigotes.

  • Reagents and Materials:

    • Culture Medium: M199 medium supplemented with fetal bovine serum and antibiotics.

    • Parasites: Log-phase Leishmania major promastigotes.

    • Inhibitor: this compound serially diluted in culture medium.

    • Resazurin or similar viability indicator.

  • Procedure:

    • Seed log-phase promastigotes into a 96-well plate.

    • Add serial dilutions of this compound to the wells.

    • Incubate the plate at 26°C for 72 hours.

    • Add a viability indicator (e.g., resazurin) and incubate for an additional 4-24 hours.

    • Measure the fluorescence or absorbance to determine cell viability.

    • Calculate the IC50 value from the dose-response curve.

Visualizations

Experimental Workflow for Inhibitor Characterization

G cluster_0 Primary Screening cluster_1 In Vitro Characterization cluster_2 Biological Activity HTS High-Throughput Screen (57,821 compounds) Hit_ID Hit Identification (this compound) HTS->Hit_ID Time_Dep Time-Dependent Inhibition (IC50 at 0, 1, 2, 4h) Hit_ID->Time_Dep Malaria Anti-Malarial Assay (P. falciparum) Hit_ID->Malaria Kinetics Kinetic Analysis (kon, koff, Ki) Selectivity Protease Selectivity Profiling (Cathepsins B, K, S, V, G) Time_Dep->Kinetics Time_Dep->Selectivity Leishmania Anti-Leishmanial Assay (L. major) Toxicity Toxicity Assays (HAEC & Zebrafish)

Caption: Workflow for the identification and characterization of this compound.

HMGB1-Induced Pro-inflammatory Signaling Pathway

This compound has been shown to inhibit cathepsin V, which is implicated in the TLR4/MyD88 signaling pathway initiated by High Mobility Group Box 1 (HMGB1), leading to the production of TNF-α. This pathway is a potential area of interest for the therapeutic application of cathepsin inhibitors.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular HMGB1 HMGB1 TLR4 TLR4 HMGB1->TLR4 MyD88 MyD88 TLR4->MyD88 CathepsinV Cathepsin V CathepsinV->MyD88 interacts with IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB Activation TRAF6->NFkB TNFa TNF-α Production NFkB->TNFa Inhibitor This compound (Cathepsin V Inhibitor) Inhibitor->CathepsinV inhibits

Caption: Cathepsin V's role in the HMGB1-TLR4-MyD88 signaling pathway.

References

In Vitro Profile of SID 26681509: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of SID 26681509, a potent and selective inhibitor of human cathepsin L. The information presented herein is collated from published research to support further investigation and drug development efforts.

Executive Summary

This compound is a novel, small molecule thiocarbazate that acts as a potent, reversible, competitive, and slow-binding inhibitor of human cathepsin L.[1][2][3] It demonstrates significant selectivity for cathepsin L over other related proteases.[1][3] In addition to its primary target, this compound exhibits in vitro activity against the parasites Plasmodium falciparum and Leishmania major.[1][4] Furthermore, it has been shown to modulate inflammatory pathways by blocking the production of TNF-α induced by high-mobility group box 1 (HMGB1).[5] This document details the quantitative measures of its activity, the experimental protocols used for its characterization, and its known signaling pathway interactions.

Quantitative In Vitro Activity

The inhibitory effects and kinetic parameters of this compound have been quantified across various in vitro assays.

Inhibitory Potency against Human Cathepsin L

This compound exhibits time-dependent inhibition of human cathepsin L, with its potency increasing significantly with longer pre-incubation times.[1][4] This is characteristic of a slow-binding inhibitor.[1][3]

Pre-incubation TimeIC50 (nM)
0 hours56 ± 4[1]
1 hour7.5 ± 1.0[1]
2 hours4.2 ± 0.6[1]
4 hours1.0 ± 0.5[1][3]
Kinetic Parameters for Cathepsin L Inhibition

Transient kinetic analysis has been used to determine the rate constants for the interaction of this compound with cathepsin L.[2][3][5]

ParameterValue
kon (M-1s-1)24,000[2][3][5]
koff (s-1)2.2 x 10-5[2][3][5]
Ki (nM)0.89[2][5]
Selectivity Profile against Other Proteases

The selectivity of this compound was assessed against a panel of related cysteine proteases and the serine protease cathepsin G. The IC50 values were determined after a one-hour incubation.[1][5]

ProteaseIC50 (nM)Selectivity Index (IC50Protease / IC50Cathepsin L)
Papain61811
Cathepsin B8,442151
Cathepsin K3,14256
Cathepsin S3,12456
Cathepsin V5009
Cathepsin GNo inhibitory activityN/A

Selectivity index calculated using the 1-hour IC50 of 56 nM for Cathepsin L.

Anti-parasitic and Cellular Activity

This compound has been evaluated for its activity against parasitic organisms and its effects on mammalian cells.[1][2][4]

AssayTarget/Cell LineIC50 / Effect
Anti-malarial ActivityPlasmodium falciparum15.4 ± 0.6 µM[1]
Anti-leishmanial ActivityLeishmania major promastigotes12.5 ± 0.6 µM[1]
CytotoxicityHuman Aortic Endothelial CellsNon-toxic up to 100 µM[1][4]
Inflammatory ResponseHMGB1-induced TNF-α productionDose-dependent inhibition (1-30 µM)[5]

Experimental Protocols

This section details the methodologies employed in the key in vitro characterization of this compound.

IC50 Determination for Human Cathepsin L

This protocol outlines the general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against human cathepsin L.[1]

  • Compound Preparation : A 16-point two-fold serial dilution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO).[1]

  • Assay Plate Setup : In a 96-well assay plate, 2 µL of the diluted inhibitor is added to 38 µL of water. Positive (enzyme + substrate, no inhibitor) and negative (substrate only) controls receive 2 µL of DMSO.[1]

  • Enzyme Pre-incubation : For time-dependency studies, the enzyme (human cathepsin L) is pre-incubated with the inhibitor for specified durations (e.g., 0, 1, 2, and 4 hours) before substrate addition.[1]

  • Reaction Initiation : The enzymatic reaction is initiated by the addition of a fluorogenic substrate, such as Z-Phe-Arg-AMC.[1]

  • Data Acquisition : The fluorescence intensity is measured over time using a plate reader.

  • Data Analysis : The rate of reaction is calculated for each inhibitor concentration. The IC50 value is determined by fitting the dose-response curve to a suitable model.[1]

Protease Selectivity Profiling

This protocol describes the method used to assess the inhibitory activity of this compound against a panel of proteases.[1]

  • Enzyme and Substrate Preparation : Each protease (e.g., papain, cathepsins B, G, K, S, and V) is prepared at its optimal concentration. Specific fluorogenic substrates are used for each enzyme (e.g., Z-Phe-Arg-AMC for most cathepsins, Z-Arg-Arg-AMC for cathepsin B).[1]

  • Inhibitor Preparation : A serial dilution of this compound is prepared in DMSO.

  • Assay Procedure : The assay is performed similarly to the IC50 determination for cathepsin L, with each well containing the specific enzyme, its corresponding substrate, and the inhibitor at various concentrations.[1]

  • Incubation and Measurement : IC50 values are calculated at multiple time points (e.g., 10, 30, 60, and 90 minutes) to assess the slow-binding nature of the inhibition across different proteases.[1]

  • Selectivity Calculation : The selectivity index is calculated by dividing the IC50 for each protease by the IC50 for human cathepsin L at a corresponding time point.[1]

In Vitro Anti-parasitic Assays

The activity of this compound against Plasmodium falciparum and Leishmania major was determined using the following methods.[1]

  • Plasmodium falciparum Propagation Assay :

    • Cultures of P. falciparum are maintained in vitro.

    • The parasites are exposed to varying concentrations of this compound.

    • The proliferation of the parasite is measured, typically using a DNA-intercalating dye or microscopic counting.

    • The IC50 value is calculated from the dose-response curve.[1]

  • Leishmania major Promastigote Viability Assay :

    • Cultures of L. major promastigotes are grown in appropriate media.

    • The promastigotes are treated with a range of this compound concentrations.

    • Cell viability is assessed after a set incubation period using a metabolic assay (e.g., MTT or resazurin (B115843) reduction).

    • The IC50 value is determined by analyzing the concentration-dependent decrease in viability.[1]

Cell Viability Assay

The cytotoxicity of this compound was evaluated in human aortic endothelial cells.[1][4]

  • Cell Culture : Human aortic endothelial cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with this compound at various concentrations (up to 100 µM) for a specified duration.[1][4]

  • Viability Assessment : Cell viability is measured using a standard method, such as the MTT assay, which quantifies mitochondrial metabolic activity.

  • Data Analysis : The viability of treated cells is expressed as a percentage relative to the vehicle-treated control cells.

Visualizations: Mechanisms and Workflows

The following diagrams illustrate the mechanism of action and experimental logic related to this compound.

G E Cathepsin L (E) EI_initial Initial Encounter Complex (E·I) E->EI_initial + I P Product (P) E->P + S I This compound (I) EI_initial->E k_off (fast) EI_initial->I EI_stable Stable Inhibited Complex (E·I*) EI_initial->EI_stable k_on (slow) EI_stable->EI_initial k_off (very slow) EI_stable->P S Substrate (S)

Caption: Mechanism of slow-binding inhibition of Cathepsin L by this compound.

G start Start prep_inhibitor Prepare Serial Dilution of this compound start->prep_inhibitor prep_assay Dispense Inhibitor and Assay Buffer to Plate prep_inhibitor->prep_assay add_enzyme Add Cathepsin L (or other protease) prep_assay->add_enzyme pre_incubate Pre-incubate for Defined Time (0-4h) add_enzyme->pre_incubate add_substrate Initiate Reaction with Fluorogenic Substrate pre_incubate->add_substrate measure Measure Fluorescence Kinetics add_substrate->measure analyze Calculate Reaction Rates and Plot Dose-Response measure->analyze end Determine IC50 Value analyze->end

Caption: General experimental workflow for IC50 determination.

G SID This compound CatL Cathepsin L (Potent Inhibition) SID->CatL IC50 = 1.0 - 56 nM OtherCys Other Cysteine Proteases (Cat B, K, S, V, Papain) SID->OtherCys IC50 = 0.5 - 8.4 µM (7-151x less potent) SerPro Serine Proteases (Cathepsin G) SID->SerPro No Inhibition

Caption: Selectivity profile of this compound against different protease classes.

G HMGB1 Extracellular HMGB1 TLR4 TLR4 Receptor HMGB1->TLR4 Binds Signaling Intracellular Signaling Cascade TLR4->Signaling Activates TNFa TNF-α Production Signaling->TNFa Leads to SID This compound SID->TNFa Blocks CatL_ext Cathepsin L (Extracellular Target?) SID->CatL_ext CatL_ext->Signaling Inhibits (Hypothesized)

Caption: Inhibition of HMGB1-induced TNF-α production by this compound.

References

SID 26681509: A Technical Guide to its Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known safety and toxicity profile of SID 26681509, a potent and selective small-molecule inhibitor of human cathepsin L. The information is compiled from published research, focusing on quantitative data, experimental methodologies, and the compound's mechanism of action to support preclinical research and drug development efforts.

Executive Summary

This compound is a novel thiocarbazate identified through a high-throughput screen of the NIH Molecular Libraries Small Molecule Repository.[1] It functions as a slow-binding, reversible, and competitive inhibitor of human cathepsin L, an enzyme implicated in various physiopathological processes.[1][2] Preclinical assessments indicate a favorable preliminary safety profile, showing a lack of toxicity in both human cell-based assays and a whole-organism model at significant concentrations.[1][2][3] This document consolidates the available data on its inhibitory activity, selectivity, and, most importantly, its safety and toxicity assessments.

Core Mechanism of Action

This compound selectively targets human cathepsin L, a lysosomal cysteine protease. Its mechanism is characterized by a slow-binding but reversible competitive inhibition.[1][2] The potency of inhibition increases with preincubation time, with the half-maximal inhibitory concentration (IC₅₀) decreasing from 56 nM with no preincubation to 1.0 nM after a four-hour preincubation period.[1][2][4] Kinetic analysis has determined the association rate constant (kₒₙ) to be 24,000 M⁻¹s⁻¹ and the dissociation rate constant (kₒff) to be 2.2 × 10⁻⁵ s⁻¹, yielding a calculated inhibition constant (Kᵢ) of 0.89 nM.[1][2]

Inhibition_Mechanism cluster_0 Slow-Binding Competitive Inhibition E Cathepsin L (E) ES Enzyme-Substrate Complex (ES) E->ES k₁ EI Enzyme-Inhibitor Complex (EI) E->EI kₒₙ (slow) S Substrate (S) I This compound (I) ES->E k₋₁ P Product (P) ES->P k₂ EI->E kₒff (slow) Experimental_Workflow cluster_1 In Vitro Cytotoxicity Assay cluster_2 Zebrafish Acute Toxicity Assay A1 Seed HAEC in 96-well plates A2 Expose cells to This compound (100 µM) A1->A2 A3 Incubate (24-48h) A2->A3 A4 Add MTT Reagent A3->A4 A5 Measure Absorbance (570 nm) A4->A5 A6 Assess Viability A5->A6 B1 Collect Zebrafish Embryos B2 Expose embryos to This compound (100 µM) B1->B2 B3 Incubate (up to 96h) B2->B3 B4 Daily Microscopic Observation B3->B4 B5 Record Lethality Endpoints B4->B5 B6 Assess Toxicity B5->B6

References

SID 26681509: A Technical Guide to a Potent and Selective Cathepsin L Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SID 26681509 is a novel, potent, and selective small molecule inhibitor of human cathepsin L. Identified through a high-throughput screening of the NIH Molecular Libraries Small Molecule Repository, this thiocarbazate compound has demonstrated significant potential in biochemical and cellular assays. Its chemical name is N-[(1,1-Dimethylethoxy)carbonyl]-L-tryptophan-2-[[[2-[(2-ethylphenyl)amino]-2-oxoethyl]thio]carbonyl]hydrazide. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols.

Core Data Summary

The inhibitory activity and kinetic parameters of this compound have been thoroughly characterized. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50 (nM)Pre-incubation Time
Human Cathepsin L56 ± 40 hr
Human Cathepsin L7.5 ± 1.01 hr
Human Cathepsin L4.2 ± 0.62 hr
Human Cathepsin L1.0 ± 0.54 hr
Papain618 nM1 hr
Human Cathepsin B> 8.442 µM1 hr
Human Cathepsin K> 8.442 µM1 hr
Human Cathepsin S> 8.442 µM1 hr
Human Cathepsin V500 nMNot specified
Human Cathepsin GNo inhibitory activityNot specified
Table 2: Kinetic Constants for this compound Inhibition of Human Cathepsin L
ParameterValue
k_on (M⁻¹s⁻¹)24,000
k_off (s⁻¹)2.2 x 10⁻⁵
K_i (nM)0.89
Table 3: Anti-parasitic and Toxicity Data for this compound
AssaySpecies/Cell LineIC50 / Effect
In vitro propagationPlasmodium falciparum15.4 ± 0.6 µM
Promastigote toxicityLeishmania major12.5 ± 0.6 µM
ToxicityHuman Aortic Endothelial CellsNon-toxic up to 100 µM
ToxicityZebrafish (live organism)Non-toxic up to 100 µM

Mechanism of Action and Signaling Pathway

This compound acts as a slow-binding, slowly reversible, and competitive inhibitor of human cathepsin L. The inhibition mechanism involves a two-step process where an initial encounter complex (EI) is formed, followed by a slower isomerization to a more tightly bound complex (EI*). This slow-binding nature is evidenced by the time-dependent increase in potency with pre-incubation.

InhibitionMechanism E Cathepsin L (E) EI Encounter Complex (EI) E->EI kon I This compound (I) EI->E koff EI_star Tight-Bound Complex (EI*) EI->EI_star k_iso_on EI_star->EI k_iso_off

Slow-binding inhibition mechanism of this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cathepsin L Inhibition Assay

This protocol outlines the procedure for determining the inhibitory potency of this compound against human cathepsin L.

  • Reagent Preparation :

    • Assay Buffer: 20 mM sodium acetate, 1 mM EDTA, 5 mM dithiothreitol (B142953) (DTT), pH 5.5.

    • Enzyme Solution: Recombinant human cathepsin L is diluted in assay buffer to a final concentration of 8.7 ng/mL. The enzyme is pre-incubated in the buffer for 30 minutes at room temperature to ensure the active site cysteine is reduced.

    • Substrate Solution: Z-Phe-Arg-AMC (benzyloxycarbonyl-phenylalanyl-arginyl-7-amido-4-methylcoumarin) is dissolved in DMSO and then diluted in assay buffer to a final concentration of 1 µM.

    • Inhibitor Solution: this compound is serially diluted in DMSO, with the final DMSO concentration in the assay maintained at 0.5%.

  • Assay Procedure :

    • In a 96-well black microplate, add the inhibitor solution.

    • Add the enzyme solution to the wells containing the inhibitor. For time-dependent inhibition studies, pre-incubate the enzyme and inhibitor for specified durations (0, 1, 2, or 4 hours) at room temperature.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Monitor the fluorescence intensity (excitation: 360 nm, emission: 460 nm) over time using a microplate reader.

  • Data Analysis :

    • Calculate the initial reaction velocities from the linear portion of the fluorescence progress curves.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

CathepsinL_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare this compound dilutions add_inhibitor Add inhibitor to 96-well plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Cathepsin L solution add_enzyme Add enzyme and pre-incubate prep_enzyme->add_enzyme prep_substrate Prepare Z-Phe-Arg-AMC substrate add_substrate Add substrate to start reaction prep_substrate->add_substrate add_inhibitor->add_enzyme add_enzyme->add_substrate read_fluorescence Read fluorescence (Ex:360/Em:460 nm) add_substrate->read_fluorescence calc_velocity Calculate initial velocities read_fluorescence->calc_velocity plot_data Plot % inhibition vs [Inhibitor] calc_velocity->plot_data determine_ic50 Determine IC50 plot_data->determine_ic50

Workflow for the Cathepsin L inhibition assay.
Slow-Binding Kinetic Analysis

This protocol is used to determine the kinetic parameters of slow-binding inhibitors.

  • Experimental Setup : The assay is performed as described in the Cathepsin L Inhibition Assay protocol, but with continuous monitoring of fluorescence from the moment of substrate addition.

  • Data Acquisition : Reaction progress curves are recorded for various concentrations of this compound.

  • Data Analysis : The progress curves are fitted to the integrated rate equation for slow-binding inhibition to determine the association rate constant (k_on) and the dissociation rate constant (k_off). The inhibition constant (K_i) is then calculated as k_off / k_on.

Molecular Docking

Molecular docking studies were performed to predict the binding mode of this compound with its target.

  • Protein and Ligand Preparation :

    • The X-ray crystal structure of papain in complex with a known inhibitor (PDB ID: 1CVZ) was used as a model for human cathepsin L due to the high homology in the active site. The protein structure was prepared by adding hydrogens, assigning partial charges, and minimizing the energy.

    • The 3D structure of this compound was generated and its energy was minimized.

  • Docking Simulation :

    • A docking grid was defined around the active site of the prepared protein structure.

    • The prepared ligand was docked into the grid using a suitable docking program (e.g., AutoDock, Glide).

  • Analysis of Results :

    • The resulting docking poses were clustered and ranked based on their predicted binding energies.

    • The lowest energy pose was analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the protein.

Plasmodium falciparum In Vitro Propagation Assay

This assay determines the efficacy of this compound against the malaria parasite.

  • Parasite Culture : P. falciparum (e.g., 3D7 strain) is cultured in human erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine, under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Assay Procedure :

    • Synchronized ring-stage parasites are seeded in a 96-well plate.

    • This compound is added at various concentrations.

    • The plate is incubated for 48 hours.

    • Parasite growth is quantified using a DNA-intercalating dye (e.g., SYBR Green I) and measuring fluorescence.

  • Data Analysis : The IC50 value is determined by fitting the dose-response data to a suitable model.

Leishmania major Promastigote Toxicity Assay

This assay assesses the toxicity of this compound against the promastigote stage of Leishmania major.

  • Parasite Culture : L. major promastigotes are cultured in M199 medium supplemented with fetal bovine serum.

  • Assay Procedure :

    • Promastigotes in the logarithmic growth phase are seeded in a 96-well plate.

    • This compound is added at various concentrations.

    • The plate is incubated for 72 hours.

    • Cell viability is assessed using a metabolic indicator dye (e.g., resazurin).

  • Data Analysis : The IC50 value is calculated from the dose-response curve.

Cellular and In Vivo Toxicity Assays
  • Human Aortic Endothelial Cell (HAEC) Toxicity : HAECs are cultured in appropriate media and exposed to various concentrations of this compound for a specified period. Cell viability is then measured using a standard method such as the MTT assay.

  • Zebrafish Toxicity : Zebrafish embryos are exposed to different concentrations of this compound in their aqueous environment. Developmental and lethal endpoints are monitored over a period of several days to assess toxicity.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of human cathepsin L with a slow-binding mechanism of action. It also exhibits anti-parasitic activity against Plasmodium falciparum and Leishmania major and has a favorable in vitro and in vivo toxicity profile in the models tested. This comprehensive technical guide provides the foundational data and methodologies for further research and development of this promising compound.

Methodological & Application

Application Notes and Protocols for SID 26681509: A Potent, Slow-Binding Inhibitor of Human Cathepsin L

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols and quantitative data associated with the potent, reversible, and selective inhibitor of human cathepsin L, SID 26681509. This small molecule thiocarbazate demonstrates significant inhibitory activity against its primary target and has shown efficacy against parasitic organisms in vitro.

Summary of Quantitative Data

The inhibitory activity and kinetic parameters of this compound have been characterized across various proteases and parasitic assays. The data are summarized in the tables below for easy comparison.

Table 1: Inhibitory Potency (IC50) of this compound against Human Cathepsin L

Pre-incubation Time with Cathepsin LIC50 (nM)
No pre-incubation56 ± 4[1]
1 hour7.5 ± 1.0[1][2]
2 hours4.2 ± 0.6[1][2]
4 hours1.0 ± 0.5[1][2][3]

Table 2: Kinetic Constants for this compound Inhibition of Human Cathepsin L

ParameterValue
kon (M-1s-1)24,000[3][4]
koff (s-1)2.2 x 10-5[3][4]
Ki (nM)0.89[3][4]

Table 3: Selectivity Profile of this compound against Various Proteases (IC50)

ProteaseIC50 (nM)Fold Selectivity vs. Cathepsin L (no pre-incubation)
Papain618[4]11
Cathepsin B8,442[4]151
Cathepsin K>10,000>178
Cathepsin S3,970[4]71
Cathepsin V500[4]8.9
Cathepsin GNo inhibition observed[3][4][5]-

Table 4: In Vitro Activity and Toxicity of this compound

AssayOrganism/Cell LineIC50 / Result
Anti-parasitic ActivityPlasmodium falciparum15.4 µM[1][2][3][4]
Anti-parasitic ActivityLeishmania major promastigotes12.5 µM[1][2][3][4]
CytotoxicityHuman Aortic Endothelial CellsNon-toxic up to 100 µM[1][2]
In Vivo ToxicityZebrafishNo toxicity observed at 100 µM[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Protocol 1: Determination of IC50 for Cathepsin L Inhibition

This protocol is adapted from the methods described for the characterization of this compound[1].

Materials:

  • This compound

  • Human Cathepsin L (e.g., Calbiochem)

  • Fluorogenic substrate: Z-Phe-Arg-AMC

  • Assay Buffer: 20 mM Sodium Acetate, 1 mM EDTA, 5 mM DTT, pH 5.5

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well black, flat-bottom assay plates

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Perform a 16-point, two-fold serial dilution in DMSO to create a range of inhibitor concentrations (e.g., from 2.5 mM to 76 nM).

  • Assay Plate Preparation: To each well of a 96-well plate, add 38 µL of sterile water.

  • Inhibitor Addition: Add 2 µL of the diluted this compound or DMSO (for positive and negative controls) to the appropriate wells.

  • Enzyme Preparation and Pre-incubation:

    • Prepare a working solution of human cathepsin L in the assay buffer.

    • For time-dependent inhibition studies, pre-incubate the enzyme with the inhibitor in the assay plate for specified durations (e.g., 0, 1, 2, or 4 hours) at room temperature.

  • Reaction Initiation: Add 10 µL of the cathepsin L working solution to each well (except for the negative control wells, to which 10 µL of assay buffer is added).

  • Substrate Addition: Start the enzymatic reaction by adding 50 µL of the Z-Phe-Arg-AMC substrate solution (final concentration of 1 µM) to all wells.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at 360 nm excitation and 460 nm emission over time.

  • Data Analysis: Determine the initial reaction velocities from the linear portion of the fluorescence progress curves. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 2: Kinetic Analysis of Slow-Binding Inhibition

This protocol outlines the determination of the kinetic parameters kon and koff for a slow-binding inhibitor[3].

Materials:

  • Same as Protocol 1.

Procedure:

  • Progress Curve Acquisition: Follow steps 1-7 of Protocol 1, ensuring that fluorescence readings are taken at frequent intervals from the moment of reaction initiation for a sufficient duration to observe the approach to steady-state inhibition.

  • Data Fitting:

    • The progress curves at each inhibitor concentration are fitted to the equation for slow-binding inhibition: [P] = v_s * t + (v_0 - v_s) * (1 - exp(-k_obs * t)) / k_obs where:

      • [P] is the product concentration (fluorescence intensity) at time t.

      • v_0 is the initial velocity.

      • v_s is the steady-state velocity.

      • k_obs is the apparent first-order rate constant for the onset of inhibition.

    • Fit the data for each inhibitor concentration to obtain the value of k_obs.

  • Determination of kon and koff:

    • Plot the calculated k_obs values against the inhibitor concentration [I].

    • Fit the data to the following equation: k_obs = k_off + k_on * [I] / (1 + [S] / K_m) where:

      • [S] is the substrate concentration.

      • K_m is the Michaelis-Menten constant for the substrate.

    • The y-intercept of the resulting linear plot gives k_off, and the slope gives k_on / (1 + [S] / K_m), from which k_on can be calculated.

Protocol 3: In Vitro Anti-plasmodial Activity Assay

This protocol describes a method to assess the efficacy of this compound against the erythrocytic stages of Plasmodium falciparum.

Materials:

  • This compound

  • P. falciparum culture (e.g., 3D7 strain)

  • Human erythrocytes (O+)

  • Complete culture medium (RPMI 1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, and human serum or Albumax)

  • 96-well microplates

  • DNA-intercalating fluorescent dye (e.g., SYBR Green I)

  • Lysis buffer with dye

  • Fluorescence microplate reader

Procedure:

  • Parasite Culture Synchronization: Synchronize the P. falciparum culture to the ring stage.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in the complete culture medium.

  • Assay Setup:

    • Prepare a parasite suspension with a starting parasitemia of ~0.5% and a hematocrit of 2%.

    • Add the parasite suspension to the wells of a 96-well plate containing the serially diluted inhibitor. Include parasite-only (positive control) and uninfected erythrocyte (negative control) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).

  • Lysis and Staining: Add lysis buffer containing SYBR Green I to each well and incubate in the dark at room temperature for 1 hour.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (Excitation: ~485 nm, Emission: ~530 nm).

  • Data Analysis: Calculate the percentage of growth inhibition relative to the positive control and determine the IC50 value by plotting the inhibition percentage against the inhibitor concentration.

Protocol 4: Anti-leishmanial Promastigote Viability Assay

This protocol details the assessment of this compound's activity against Leishmania major promastigotes.

Materials:

  • This compound

  • Leishmania major promastigote culture

  • M199 medium supplemented with fetal bovine serum (FBS)

  • 96-well plates

  • Resazurin-based viability reagent (e.g., AlamarBlue)

  • Spectrophotometer or fluorescence microplate reader

Procedure:

  • Promastigote Culture: Culture L. major promastigotes in M199 medium to the logarithmic growth phase.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in the culture medium.

  • Assay Setup:

    • Adjust the promastigote concentration to approximately 1 x 106 cells/mL.

    • Add the promastigote suspension to the wells of a 96-well plate containing the serially diluted inhibitor. Include promastigote-only (positive control) and medium-only (negative control) wells.

  • Incubation: Incubate the plate at 26°C for 72 hours.

  • Viability Assessment: Add the resazurin-based reagent to each well and incubate for another 4-24 hours.

  • Measurement: Measure the absorbance or fluorescence according to the reagent manufacturer's instructions.

  • Data Analysis: Calculate the percentage of viability inhibition and determine the IC50 value.

Protocol 5: Cytotoxicity Assay in Human Aortic Endothelial Cells (HAECs)

This protocol is for evaluating the potential toxicity of this compound on a human cell line[1][2].

Materials:

  • This compound

  • Human Aortic Endothelial Cells (HAECs)

  • Endothelial Cell Growth Medium (EGM)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)

  • DMSO

Procedure:

  • Cell Seeding: Seed HAECs into a 96-well plate at a density that allows for logarithmic growth during the experiment and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in EGM. Replace the existing medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the cells for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add the chosen cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance or fluorescence.

  • Data Analysis: Express the results as a percentage of the viability of the vehicle-treated control cells and determine the concentration at which cell viability is inhibited by 50% (CC50), if applicable.

Visualizations

Cathepsin L Inhibition and Cellular Effects

Cathepsin_L_Inhibition cluster_pathway Cathepsin L Proteolytic Activity cluster_inhibition Inhibition by this compound cluster_cellular_effects Downstream Cellular Effects of Inhibition Pro_Cathepsin_L Pro-Cathepsin L Cathepsin_L Active Cathepsin L Pro_Cathepsin_L->Cathepsin_L Autocatalytic activation (low pH) Degraded_Proteins Degraded Proteins Cathepsin_L->Degraded_Proteins Proteolysis Inhibited_Complex Cathepsin L-SID 26681509 Complex (Inactive) Cathepsin_L->Inhibited_Complex Protein_Substrates Protein Substrates (e.g., in endosome/lysosome) Protein_Substrates->Cathepsin_L SID_26681509 This compound SID_26681509->Inhibited_Complex Slow, reversible binding Reduced_Protein_Degradation Reduced Protein Degradation Inhibited_Complex->Reduced_Protein_Degradation Altered_Antigen_Presentation Altered Antigen Presentation Inhibited_Complex->Altered_Antigen_Presentation Inhibition_of_Pathogen_Entry Inhibition of Pathogen Entry/Maturation (e.g., Viruses, Parasites) Inhibited_Complex->Inhibition_of_Pathogen_Entry

Caption: Mechanism of Cathepsin L inhibition by this compound and its cellular consequences.

Experimental Workflow for IC50 Determination

IC50_Workflow start Start prep_inhibitor Prepare serial dilutions of this compound start->prep_inhibitor prep_plate Add inhibitor/DMSO to 96-well plate prep_inhibitor->prep_plate add_enzyme Add Cathepsin L enzyme prep_plate->add_enzyme pre_incubate Pre-incubate (0-4 hours) add_enzyme->pre_incubate add_substrate Add fluorogenic substrate (Z-Phe-Arg-AMC) pre_incubate->add_substrate measure_fluorescence Measure fluorescence kinetically add_substrate->measure_fluorescence analyze_data Calculate initial velocities and % inhibition measure_fluorescence->analyze_data determine_ic50 Determine IC50 via dose-response curve fitting analyze_data->determine_ic50 end End determine_ic50->end

Caption: Workflow for determining the IC50 of this compound against Cathepsin L.

Logical Relationship of Experimental Data

Data_Relationship cluster_biochemical Biochemical Characterization cluster_cellular Cellular & In Vitro Activity SID_26681509 This compound IC50 Potency (IC50) SID_26681509->IC50 inhibits Antiparasitic Anti-parasitic Activity (P. falciparum, L. major) SID_26681509->Antiparasitic exhibits Toxicity Cytotoxicity & Toxicity (HAEC, Zebrafish) SID_26681509->Toxicity evaluated for Kinetics Kinetics (kon, koff) IC50->Kinetics informs Selectivity Selectivity Profile IC50->Selectivity compared to other proteases Evaluation Overall Compound Profile Kinetics->Evaluation Selectivity->Evaluation Antiparasitic->Evaluation Toxicity->Evaluation

Caption: Logical flow from biochemical characterization to the overall profile of this compound.

References

Application Notes and Protocols for SID 26681509 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SID 26681509 is a potent, selective, and reversible slow-binding inhibitor of human cathepsin L, a lysosomal cysteine protease.[1][2][3] Cathepsin L is implicated in a variety of physiological and pathological processes, including protein degradation, antigen presentation, and tumor metastasis.[4][5] These characteristics make this compound a valuable tool for studying the biological functions of cathepsin L and for investigating its potential as a therapeutic target in various diseases.

This document provides detailed protocols for utilizing this compound in cell-based assays to assess its inhibitory effect on intracellular cathepsin L activity and to evaluate its cytotoxic profile.

Mechanism of Action

This compound acts as a competitive inhibitor of human cathepsin L. Its slow-binding nature results in increased potency with longer pre-incubation times with the enzyme.[1][4]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
Target EnzymeIC50 (nM) - No Pre-incubationIC50 (nM) - 1 hr Pre-incubationIC50 (nM) - 2 hr Pre-incubationIC50 (nM) - 4 hr Pre-incubationReference
Human Cathepsin L56 ± 47.5 ± 1.04.2 ± 0.61.0 ± 0.5[1]
Table 2: Selectivity Profile of this compound
ProteaseIC50 (nM) - 1 hr Pre-incubationSelectivity Index (IC50 Protease / IC50 Cathepsin L)Reference
Papain618~82[1]
Human Cathepsin B>8,442>1125[1]
Human Cathepsin K1,130~151[1]
Human Cathepsin S2,370~316[1]
Human Cathepsin V8,442~1125[1]
Human Cathepsin GNo Inhibition-[1]
Table 3: Activity of this compound in Cell-Based and Organismal Assays
AssayCell Type / OrganismIC50 / EffectReference
In vitro Plasmodium falciparum propagationP. falciparum15.4 ± 0.6 µM[1]
Leishmania major promastigote toxicityL. major12.5 ± 0.6 µM[1]
CytotoxicityHuman Aortic Endothelial CellsNon-toxic at 100 µM[1]
ToxicityZebrafishNon-toxic at 100 µM[1]

Signaling Pathway and Experimental Workflow

Cathepsin_L_Metastasis_Pathway cluster_extracellular Extracellular Matrix cluster_cell Tumor Cell ECM ECM Proteins (e.g., Collagen, Laminin) Invasion Cell Invasion & Metastasis ECM->Invasion Lysosome Lysosome Active_CatL Active Cathepsin L Lysosome->Active_CatL CatL_secreted Secreted Cathepsin L CatL_secreted->ECM Degradation CatL_secreted->Invasion Promotes Pro_CatL Pro-Cathepsin L Pro_CatL->Lysosome Processing Active_CatL->CatL_secreted Secretion SID_26681509 This compound SID_26681509->CatL_secreted Inhibition SID_26681509->Active_CatL Inhibition

Caption: Cathepsin L's role in cancer cell invasion and metastasis, and the inhibitory action of this compound.

Cell_Based_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Cell Culture (e.g., 24 hours) A->B C 3. Treat with this compound (various concentrations) B->C D 4. Incubate (e.g., 1-4 hours) C->D E 5. Add Fluorescent Cathepsin L Substrate D->E F 6. Incubate (e.g., 1-2 hours) E->F G 7. Measure Fluorescence (Plate Reader) F->G H 8. Data Analysis: Calculate % Inhibition G->H

Caption: Workflow for a cell-based Cathepsin L activity assay using this compound.

Experimental Protocols

Protocol 1: Live-Cell Cathepsin L Activity Assay

This protocol is adapted from commercially available live-cell cathepsin L assay kits and is designed to measure intracellular cathepsin L activity.

Materials:

  • Cells of interest (e.g., cancer cell lines known to express cathepsin L)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Live-cell cathepsin L substrate (e.g., a cell-permeable, fluorogenic substrate like (z-FR)2-Cresyl Violet)

  • Phosphate-Buffered Saline (PBS)

  • Black, clear-bottom 96-well cell culture plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at a density that will result in 70-80% confluency on the day of the assay. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Preparation of this compound dilutions: Prepare a series of dilutions of this compound in complete cell culture medium from your stock solution. A suggested final concentration range is 1 nM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound dilution.

  • Inhibitor Treatment: Remove the culture medium from the wells and replace it with the medium containing the various concentrations of this compound or vehicle control.

  • Pre-incubation: To account for the slow-binding nature of this compound, pre-incubate the cells with the inhibitor for 1 to 4 hours at 37°C.

  • Substrate Addition: Prepare the live-cell cathepsin L substrate according to the manufacturer's instructions. Add the substrate solution to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate.

  • Data Analysis:

    • Subtract the background fluorescence (wells with medium and substrate but no cells).

    • Calculate the percentage of cathepsin L inhibition for each concentration of this compound compared to the vehicle-treated control.

    • Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value.

Protocol 2: Cathepsin L Activity Assay in Cell Lysates

This protocol is for measuring cathepsin L activity in total cell lysates.

Materials:

  • Cells treated with this compound as described in Protocol 1 (steps 1-4).

  • Ice-cold PBS

  • Cell Lysis Buffer (e.g., 50 mM Sodium Acetate, 1 mM EDTA, 0.1% Triton X-100, pH 5.5)

  • Protease inhibitor cocktail (optional, without cysteine protease inhibitors)

  • Cathepsin L Assay Buffer (e.g., 100 mM Sodium Acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • Fluorogenic Cathepsin L substrate (e.g., Z-FR-AMC)

  • BCA Protein Assay Kit

  • Black 96-well assay plate

  • Fluorescence microplate reader

Procedure:

  • Cell Lysis:

    • After inhibitor treatment, wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold Cell Lysis Buffer to each well and incubate on ice for 10-15 minutes.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the cell lysate.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay.

  • Assay Reaction:

    • In a black 96-well plate, add a consistent amount of protein lysate (e.g., 20-50 µg) to each well.

    • Adjust the volume in each well to 50 µL with Cathepsin L Assay Buffer.

    • Prepare a substrate solution by diluting the fluorogenic cathepsin L substrate in the assay buffer to the desired final concentration (e.g., 20 µM).

    • Initiate the reaction by adding 50 µL of the substrate solution to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for Z-FR-AMC).

  • Data Analysis:

    • Normalize the fluorescence readings to the protein concentration of each lysate.

    • Calculate the percentage of cathepsin L inhibition and determine the IC50 value as described in Protocol 1.

Protocol 3: Cytotoxicity Assay

It is crucial to assess the cytotoxicity of this compound in parallel with the activity assays to ensure that the observed inhibition of cathepsin L is not due to cell death.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay (or a similar MTS/MTT-based assay)

  • White, opaque 96-well cell culture plates

  • Luminometer or spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a white, opaque 96-well plate at the same density as for the activity assays. Incubate overnight.

  • Compound Treatment: Treat the cells with the same concentrations of this compound as used in the activity assays. Include a positive control for cytotoxicity (e.g., doxorubicin) and a vehicle control.

  • Incubation: Incubate the plate for the same duration as the inhibitor treatment and subsequent assay period (e.g., if the pre-incubation is 4 hours and the substrate incubation is 2 hours, the total incubation time for the cytotoxicity assay should be 6 hours).

  • Assay: Perform the cell viability assay according to the manufacturer's protocol.

  • Measurement: Measure luminescence or absorbance using the appropriate plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control.

    • A significant decrease in cell viability would indicate a cytotoxic effect of the compound at those concentrations.

Conclusion

This compound is a powerful research tool for investigating the role of cathepsin L in cellular processes. The protocols provided here offer a framework for characterizing the inhibitory effects of this compound in a cell-based setting. It is recommended to optimize assay conditions, such as cell density and incubation times, for each specific cell line and experimental setup. Performing cytotoxicity assays in parallel is essential for the correct interpretation of the results.

References

Application Notes and Protocols for SID 26681509 IC50 Determination Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SID 26681509 is a potent and selective small molecule inhibitor of human cathepsin L, a lysosomal cysteine protease.[1] Overexpression and aberrant activity of cathepsin L have been implicated in various disease states, making it a significant target for therapeutic intervention.[2] this compound has been identified as a slow-binding, slowly reversible, and competitive inhibitor of this enzyme.[3] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound against human cathepsin L and other related proteases, along with its activity against parasitic organisms.

Data Presentation

Inhibitory Activity of this compound

The inhibitory potency of this compound against human cathepsin L is time-dependent, demonstrating increased potency with longer pre-incubation times.[1][2]

Target EnzymePre-incubation TimeIC50 (nM)
Human Cathepsin L0 hours56 ± 4
Human Cathepsin L1 hour7.5 ± 1.0
Human Cathepsin L2 hours4.2 ± 0.6
Human Cathepsin L4 hours1.0 ± 0.5
Selectivity Profile of this compound

This compound exhibits selectivity for cathepsin L over other related proteases. The following table summarizes the IC50 values determined after a one-hour incubation period.[1][4]

ProteaseIC50 (nM) after 1 hour
Papain618
Cathepsin B> 8442
Cathepsin K> 8442
Cathepsin S> 8442
Cathepsin V500
Cathepsin GNo inhibitory activity
Antiparasitic Activity of this compound

This compound has also demonstrated inhibitory activity against parasitic organisms.[1][3][4]

OrganismIC50 (µM)
Plasmodium falciparum15.4 ± 0.6
Leishmania major promastigotes12.5 ± 0.6

Experimental Protocols

IC50 Determination for Human Cathepsin L

This protocol outlines the determination of the IC50 value of this compound against human cathepsin L using a fluorescence-based assay.

Materials:

  • This compound[1]

  • Human liver cathepsin L (e.g., Calbiochem 219402)[1]

  • Z-Phe-Arg-7-amido-4-methylcoumarin (Z-Phe-Arg-AMC) substrate (e.g., Sigma C9521)[1]

  • Assay Buffer: 20 mM sodium acetate, 1 mM ethylenediaminetetraacetic acid (EDTA), 5 mM cysteine, pH 5.5[1]

  • Dimethyl sulfoxide (B87167) (DMSO)[1]

  • 96-well assay plates (e.g., Corning 3686)[1]

  • Deionized water[1]

Procedure:

  • Enzyme Preparation: Prepare a solution of human cathepsin L in assay buffer. Incubate for 30 minutes prior to use to ensure the active site cysteine is fully reduced.[1]

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Perform a 16-point two-fold serial dilution of the inhibitor in DMSO.[1]

  • Assay Plate Preparation:

    • To each well of a 96-well plate, add 38 µL of deionized water.[1]

    • Add 2 µL of the serially diluted this compound solution or DMSO for positive and negative controls. The inhibitor concentration can range from 2.5 mM to 76 nM.[1]

  • Pre-incubation (for time-dependent inhibition):

    • Add 50 µL of 17.4 ng/mL cathepsin L in assay buffer to the wells.[1]

    • Pre-incubate the plate for desired time points (e.g., 0, 1, 2, or 4 hours) at room temperature.[1]

  • Reaction Initiation:

    • Add 10 µL of 10 µM Z-Phe-Arg-AMC substrate in 5x concentrated assay buffer to each well to initiate the reaction. The final substrate concentration will be 1 µM.[1]

    • The final reaction volume will be 100 µL, containing 8.7 ng/mL cathepsin L.[1]

  • Data Acquisition: Monitor the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths for AMC.

  • Data Analysis:

    • Plot the initial reaction rates against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis enzyme_prep Enzyme Preparation (Cathepsin L in Assay Buffer) preincubation Pre-incubation (Add Enzyme, Incubate 0-4h) enzyme_prep->preincubation inhibitor_prep Inhibitor Preparation (Serial Dilution of this compound) plate_prep Assay Plate Setup (Water + Inhibitor/DMSO) inhibitor_prep->plate_prep plate_prep->preincubation reaction_init Reaction Initiation (Add Substrate Z-Phe-Arg-AMC) preincubation->reaction_init data_acq Data Acquisition (Measure Fluorescence) reaction_init->data_acq data_analysis IC50 Determination (Dose-Response Curve) data_acq->data_analysis

Caption: Experimental workflow for IC50 determination of this compound.

This compound has been shown to block high-mobility group box 1 (HMGB1)-induced TNF-α production.[5] The following diagram illustrates a simplified putative signaling pathway.

signaling_pathway HMGB1 HMGB1 Receptor Cell Surface Receptor (e.g., TLR4/RAGE) HMGB1->Receptor CathepsinL Cathepsin L Receptor->CathepsinL involves NFkB_activation NF-κB Activation CathepsinL->NFkB_activation TNFa_production TNF-α Production NFkB_activation->TNFa_production SID26681509 This compound SID26681509->CathepsinL

Caption: Putative signaling pathway of HMGB1-induced TNF-α production inhibited by this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the effective use of SID 26681509, a potent, reversible, and selective slow-binding inhibitor of human cathepsin L.[1][2][3][4] Accurate solvent selection and proper handling are crucial for obtaining reliable and reproducible experimental results.

Recommended Solvents and Solubility

This compound is a white solid with a molecular weight of 539.65 g/mol .[5] It exhibits good solubility in common organic solvents, making it suitable for a wide range of in vitro and in vivo applications.

Table 1: Solubility of this compound in Common Solvents

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Notes
Dimethyl Sulfoxide (DMSO)> 10 mM[5], 50 mM, 92.65 mM[6]< 26.98 mg/mL[5], 50 mg/mL[6]Ultrasonic assistance may be needed for higher concentrations.[6]
Ethanol10 mM< 5.4 mg/mL[5]

For optimal results, it is recommended to prepare a fresh stock solution for each experiment. If long-term storage is necessary, store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1][6] Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a widely used solvent for in vitro assays.

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Calculate the required mass of this compound for the desired volume of 10 mM stock solution. For example, for 1 mL of a 10 mM solution, 5.3965 mg of this compound is required (Mass = Molarity x Volume x Molecular Weight).

  • Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly until the compound is completely dissolved.

  • If the compound does not fully dissolve, warm the tube at 37°C for 10 minutes and/or sonicate in an ultrasonic bath for a short period.[5]

  • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: In Vitro Cathepsin L Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of this compound against human cathepsin L in a cell-free assay.

Materials:

  • Recombinant human cathepsin L

  • Fluorogenic cathepsin L substrate (e.g., Z-Phe-Arg-AMC)

  • Assay buffer (e.g., 100 mM sodium acetate, 10 mM DTT, pH 5.5)

  • This compound stock solution (prepared as in Protocol 1)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the this compound stock solution in the assay buffer to achieve the desired final concentrations.

  • In a 96-well black microplate, add the diluted this compound solutions. Include a vehicle control (DMSO) and a no-enzyme control.

  • Add recombinant human cathepsin L to each well (except the no-enzyme control) and pre-incubate for a specified period (e.g., 0, 1, 2, or 4 hours) at 37°C.[2] This pre-incubation is crucial due to the slow-binding nature of the inhibitor.[2]

  • Initiate the enzymatic reaction by adding the fluorogenic cathepsin L substrate to all wells.

  • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for Z-Phe-Arg-AMC) over time using a fluorometric plate reader.

  • Calculate the rate of substrate cleavage for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve. This compound has a reported IC50 of 56 nM for human cathepsin L without preincubation, which decreases to 1.0 nM after a 4-hour preincubation.[2][4]

Signaling Pathway and Experimental Workflow

This compound exerts its biological effect by directly inhibiting the enzymatic activity of cathepsin L, a lysosomal cysteine protease.[1][5] Cathepsin L is involved in various physiological and pathological processes, including protein degradation, antigen presentation, and extracellular matrix remodeling.

CathepsinL_Inhibition cluster_0 Cellular Environment CathepsinL Cathepsin L (Active Enzyme) Products Degraded Products CathepsinL->Products Proteolysis InhibitedComplex Cathepsin L - this compound (Inactive Complex) CathepsinL->InhibitedComplex Substrate Protein Substrate Substrate->CathepsinL SID26681509 This compound (Inhibitor) SID26681509->InhibitedComplex Binding

Caption: Inhibition of Cathepsin L by this compound.

The diagram above illustrates the mechanism of action. Cathepsin L normally cleaves protein substrates. This compound binds to the active site of Cathepsin L, forming an inactive complex and thereby preventing substrate degradation.

Experimental_Workflow prep Prepare this compound Stock Solution (DMSO) dilute Serial Dilutions prep->dilute preinc Pre-incubation with Cathepsin L dilute->preinc addsub Add Fluorogenic Substrate preinc->addsub measure Measure Fluorescence addsub->measure analyze Calculate IC50 measure->analyze

Caption: In Vitro Cathepsin L Inhibition Assay Workflow.

This workflow diagram outlines the key steps for determining the inhibitory potency of this compound against Cathepsin L in a typical in vitro assay.

References

Application Notes and Protocols for In Vivo Studies of SID 26681509

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SID 26681509 is a potent, reversible, and selective slow-binding inhibitor of human cathepsin L.[1][2] Cathepsin L is a lysosomal cysteine protease involved in various physiological and pathological processes, including protein degradation, antigen presentation, and extracellular matrix remodeling.[3] Dysregulation of cathepsin L activity has been implicated in a range of diseases, including cancer, inflammatory disorders, and parasitic infections.[3] In vivo studies have suggested the therapeutic potential of this compound in conditions such as sepsis and liver ischemia/reperfusion injury.[1][2] These application notes provide a summary of the available data and detailed protocols for in vivo studies involving this compound.

Data Presentation

In Vitro Inhibitory Activity of this compound

The following table summarizes the in vitro inhibitory activity of this compound against various proteases. The IC50 values demonstrate the high potency and selectivity of this compound for cathepsin L.

ProteaseIC50 (nM) (1-hour pre-incubation)Selectivity Index (vs. Cathepsin L)Reference
Human Cathepsin L7.5 ± 1.01[3]
Human Cathepsin B61882.4[1][2]
Human Cathepsin K>8442>1125.6[1][2]
Human Cathepsin S84421125.6[1][2]
Human Cathepsin V50066.7[1][2]
Papain789105.2[1][2]
Human Cathepsin GNo inhibition-[1][2]
Anti-parasitic Activity of this compound
ParasiteIC50 (µM)Reference
Plasmodium falciparum15.4 ± 0.6[3]
Leishmania major12.5 ± 0.6[3]

Experimental Protocols

Preparation of this compound for In Vivo Administration

This protocol describes the preparation of this compound for administration in animal models.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, to prepare a 12.5 mg/mL stock solution, dissolve 12.5 mg of this compound in 1 mL of DMSO. If needed, warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath to aid dissolution.[1]

  • For the working solution, the following formulation can be used: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]

  • To prepare 1 mL of the working solution, add 100 µL of the 12.5 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly by vortexing.

  • Add 50 µL of Tween-80 to the mixture and vortex again until the solution is clear.

  • Add 450 µL of saline to the mixture and vortex for a final time.

  • The final concentration of this working solution will be 1.25 mg/mL. The solution should be prepared fresh on the day of use.

Murine Model of Sepsis

This protocol describes the induction of sepsis in mice using cecal ligation and puncture (CLP) and a representative treatment regimen with a cathepsin L inhibitor.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments (scissors, forceps, sutures)

  • This compound working solution (prepared as described above)

  • Saline (for resuscitation)

Procedure:

  • Anesthetize the mice using an appropriate anesthetic.

  • Make a midline laparotomy incision to expose the cecum.

  • Ligate the cecum just distal to the ileocecal valve, ensuring intestinal continuity is maintained.

  • Puncture the ligated cecum once or twice with a 21-gauge needle.

  • Gently squeeze the cecum to extrude a small amount of fecal material.

  • Return the cecum to the peritoneal cavity and close the abdominal incision in two layers.

  • Administer this compound (e.g., 1-10 mg/kg, intraperitoneally) or vehicle control immediately after surgery. The optimal dose should be determined empirically.

  • Provide fluid resuscitation with 1 mL of sterile saline subcutaneously.

  • Monitor the animals closely for signs of sepsis (e.g., lethargy, piloerection, hypothermia) and survival over a period of 7-10 days.

Murine Model of Liver Ischemia/Reperfusion Injury

This protocol describes the induction of partial warm liver ischemia/reperfusion (I/R) injury in mice and a representative treatment regimen with a cathepsin L inhibitor.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (microvascular clamps, scissors, forceps, sutures)

  • This compound working solution (prepared as described above)

Procedure:

  • Anesthetize the mice.

  • Perform a midline laparotomy to expose the liver.

  • Place a microvascular clamp across the portal triad (B1167595) (hepatic artery, portal vein, and bile duct) supplying the left and median lobes of the liver, inducing ischemia in approximately 70% of the liver.[2]

  • After 60 minutes of ischemia, remove the clamp to initiate reperfusion.

  • Administer this compound (e.g., 1-10 mg/kg, intravenously or intraperitoneally) or vehicle control either before ischemia or at the onset of reperfusion. The optimal timing and dose should be determined empirically.

  • Close the abdominal incision.

  • After a desired reperfusion period (e.g., 6 or 24 hours), euthanize the animals and collect blood and liver tissue for analysis (e.g., serum transaminases, histology, inflammatory markers).

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow_sepsis cluster_procedure Sepsis Induction and Treatment cluster_outcomes Outcome Measures Anesthesia Anesthesia Laparotomy Laparotomy Anesthesia->Laparotomy Cecal Ligation & Puncture Cecal Ligation & Puncture Laparotomy->Cecal Ligation & Puncture This compound Admin This compound Admin Cecal Ligation & Puncture->this compound Admin Fluid Resuscitation Fluid Resuscitation This compound Admin->Fluid Resuscitation Monitoring Monitoring Fluid Resuscitation->Monitoring Survival Analysis Survival Analysis Monitoring->Survival Analysis Organ Dysfunction Organ Dysfunction Inflammatory Markers Inflammatory Markers

Experimental workflow for the murine sepsis model.

experimental_workflow_liver_ir cluster_procedure Liver I/R Induction and Treatment cluster_outcomes Outcome Measures Anesthesia Anesthesia Laparotomy Laparotomy Anesthesia->Laparotomy Ischemia (60 min) Ischemia (60 min) Laparotomy->Ischemia (60 min) Reperfusion Reperfusion Ischemia (60 min)->Reperfusion This compound Admin This compound Admin Reperfusion->this compound Admin Serum Transaminases Serum Transaminases Reperfusion->Serum Transaminases Liver Histology Liver Histology Inflammatory Markers Inflammatory Markers

Experimental workflow for the murine liver I/R model.

cathepsin_l_sepsis_pathway Sepsis Sepsis Macrophage Macrophage Sepsis->Macrophage Cathepsin L Cathepsin L Macrophage->Cathepsin L Upregulation M1 Macrophage Activation M1 Macrophage Activation Cathepsin L->M1 Macrophage Activation This compound This compound This compound->Cathepsin L Inhibition Pro-inflammatory Cytokines Pro-inflammatory Cytokines M1 Macrophage Activation->Pro-inflammatory Cytokines Tissue Injury Tissue Injury Pro-inflammatory Cytokines->Tissue Injury

Role of Cathepsin L in sepsis and the inhibitory effect of this compound.

cathepsin_l_liver_ir_pathway Ischemia/Reperfusion Ischemia/Reperfusion Hepatocyte Hepatocyte Ischemia/Reperfusion->Hepatocyte Lysosomal Destabilization Lysosomal Destabilization Hepatocyte->Lysosomal Destabilization Cathepsin L Release Cathepsin L Release Lysosomal Destabilization->Cathepsin L Release Apoptosis Apoptosis Cathepsin L Release->Apoptosis ECM Degradation ECM Degradation Cathepsin L Release->ECM Degradation This compound This compound This compound->Cathepsin L Release Inhibition Liver Injury Liver Injury Apoptosis->Liver Injury ECM Degradation->Liver Injury

Role of Cathepsin L in liver I/R injury and the inhibitory effect of this compound.

References

Application Notes and Protocols for SID 26681509 in Malaria Parasite Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SID 26681509 is a potent, reversible, and selective slow-binding inhibitor of human cathepsin L.[1][2] Emerging research has demonstrated its activity against the primary causative agent of human malaria, Plasmodium falciparum. These application notes provide a comprehensive overview of this compound, its mechanism of action in the context of malaria, and detailed protocols for its use in in vitro studies of the parasite.

The intraerythrocytic stage of the P. falciparum life cycle is characterized by the degradation of host cell hemoglobin within a specialized acidic organelle known as the food vacuole. This process is essential for the parasite to acquire amino acids for its growth and development. The hemoglobin degradation pathway is a well-established target for antimalarial drugs. It involves a cascade of proteolytic enzymes, including aspartic proteases (plasmepsins) and cysteine proteases (falcipains). Falcipains, the parasite's equivalent of mammalian cathepsins, play a crucial role in this pathway. This compound, as a cathepsin L inhibitor, is believed to exert its anti-malarial effect by targeting these falcipain proteases, thereby disrupting the vital process of hemoglobin digestion.

Data Presentation

Inhibitory Activity and Toxicity of this compound
TargetOrganism/Cell LineAssay TypeIC50Reference
Anti-malarial Activity
Plasmodium falciparum-In vitro propagation assay15.4 ± 0.6 µM[1]
Inhibitory Activity against Cathepsins
Human Cathepsin LHumanEnzyme inhibition assay56 nM[1]
Human Cathepsin L (4-hour preincubation)HumanEnzyme inhibition assay1.0 nM[1]
Papain-Enzyme inhibition assay618 nM
Human Cathepsin BHumanEnzyme inhibition assay>10 µM
Human Cathepsin KHumanEnzyme inhibition assay8.442 µM
Human Cathepsin SHumanEnzyme inhibition assay>10 µM
Human Cathepsin VHumanEnzyme inhibition assay0.5 µM
Human Cathepsin GHumanEnzyme inhibition assayNo inhibition[1]
Toxicity Profile
Human Aortic Endothelial CellsHumanCytotoxicity assayNon-toxic up to 100 µM[1]
ZebrafishDanio rerioLive organism assayNon-toxic up to 100 µM[1]

Experimental Protocols

Protocol 1: In Vitro Anti-malarial Drug Susceptibility Assay using SYBR Green I

This protocol describes a method to determine the 50% inhibitory concentration (IC50) of this compound against the asexual erythrocytic stages of P. falciparum using the SYBR Green I-based fluorescence assay. This method measures parasite DNA content as an indicator of parasite growth.

Materials:

  • P. falciparum culture (e.g., 3D7 strain)

  • Human erythrocytes (O+ blood type)

  • Complete parasite culture medium (RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and Albumax II)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • SYBR Green I nucleic acid gel stain (10,000x concentrate in DMSO)

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • 96-well black, flat-bottom microplates

  • Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C

  • Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)

Procedure:

  • Parasite Culture Synchronization:

    • Maintain a continuous culture of P. falciparum in human erythrocytes at 5% hematocrit.

    • Synchronize the parasite culture to the ring stage by two consecutive treatments with 5% D-sorbitol.

  • Preparation of this compound Serial Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., from 100 µM to 0.1 µM). Ensure the final DMSO concentration does not exceed 0.5% in all wells, including the drug-free control.

  • Assay Setup:

    • Adjust the synchronized ring-stage parasite culture to 0.5% parasitemia and 2% hematocrit in complete culture medium.

    • Dispense 180 µL of the parasite suspension into each well of a 96-well plate.

    • Add 20 µL of the serially diluted this compound solutions to the respective wells.

    • Include drug-free wells (with 0.5% DMSO) as a positive control for parasite growth and uninfected erythrocyte wells as a negative control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified, modular incubator chamber with the specified gas mixture. This duration allows for the parasites to mature from rings to schizonts and for the next cycle of invasion to occur.

  • Lysis and Staining:

    • Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5000 in the lysis buffer.

    • After incubation, carefully remove 100 µL of the culture medium from each well.

    • Add 100 µL of the SYBR Green I lysis buffer to each well.

    • Mix gently and incubate the plate in the dark at room temperature for 1 hour.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity of each well using a fluorescence plate reader.

    • Subtract the background fluorescence from the uninfected erythrocyte control wells.

    • Express the fluorescence readings as a percentage of the drug-free control (100% growth).

    • Plot the percentage of parasite growth against the log of the drug concentration and determine the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Mandatory Visualization

Diagram 1: Proposed Mechanism of Action of this compound in P. falciparum

Hemoglobin_Degradation_Pathway cluster_Host_Cell Host Erythrocyte cluster_Parasite Plasmodium falciparum cluster_Food_Vacuole Food Vacuole (Acidic pH) Hemoglobin Hemoglobin Hemoglobin_vacuole Hemoglobin Hemoglobin->Hemoglobin_vacuole Uptake Heme Free Heme (Toxic) Hemoglobin_vacuole->Heme Plasmepsins Plasmepsins (Aspartic Proteases) Hemoglobin_vacuole->Plasmepsins Initial Cleavage Unfolded_Globin Unfolded Globin Falcipains Falcipains (Cysteine Proteases) Unfolded_Globin->Falcipains Other_Proteases Other Proteases Unfolded_Globin->Other_Proteases Peptides Peptides Amino_Acids Amino Acids Peptides->Amino_Acids Parasite_Cytosol Parasite Cytosol Amino_Acids->Parasite_Cytosol Transport Hemozoin Hemozoin (Inert) Heme->Hemozoin Detoxification Plasmepsins->Unfolded_Globin Falcipains->Peptides Other_Proteases->Peptides SID_26681509 This compound SID_26681509->Falcipains Inhibition

Caption: Proposed inhibition of the P. falciparum hemoglobin degradation pathway by this compound.

Diagram 2: Experimental Workflow for In Vitro Anti-malarial Assay

Experimental_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Data Analysis Sync_Parasites Synchronize P. falciparum (Ring Stage) Prepare_Cells Adjust Parasite Culture (0.5% Parasitemia, 2% Hematocrit) Sync_Parasites->Prepare_Cells Prepare_Inhibitor Prepare Serial Dilutions of this compound Plate_Setup Dispense Parasite Suspension and Inhibitor into 96-well Plate Prepare_Inhibitor->Plate_Setup Prepare_Cells->Plate_Setup Incubation Incubate for 72 hours (37°C, 5% CO2, 5% O2) Plate_Setup->Incubation Lysis_Staining Lyse Cells and Stain DNA with SYBR Green I Incubation->Lysis_Staining Read_Fluorescence Measure Fluorescence (Ex: 485 nm, Em: 530 nm) Lysis_Staining->Read_Fluorescence Calculate_Growth Calculate Percent Growth vs. Drug-Free Control Read_Fluorescence->Calculate_Growth Determine_IC50 Determine IC50 using Non-linear Regression Calculate_Growth->Determine_IC50

Caption: Workflow for determining the anti-malarial activity of this compound.

References

Application Notes and Protocols for SID 26681509: A Potent and Selective Cathepsin L Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SID 26681509 is a novel small molecule thiocarbazate identified as a potent, reversible, and selective inhibitor of human cathepsin L.[1][2] Cathepsin L is a lysosomal cysteine protease that plays a crucial role in protein degradation and has been implicated in various disease states, making it a significant target for therapeutic development.[3] This document provides detailed application notes and protocols for the enzyme kinetics characterization of this compound.

Data Presentation

The inhibitory activity and kinetic parameters of this compound have been determined through a series of enzyme kinetics assays. The quantitative data is summarized in the tables below for easy comparison.

Table 1: Time-Dependent Inhibition of Human Cathepsin L by this compound

Pre-incubation Time with EnzymeIC50 (nM)
0 hours56 ± 4
1 hour7.5 ± 1.0
2 hours4.2 ± 0.6
4 hours1.0 ± 0.5

This data demonstrates the slow-binding nature of this compound, with potency increasing significantly upon pre-incubation with the enzyme.[3][4]

Table 2: Kinetic Constants for this compound Inhibition of Human Cathepsin L

ParameterValueDescription
k_on24,000 M⁻¹s⁻¹Association rate constant
k_off2.2 x 10⁻⁵ s⁻¹Dissociation rate constant
K_i0.89 nMInhibition constant

A transient kinetic analysis revealed this compound to be a slow-binding and slowly reversible competitive inhibitor.[1][2]

Table 3: Selectivity Profile of this compound Against Various Proteases (IC50 values after 1-hour incubation)

ProteaseIC50 (nM)Selectivity Index (IC50 Protease / IC50 Cathepsin L)
Human Cathepsin L7.51
Papain61882.4
Human Cathepsin B>10,000>1333
Human Cathepsin K8,4421125.6
Human Cathepsin S>10,000>1333
Human Cathepsin V>10,000>1333
Human Cathepsin GNo inhibitory activity-

This compound exhibits high selectivity for cathepsin L over other related cysteine proteases and shows no activity against the serine protease cathepsin G.[1][2][4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Protocol 1: Determination of IC50 Values for Cathepsin L Inhibition

This protocol is designed to determine the concentration of this compound required to inhibit 50% of human cathepsin L activity.

Materials:

  • Human Cathepsin L (recombinant)

  • This compound

  • Assay Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, pH 5.5, with 2 mM DTT)

  • Substrate: Z-Phe-Arg-AMC (benzyloxycarbonyl-L-phenylalanyl-L-arginine 7-amido-4-methylcoumarin)

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Enzyme Preparation: Prepare a working solution of human cathepsin L in assay buffer.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in assay buffer.

  • Pre-incubation (for time-dependent inhibition):

    • Mix the enzyme solution with the serially diluted inhibitor or vehicle control in the wells of a 96-well plate.

    • Incubate the plate for desired time points (e.g., 0, 1, 2, and 4 hours) at room temperature.[3][4]

  • Reaction Initiation:

    • Add the substrate Z-Phe-Arg-AMC to each well to initiate the enzymatic reaction. The final substrate concentration should be near its K_m value. A concentration of 1 µM Z-Phe-Arg-AMC has been previously used.[4]

  • Data Acquisition:

    • Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader. Collect data at regular intervals for a set period (e.g., 30-60 minutes).

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the reaction velocity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Determination of Kinetic Constants (k_on and k_off)

This protocol outlines the procedure for determining the association and dissociation rate constants of this compound with cathepsin L.

Materials:

  • Same as Protocol 1.

Procedure for k_on (Association Rate):

  • Follow steps 1 and 2 from Protocol 1.

  • Initiate the reaction by adding a mixture of enzyme and substrate to wells containing the serially diluted inhibitor.

  • Immediately monitor the fluorescence change over time. The progress curves will show a time-dependent decrease in the reaction rate as the inhibitor binds to the enzyme.

  • Analyze the progress curves using software that fits the data to equations for slow-binding inhibition to determine the observed rate of inactivation (k_obs) for each inhibitor concentration.

  • Plot k_obs versus the inhibitor concentration. The slope of this line represents the association rate constant (k_on).

Procedure for k_off (Dissociation Rate):

  • Enzyme-Inhibitor Complex Formation: Incubate a high concentration of human cathepsin L with an excess of this compound to ensure the formation of the enzyme-inhibitor complex.

  • Dilution: Rapidly dilute the enzyme-inhibitor complex into a solution containing the substrate Z-Phe-Arg-AMC. This dilution reduces the concentration of the free inhibitor to a negligible level.

  • Data Acquisition: Monitor the return of enzymatic activity over time as the inhibitor dissociates from the enzyme.

  • Data Analysis: Fit the resulting progress curve to a first-order equation to determine the dissociation rate constant (k_off).[2]

Mandatory Visualization

The following diagram illustrates the general experimental workflow for characterizing the enzyme kinetics of an inhibitor like this compound.

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Inhibitor, Substrate, Buffer) Serial_Dilution Perform Serial Dilution of Inhibitor Reagents->Serial_Dilution Incubation Incubate Enzyme with Inhibitor Serial_Dilution->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Measure Activity (Fluorescence) Reaction->Measurement IC50_Calc Calculate IC50 Measurement->IC50_Calc Kinetics_Calc Determine Kinetic Constants (kon, koff, Ki) Measurement->Kinetics_Calc

References

Application Notes and Protocols for SID 26681509: Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the stability and storage of SID 26681509, a potent, reversible, and selective inhibitor of human cathepsin L. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.

Summary of this compound Stability and Storage Conditions

Proper storage of this compound is essential to maintain its chemical integrity and biological activity. The following tables summarize the recommended storage conditions for the compound in both solid and solution forms.

Table 1: Storage Conditions for Solid this compound

FormStorage TemperatureDuration
Powder-20°C3 years[1]

Table 2: Storage Conditions for this compound Stock Solutions

SolventStorage TemperatureDuration
In solvent-80°C6 months[1][2]
In solvent-20°C1 month[1][2]

Solubility of this compound

The solubility of this compound in common laboratory solvents is a critical factor for the preparation of stock solutions and experimental media.

Table 3: Solubility Data for this compound

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO26.9850[3]
Ethanol5.410[3]

For preparing stock solutions in DMSO, ultrasonic treatment may be necessary to achieve the maximum concentration.[1] It is recommended to use freshly opened DMSO, as hygroscopic DMSO can negatively impact solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound, which can be further diluted for various in vitro and in vivo applications.

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Equilibrate the vial containing this compound powder to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound. The molecular weight of this compound is 539.65 g/mol .

  • Add the appropriate volume of DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.53965 mg of this compound in 100 µL of DMSO.

  • Vortex the solution thoroughly to dissolve the compound.

  • If necessary, use an ultrasonic bath to aid dissolution.[1]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][2]

G cluster_prep Stock Solution Preparation start Start weigh Weigh this compound start->weigh add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate add_dmso->dissolve aliquot Aliquot Solution dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Workflow for preparing this compound stock solution.
Protocol 2: General Protocol for Stability Assessment of Small Molecule Inhibitors

While a specific stability-indicating assay protocol for this compound is not publicly available, this general protocol outlines the steps to assess the stability of a small molecule inhibitor like this compound. This typically involves subjecting the compound to various stress conditions and analyzing its purity and potency over time.

Materials:

  • This compound stock solution

  • Appropriate buffers and solvents

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column

  • Mass Spectrometer (MS) (optional, for degradation product identification)

  • Temperature and humidity-controlled stability chambers

  • Photostability chamber

Procedure:

  • Initial Analysis (Time 0):

    • Prepare a fresh solution of this compound at a known concentration.

    • Analyze the initial purity and concentration using a validated HPLC method. This will serve as the baseline.

  • Stress Conditions:

    • Accelerated Stability: Store aliquots of the solution at elevated temperatures and humidity (e.g., 40°C / 75% RH).

    • Long-Term Stability: Store aliquots under the recommended storage conditions (e.g., -20°C and -80°C).

    • Photostability: Expose aliquots to a controlled light source.

  • Time Points:

    • Pull samples from each storage condition at predetermined time points (e.g., 0, 1, 3, 6, and 12 months for long-term; 0, 1, 3, 6 months for accelerated).

  • Analysis:

    • Analyze the samples at each time point using the same HPLC method used for the initial analysis.

    • Quantify the amount of this compound remaining and identify any degradation products.

    • Assess the biological activity of the stored compound using a relevant bioassay (e.g., Cathepsin L inhibition assay).

  • Data Evaluation:

    • Compare the results at each time point to the initial data to determine the rate of degradation and the shelf-life of the compound under different conditions.

G cluster_stability Stability Assessment Workflow start Start initial_analysis Initial Analysis (T=0) start->initial_analysis stress Apply Stress Conditions initial_analysis->stress time_points Sample at Time Points stress->time_points analysis HPLC & Bioassay time_points->analysis evaluation Evaluate Data analysis->evaluation end End evaluation->end

General workflow for stability assessment.

Signaling Pathway

This compound is a potent inhibitor of Cathepsin L.[2] Cathepsin L is a lysosomal cysteine protease involved in various cellular processes, including protein degradation and antigen presentation. This compound has been shown to block the production of TNF-α induced by high-mobility group box 1 (HMGB1).[1][2] The following diagram illustrates the proposed signaling pathway.

G cluster_pathway Proposed Signaling Pathway of this compound SID This compound CatL Cathepsin L SID->CatL Inhibits HMGB1 HMGB1 CatL->HMGB1 Modulates (Proposed) Receptor HMGB1 Receptor (e.g., TLR4/RAGE) HMGB1->Receptor NFkB NF-κB Pathway Receptor->NFkB Activates TNFa TNF-α Production NFkB->TNFa Induces

Inhibition of Cathepsin L by this compound.

Disclaimer: This information is intended for research use only. The stability and storage conditions provided are based on available data and may vary depending on the specific formulation and experimental conditions. It is recommended to perform independent stability studies for critical applications.

References

Application Notes and Protocols for SID 26681509: A Potent Inhibitor of Cathepsin L for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of SID 26681509, a potent and selective inhibitor of human cathepsin L, and detail its potential applications in cancer cell research. The provided protocols offer a starting point for investigating the effects of this inhibitor on cancer cell processes such as proliferation, invasion, and apoptosis.

Introduction

Cathepsin L is a lysosomal cysteine protease that is frequently overexpressed in a variety of human cancers.[1][2] Its increased expression and activity are associated with tumor progression, metastasis, and poor patient prognosis.[1][2] Cathepsin L contributes to cancer pathogenesis by degrading components of the extracellular matrix (ECM), which facilitates tumor cell invasion and migration.[3][4] Additionally, it is implicated in processes such as angiogenesis and the development of drug resistance.[5] this compound is a potent, reversible, competitive, and selective small molecule inhibitor of human cathepsin L, making it a valuable tool for studying the role of this enzyme in cancer biology and for evaluating its potential as a therapeutic target.[6][7]

Physicochemical and Pharmacokinetic Properties of this compound

PropertyValueReference
Molecular Formula C₂₇H₃₃N₅O₅S[8]
Molecular Weight 539.65 g/mol [8]
Mechanism of Action Reversible, competitive, slow-binding inhibitor of human cathepsin L[6][7]
IC₅₀ (human cathepsin L) 56 nM (initial)[6][7]
IC₅₀ (human cathepsin L) 1.0 nM (after 4-hour preincubation)[7][9]
Kᵢ 0.89 nM[6][9]
kₒₙ 24,000 M⁻¹s⁻¹[6][9]
kₒff 2.2 x 10⁻⁵ s⁻¹[6][9]

Selectivity Profile of this compound

This compound exhibits high selectivity for cathepsin L over other related proteases.

ProteaseIC₅₀ (after 1 hour)Selectivity Index (vs. Cathepsin L)Reference
Cathepsin L 56 nM1[6][9]
Papain 618 nM~11[6][9]
Cathepsin B > 8.4 µM> 150[6][9]
Cathepsin K > 8.4 µM> 150[6][9]
Cathepsin S > 8.4 µM> 150[6][9]
Cathepsin V 0.5 µM~9[6][10]
Cathepsin G No inhibitory activity-[6][7]

Key Applications in Cancer Cell Research

Based on the known functions of cathepsin L in cancer, this compound can be utilized in a variety of in vitro assays to investigate its anti-cancer potential.

  • Inhibition of Cancer Cell Invasion and Migration: By degrading the ECM, cathepsin L plays a crucial role in the metastatic cascade. This compound can be used to determine the extent to which cathepsin L activity contributes to the invasive and migratory potential of different cancer cell lines.

  • Induction of Apoptosis: Some studies suggest that inhibition of cathepsins can induce apoptotic cell death in cancer cells.[11] this compound can be used to explore this possibility in various cancer models.

  • Reversal of Drug Resistance: Cathepsin L has been implicated in the development of resistance to chemotherapy.[5] this compound can be evaluated for its ability to sensitize resistant cancer cells to standard chemotherapeutic agents.

  • Elucidation of Signaling Pathways: This inhibitor can be a valuable tool to dissect the downstream signaling pathways regulated by cathepsin L activity in cancer cells.

Experimental Protocols

The following are detailed protocols that can be adapted to study the effects of this compound on cancer cells. It is recommended to optimize concentrations and incubation times for each specific cell line and experimental setup.

Protocol 1: In Vitro Cathepsin L Activity Assay

This protocol is designed to confirm the inhibitory activity of this compound on cathepsin L in cell lysates.

Materials:

  • Cancer cell line of interest

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein concentration assay kit (e.g., BCA assay)

  • Cathepsin L activity assay kit (fluorometric, utilizing a substrate like Z-FR-AFC)

  • This compound

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Cell Lysate Preparation:

    • Culture cancer cells to 70-80% confluency.

    • Lyse the cells using a suitable lysis buffer on ice.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate.

  • Assay Setup:

    • In a 96-well black microplate, add cell lysate (e.g., 20-50 µg of protein) to each well.

    • Add varying concentrations of this compound (e.g., 0.1 nM to 10 µM) to the wells. Include a vehicle control (e.g., DMSO).

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15-60 minutes, or longer to assess slow-binding effects).

  • Enzymatic Reaction:

    • Add the fluorogenic cathepsin L substrate (e.g., Z-FR-AFC) to each well.

    • Immediately measure the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).

  • Data Analysis:

    • Calculate the rate of substrate cleavage (initial velocity) for each concentration of this compound.

    • Plot the percentage of cathepsin L inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Protocol 2: Cancer Cell Invasion Assay (Boyden Chamber Assay)

This protocol assesses the effect of this compound on the invasive capacity of cancer cells.

Materials:

  • Cancer cell line of interest

  • Boyden chamber inserts (e.g., 8 µm pore size) with a companion 24-well plate

  • Matrigel or other basement membrane matrix

  • Serum-free cell culture medium

  • Cell culture medium with a chemoattractant (e.g., 10% FBS)

  • This compound

  • Cotton swabs

  • Fixing and staining reagents (e.g., methanol (B129727) and crystal violet)

  • Microscope

Procedure:

  • Coating of Inserts:

    • Thaw Matrigel on ice and dilute it with cold, serum-free medium.

    • Coat the top of the Boyden chamber inserts with a thin layer of the diluted Matrigel and allow it to solidify at 37°C.

  • Cell Preparation:

    • Starve the cancer cells in serum-free medium for several hours prior to the assay.

    • Harvest the cells and resuspend them in serum-free medium containing different concentrations of this compound or a vehicle control.

  • Assay Setup:

    • Add the cell suspension to the upper chamber of the Matrigel-coated inserts.

    • Add medium containing a chemoattractant to the lower chamber.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator for a period that allows for cell invasion (e.g., 24-48 hours).

  • Quantification of Invasion:

    • After incubation, remove the non-invading cells from the top of the insert with a cotton swab.

    • Fix the invading cells on the bottom of the membrane with methanol.

    • Stain the fixed cells with crystal violet.

    • Count the number of stained, invaded cells in several fields of view under a microscope.

  • Data Analysis:

    • Calculate the average number of invaded cells per field for each treatment condition.

    • Compare the number of invaded cells in the this compound-treated groups to the vehicle control group.

Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol determines if this compound induces apoptosis in cancer cells.

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cancer cells in culture plates and allow them to adhere.

    • Treat the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 24, 48, or 72 hours).

  • Cell Staining:

    • Harvest the cells (including any floating cells in the medium).

    • Wash the cells with cold PBS.

    • Resuspend the cells in the provided binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use appropriate compensation controls to correct for spectral overlap between FITC and PI.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant:

      • Live cells (Annexin V-negative, PI-negative)

      • Early apoptotic cells (Annexin V-positive, PI-negative)

      • Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

      • Necrotic cells (Annexin V-negative, PI-positive)

    • Compare the percentage of apoptotic cells in the this compound-treated groups to the vehicle control.

Visualizations

Cathepsin_L_Signaling_Pathway_in_Cancer cluster_extracellular Extracellular Space cluster_cell Cancer Cell ECM Extracellular Matrix (e.g., Collagen, Fibronectin) Degraded_ECM Degraded ECM Pro_Enzymes Pro-enzymes (e.g., Pro-MMPs) Activated_Enzymes Activated Enzymes (e.g., MMPs) Growth_Factors Inactive Growth Factors Activated_GF Active Growth Factors CatL_Secreted Secreted Cathepsin L CatL_Secreted->ECM Degradation CatL_Secreted->Pro_Enzymes Activation CatL_Secreted->Growth_Factors Activation CatL_Lysosomal Lysosomal Cathepsin L CatL_Lysosomal->CatL_Secreted Secretion Apoptosis_Inhibition Inhibition of Apoptosis CatL_Lysosomal->Apoptosis_Inhibition Intracellular Functions SID_26681509 This compound SID_26681509->CatL_Secreted Inhibition SID_26681509->CatL_Lysosomal Inhibition Invasion_Metastasis Invasion & Metastasis Degraded_ECM->Invasion_Metastasis Activated_Enzymes->Invasion_Metastasis Proliferation Proliferation & Angiogenesis Activated_GF->Proliferation

Caption: Cathepsin L signaling pathway in cancer and the inhibitory action of this compound.

Experimental_Workflow cluster_assays Functional Assays start Start: Cancer Cell Culture treatment Treatment with this compound (Dose-response & Time-course) start->treatment invasion Invasion Assay (Boyden Chamber) treatment->invasion apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis activity Cathepsin L Activity Assay treatment->activity proliferation Proliferation/Viability Assay (e.g., MTT, CCK-8) treatment->proliferation analysis Data Analysis (IC50, % Inhibition, Statistical Significance) invasion->analysis apoptosis->analysis activity->analysis proliferation->analysis conclusion Conclusion: Efficacy of this compound analysis->conclusion

Caption: Experimental workflow for evaluating the effects of this compound on cancer cells.

Logical_Relationship cluster_effects Pro-tumorigenic Effects cluster_outcomes Potential Therapeutic Outcomes CatL_Overexpression Cathepsin L Overexpression in Cancer ECM_Degradation ECM Degradation CatL_Overexpression->ECM_Degradation Apoptosis_Evasion Evasion of Apoptosis CatL_Overexpression->Apoptosis_Evasion Drug_Resistance Drug Resistance CatL_Overexpression->Drug_Resistance Invasion Increased Invasion & Metastasis ECM_Degradation->Invasion SID_26681509 This compound SID_26681509->CatL_Overexpression Inhibits Reduced_Invasion Reduced Invasion SID_26681509->Reduced_Invasion Leads to Apoptosis_Induction Apoptosis Induction SID_26681509->Apoptosis_Induction Leads to Sensitization Sensitization to Chemotherapy SID_26681509->Sensitization Leads to

Caption: Logical relationship of cathepsin L's role in cancer and the therapeutic potential of this compound.

References

Troubleshooting & Optimization

SID 26681509 slow-binding kinetics explained

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the slow-binding inhibitor, SID 26681509.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent, selective, and reversible small molecule inhibitor of human cathepsin L.[1][2][3][4] It is a thiocarbazate that exhibits slow-binding kinetics.[1][4]

Q2: What is the mechanism of action of this compound?

A2: this compound acts as a competitive inhibitor of human cathepsin L.[1][2] Its slow-binding nature means that the establishment of the enzyme-inhibitor equilibrium is time-dependent, leading to an increase in potency with longer pre-incubation times.[1]

Q3: What are the key kinetic parameters of this compound?

A3: The inhibitory activity and kinetic constants of this compound have been determined through various assays. The IC50, a measure of potency, decreases significantly with pre-incubation of the inhibitor with the enzyme before adding the substrate.[1] The association rate constant (k_on) and the dissociation rate constant (k_off) characterize the binding kinetics.[1][4]

Q4: Is this compound selective for cathepsin L?

A4: Yes, this compound displays greater selectivity for cathepsin L compared to other related proteases like papain and cathepsins B, K, V, and S.[1][4] It shows no inhibitory activity against the serine protease cathepsin G.[1][2][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's interaction with human cathepsin L.

Table 1: IC50 Values of this compound against Human Cathepsin L [1]

Pre-incubation Time (hours)IC50 (nM)
056 ± 4
17.5 ± 1.0
24.2 ± 0.6
41.0 ± 0.5

Table 2: Kinetic Rate Constants for this compound Inhibition of Human Cathepsin L [1][4]

ParameterValue
k_on (M⁻¹s⁻¹)24,000
k_off (s⁻¹)2.2 x 10⁻⁵
K_i (nM)0.89

Table 3: Selectivity of this compound against Various Cysteine Proteases (IC50 after 1 hour pre-incubation) [1]

ProteaseIC50 (nM)Selectivity Index (IC50 Protease / IC50 Cathepsin L)
Papain618~82
Cathepsin B>8,442>1125
Cathepsin K8,442~1125
Cathepsin S1,130~151
Cathepsin V6,380~851

Experimental Protocols

Protocol 1: Determination of Time-Dependent IC50 Values

This protocol is used to assess the slow-binding nature of this compound by measuring its IC50 at different pre-incubation times.

Materials:

  • Human Cathepsin L

  • This compound

  • Assay Buffer (e.g., 100 mM sodium acetate, pH 5.5, with DTT and EDTA)

  • Substrate (e.g., Z-Phe-Arg-AMC)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the desired concentration of human cathepsin L to each well.

  • Add the this compound dilutions to the wells containing the enzyme.

  • Pre-incubate the enzyme-inhibitor mixture for varying time points (e.g., 0, 1, 2, and 4 hours) at room temperature.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Immediately measure the fluorescence intensity over time using a plate reader.

  • Calculate the initial reaction velocities from the linear phase of the progress curves.

  • Plot the percentage of inhibition versus the inhibitor concentration for each pre-incubation time point and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Determination of Reversibility by Rapid Dilution

This protocol helps to determine if the inhibition by this compound is reversible.

Materials:

  • Human Cathepsin L

  • This compound

  • Assay Buffer

  • Substrate (e.g., Z-Phe-Arg-AMC)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a concentrated solution of human cathepsin L and this compound (e.g., 100x the final assay concentration for the enzyme and 10x the IC50 of the inhibitor).

  • Incubate this mixture for a set period (e.g., 1 hour) to allow for binding.

  • Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold) into assay buffer containing the substrate.

  • Immediately monitor the fluorescence signal over time.

  • A recovery of enzymatic activity over time indicates that the inhibitor is dissociating from the enzyme, confirming reversibility.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in IC50 values Inconsistent pre-incubation times.Ensure precise timing for the pre-incubation of the enzyme and inhibitor across all wells and experiments. Use a multichannel pipette for simultaneous additions.
Pipetting errors, especially with serial dilutions.Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix of reagents where possible.
Instability of the enzyme or inhibitor.Prepare fresh enzyme and inhibitor solutions for each experiment. Store stock solutions at the recommended temperature (-20°C or -80°C) and avoid repeated freeze-thaw cycles.
No significant change in IC50 with pre-incubation Insufficient pre-incubation time to observe slow-binding.Extend the pre-incubation times (e.g., up to 4 hours or longer) to allow for the establishment of equilibrium.
Substrate concentration is too high.Use a substrate concentration at or below the Michaelis-Menten constant (Km) to be more sensitive to competitive inhibition.
Incorrect assay conditions (pH, temperature).Verify that the assay buffer pH and the incubation temperature are optimal for cathepsin L activity and inhibitor binding.
Apparent irreversible inhibition in dilution experiment The off-rate (k_off) is extremely slow.While this compound is reported as reversible, a very slow dissociation rate can appear as irreversibility in the timeframe of the experiment. Extend the monitoring time of the recovery of enzyme activity after dilution.
The dilution factor is not high enough.Ensure a sufficiently large dilution factor (e.g., 100-fold or greater) to effectively shift the equilibrium towards dissociation.
Low signal-to-noise ratio Low enzyme activity.Check the activity of your enzyme stock. Ensure the assay buffer contains the necessary activators like DTT.
Sub-optimal substrate concentration.Optimize the substrate concentration to give a robust signal within the linear range of the instrument.
Assay interference from the compound.Test for compound autofluorescence or quenching by running controls with the compound in the absence of the enzyme.

Visualizations

Experimental_Workflow_for_Slow_Binding_Kinetics cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Inhibitor, Substrate, Buffer) dilutions Serial Dilutions of this compound reagents->dilutions preincubation Pre-incubate Enzyme with Inhibitor (Varying Times) dilutions->preincubation initiation Initiate Reaction with Substrate preincubation->initiation measurement Measure Fluorescence over Time initiation->measurement velocity Calculate Initial Velocities measurement->velocity ic50 Determine IC50 Values velocity->ic50 kinetics Calculate kon and koff velocity->kinetics

Caption: Experimental workflow for characterizing the slow-binding kinetics of this compound.

Cathepsin_L_Signaling_Pathway cluster_lysosome Lysosome cluster_cellular_processes Cellular Processes pro_catL Pro-Cathepsin L catL Active Cathepsin L pro_catL->catL Autocatalytic Activation (low pH) protein_degradation Protein Degradation catL->protein_degradation antigen_presentation Antigen Presentation catL->antigen_presentation ecm_remodeling ECM Remodeling (if secreted) catL->ecm_remodeling sid This compound sid->catL Inhibition

Caption: Simplified signaling pathway of Cathepsin L and the inhibitory action of this compound.

References

Optimizing Pre-incubation Time for SID 26681509: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of SID 26681509, a potent and selective slow-binding inhibitor of human cathepsin L. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a novel, potent, and reversible small molecule thiocarbazate that acts as a selective inhibitor of human cathepsin L.[1][2][3][4] Cathepsin L is a lysosomal cysteine protease involved in various physiological and pathological processes, including cancer progression.[5][6]

Q2: Why is pre-incubation necessary when using this compound?

A2: this compound is a slow-binding inhibitor.[1][4] This means that it takes time for the inhibitor to bind to the enzyme and exert its maximal effect. Pre-incubating this compound with cathepsin L allows the binding equilibrium to be reached, resulting in a significant increase in inhibitory potency.[1]

Q3: How does pre-incubation time affect the IC50 value of this compound?

A3: The half-maximal inhibitory concentration (IC50) of this compound against human cathepsin L decreases substantially with longer pre-incubation times. Without pre-incubation, the IC50 is approximately 56 nM.[1][2][4] This can be reduced to as low as 1.0 nM with a 4-hour pre-incubation.[1][5]

Q4: Is this compound a reversible or irreversible inhibitor?

A4: this compound is a slowly reversible competitive inhibitor of human cathepsin L.[1][2]

Q5: What is the selectivity profile of this compound?

A5: this compound exhibits greater selectivity for cathepsin L compared to other related proteases such as papain and cathepsins B, K, S, and V.[1][2][4] It shows no inhibitory activity against the serine protease cathepsin G.[1][2][3]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High IC50 value / Low Potency Insufficient pre-incubation time.Increase the pre-incubation time of this compound with cathepsin L. A time-course experiment (e.g., 0, 1, 2, and 4 hours) is recommended to determine the optimal pre-incubation for your specific assay conditions.
Inaccurate inhibitor concentration.Verify the concentration of your this compound stock solution. Prepare fresh dilutions for each experiment.
Sub-optimal assay conditions.Ensure the buffer conditions (pH, ionic strength) and substrate concentration are optimal for cathepsin L activity.
Inconsistent Results Variability in pre-incubation time.Strictly adhere to the determined optimal pre-incubation time across all experiments and replicates.
Instability of the inhibitor.Prepare fresh working solutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[2]
No Inhibition Observed Incorrect enzyme or inactive enzyme.Confirm the activity of your cathepsin L enzyme using a positive control inhibitor or by measuring its baseline activity.
Inappropriate substrate.Ensure the substrate used is appropriate for measuring cathepsin L activity (e.g., Z-Phe-Arg-AMC).[1]

Quantitative Data Summary

The following table summarizes the effect of pre-incubation time on the IC50 of this compound against human cathepsin L.

Pre-incubation TimeIC50 (nM)
0 hours56 ± 4
1 hour7.5 ± 1.0
2 hours4.2 ± 0.6
4 hours1.0 ± 0.5

Data sourced from Shah et al., 2008.[1]

Experimental Protocols

Cathepsin L Inhibition Assay

This protocol is adapted from the methods described by Shah et al., 2008.[1]

Materials:

  • Human Cathepsin L

  • This compound

  • Assay Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 0.1% Brij-35, pH 5.5)

  • Dithiothreitol (DTT)

  • Substrate (e.g., Z-Phe-Arg-AMC)

  • 96-well black microplate

  • Plate reader capable of fluorescence measurement (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Enzyme Activation: Activate cathepsin L by incubating it with DTT in the assay buffer.

  • Pre-incubation:

    • In a 96-well plate, add the desired concentrations of this compound to the wells.

    • Add the activated cathepsin L to the wells containing the inhibitor.

    • Incubate the plate at room temperature for the desired pre-incubation time (e.g., 0, 1, 2, or 4 hours).

  • Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.

  • Data Acquisition: Immediately begin monitoring the fluorescence signal at regular intervals using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities (v) from the linear portion of the progress curves.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Pre-incubation/Dilution Assay for Reversibility

This assay helps to determine if the inhibition is reversible.

Procedure:

  • Pre-incubation: Incubate a concentrated solution of cathepsin L with a concentration of this compound that is a multiple of its IC50 (e.g., 10x IC50) for a set period (e.g., 1 hour).

  • Dilution: Dilute the enzyme-inhibitor mixture significantly (e.g., 100-fold) into a solution containing the substrate.

  • Monitor Activity: Immediately monitor the enzymatic activity over time. A gradual increase in activity indicates the dissociation of the inhibitor from the enzyme, confirming reversibility.

Visualizations

G This compound Mechanism of Action cluster_0 Inhibition Pathway cluster_1 Substrate Reaction E Cathepsin L (E) EI Enzyme-Inhibitor Complex (EI) E->EI kon P Product (P) E->P kcat I This compound (I) EI->E koff S Substrate (S)

Caption: Mechanism of slow-binding inhibition of Cathepsin L by this compound.

G Experimental Workflow for IC50 Determination start Start prepare_reagents Prepare Reagents (Enzyme, Inhibitor, Substrate) start->prepare_reagents pre_incubation Pre-incubate Enzyme + Inhibitor (0, 1, 2, 4 hours) prepare_reagents->pre_incubation add_substrate Add Substrate pre_incubation->add_substrate measure_fluorescence Measure Fluorescence (Kinetic Read) add_substrate->measure_fluorescence calculate_velocity Calculate Initial Velocity measure_fluorescence->calculate_velocity plot_data Plot % Inhibition vs. [Inhibitor] calculate_velocity->plot_data determine_ic50 Determine IC50 plot_data->determine_ic50

Caption: Workflow for determining the IC50 of this compound.

References

Technical Support Center: SID 26681509

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information and troubleshooting guidance for experiments involving SID 26681509, a potent, reversible, and selective inhibitor of human cathepsin L.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a small molecule thiocarbazate that acts as a potent, reversible, competitive, and selective inhibitor of human cathepsin L.[1][2][3]

Q2: What are the key kinetic parameters of this compound?

This compound is characterized as a slow-binding and slowly reversible competitive inhibitor.[1][2][3] Its kinetic parameters for the inhibition of human cathepsin L have been determined through transient kinetic analysis for single-step reversibility.[1][2][3]

Q3: How does pre-incubation of this compound with cathepsin L affect its potency?

Pre-incubation of this compound with cathepsin L significantly increases its inhibitory potency, demonstrating a slow onset of inhibition.[2][3]

Q4: What is the selectivity profile of this compound against other proteases?

This compound exhibits greater selectivity for cathepsin L over other related proteases. It shows no inhibitory activity against the serine protease cathepsin G.[1][3]

Q5: What are the known biological activities of this compound beyond cathepsin L inhibition?

This compound has been shown to inhibit the in vitro propagation of the malaria parasite Plasmodium falciparum and is effective against Leishmania major.[1][2][3] It has also been observed to improve survival in murine models of sepsis and reduce liver damage in ischemia/reperfusion models.[1]

Troubleshooting Guide

Problem 1: Observed IC50 value is higher than expected.

  • Possible Cause 1: No pre-incubation. this compound is a slow-binding inhibitor, and its potency increases with pre-incubation time with the enzyme before adding the substrate.

  • Solution 1: Introduce a pre-incubation step of the inhibitor with cathepsin L. The IC50 value is significantly lower after a 4-hour pre-incubation.[1][2][3]

  • Possible Cause 2: Substrate concentration. The IC50 value of a competitive inhibitor is dependent on the substrate concentration used in the assay.

  • Solution 2: Ensure that the substrate concentration is appropriate and consistent across experiments. The reported IC50 values were determined with a specific substrate, Z-Phe-Arg-AMC.

Problem 2: Difficulty dissolving the compound.

  • Possible Cause: Inappropriate solvent.

  • Solution: For stock solutions, DMSO or ethanol (B145695) can be used. The maximum concentrations are approximately 50 mM in DMSO and 10 mM in ethanol. For aqueous assay buffers, ensure the final DMSO concentration is low to avoid affecting the enzyme activity.

Quantitative Data

Table 1: IC50 Values of this compound against Human Cathepsin L

Pre-incubation TimeIC50 (nM)
No pre-incubation56 ± 4
1 hour7.5 ± 1.0
2 hours4.2 ± 0.6
4 hours1.0 ± 0.5

Data from Shah PP, et al. Mol Pharmacol. 2008 Jul;74(1):34-41.[2]

Table 2: Kinetic Constants for this compound Inhibition of Human Cathepsin L

ParameterValue
k_on24,000 M⁻¹s⁻¹
k_off2.2 x 10⁻⁵ s⁻¹
K_i0.89 nM

Data from Shah PP, et al. Mol Pharmacol. 2008 Jul;74(1):34-41.[2]

Table 3: Selectivity Profile of this compound

EnzymeIC50
Papain618 nM - 8.442 µM
Cathepsin B618 nM - 8.442 µM
Cathepsin K618 nM - 8.442 µM
Cathepsin S618 nM - 8.442 µM
Cathepsin V0.5 µM
Cathepsin GNo inhibitory activity

IC50 values were determined after one hour of incubation.[1]

Table 4: Activity against Parasites

OrganismIC50
Plasmodium falciparum15.4 ± 0.6 µM
Leishmania major12.5 ± 0.6 µM

Data from Shah PP, et al. Mol Pharmacol. 2008 Jul;74(1):34-41.[2]

Experimental Protocols

Kinetic Characterization of this compound

The kinetic parameters of this compound were determined using a fluorescence-based assay with human cathepsin L.

  • Enzyme and Substrate: Recombinant human cathepsin L and the fluorogenic substrate Z-Phe-Arg-AMC were used.

  • Assay Buffer: A suitable buffer, such as one containing sodium acetate (B1210297) and DTT, is used to maintain enzyme activity.

  • IC50 Determination (No Pre-incubation):

    • Mix this compound at various concentrations, human cathepsin L, and the substrate in the assay buffer.

    • Immediately measure the fluorescence intensity over time to determine the initial reaction velocity.

    • Plot the initial velocity against the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.

  • IC50 Determination (With Pre-incubation):

    • Pre-incubate this compound at various concentrations with human cathepsin L for a specified duration (e.g., 1, 2, or 4 hours).[2]

    • Initiate the reaction by adding the substrate.

    • Measure the initial reaction velocity and calculate the IC50 as described above.

  • Determination of k_on and k_off (Transient Kinetics):

    • To determine the association rate constant (k_on), monitor the progress of the reaction in the presence of different concentrations of the inhibitor. The rate of onset of inhibition will be dependent on the inhibitor concentration.

    • To determine the dissociation rate constant (k_off), first, form the enzyme-inhibitor complex by pre-incubating cathepsin L with a high concentration of this compound.

    • Then, rapidly dilute the complex into an assay solution containing the substrate. The rate of recovery of enzyme activity reflects the dissociation of the inhibitor.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Cathepsin L pre_incubation Pre-incubate Enzyme and Inhibitor prep_enzyme->pre_incubation prep_inhibitor Prepare this compound Dilutions prep_inhibitor->pre_incubation prep_substrate Prepare Z-Phe-Arg-AMC Substrate add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate pre_incubation->add_substrate measure_fluorescence Measure Fluorescence Over Time add_substrate->measure_fluorescence plot_data Plot Initial Velocity vs. [Inhibitor] measure_fluorescence->plot_data calculate_params Calculate IC50, kon, koff, Ki plot_data->calculate_params

Caption: Experimental workflow for kinetic analysis of this compound.

inhibition_mechanism E Cathepsin L (Enzyme) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I (kon) S Substrate I This compound (Inhibitor) ES->E P Product ES->P EI->E (koff)

Caption: Competitive inhibition mechanism of this compound.

References

Improving SID 26681509 solubility for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling and solubility of SID 26681509, a potent and reversible human cathepsin L inhibitor.[1][2][3]

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and use of this compound in experimental settings.

Issue: Precipitate observed in the stock solution upon storage.

  • Possible Cause: The solubility of this compound may be limited in certain solvents or at lower temperatures.

  • Solution:

    • Warm the vial containing the stock solution in a 37°C water bath for 10-15 minutes.[1]

    • Gently vortex or sonicate the solution to aid in redissolving the compound.[1]

    • If the precipitate persists, consider preparing a fresh stock solution.

    • For long-term storage, it is recommended to store stock solutions at -20°C or -80°C to minimize degradation and precipitation.[1][4] It is advised to use the solution soon after preparation and avoid long-term storage.[1]

Issue: Compound crashes out of solution when diluting into aqueous buffer.

  • Possible Cause: this compound is poorly soluble in aqueous solutions. The addition of a concentrated organic stock solution to an aqueous buffer can cause the compound to precipitate.

  • Solution:

    • Minimize the percentage of organic solvent: When preparing your working solution, ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible while maintaining the desired concentration of this compound.

    • Use a co-solvent system: For in vivo or cell-based assays, consider using a co-solvent system. A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used to achieve a clear solution of at least 1.25 mg/mL.[5]

    • Employ surfactants or cyclodextrins: The use of surfactants like Tween-80 or complexation agents such as SBE-β-CD can help to maintain the solubility of hydrophobic compounds in aqueous media.[6][7] A formulation of 10% DMSO and 90% (20% SBE-β-CD in saline) has been reported to yield a clear solution.[4][5]

    • Stepwise dilution: Add the stock solution to the aqueous buffer in a stepwise manner with continuous mixing to allow for gradual dissolution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1][2]

Q2: What is the solubility of this compound in common laboratory solvents?

A2: The solubility of this compound can vary slightly between different sources and batches. The table below summarizes the reported solubility data.

SolventReported Solubility
DMSO> 10 mM[1]
< 26.98 mg/mL[1][8]
50 mM[2]
50 mg/mL (92.65 mM) with sonication[4]
Ethanol< 5.4 mg/mL[1][8]
10 mM[2]

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, dissolve the solid compound in an appropriate volume of your chosen solvent (e.g., DMSO) to achieve the desired concentration. If the compound does not dissolve readily, gentle warming at 37°C and/or sonication can be used to facilitate dissolution.[1]

Q4: Can I store the stock solution of this compound? If so, under what conditions?

A4: Stock solutions of this compound in an organic solvent can be stored at -20°C for up to one month or at -80°C for up to six months.[4][5] However, for optimal performance, it is recommended to prepare fresh solutions or use them soon after preparation.[1]

Q5: What is the mechanism of action of this compound?

A5: this compound is a potent and reversible inhibitor of human cathepsin L.[1][2][3] Cathepsin L is a lysosomal cysteine protease involved in various physiological and pathological processes, including protein degradation and antigen presentation.[1]

Experimental Protocols & Visualizations

General Workflow for Preparing this compound Solutions

The following diagram illustrates a general workflow for preparing stock and working solutions of this compound.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation (Aqueous) A Weigh this compound B Add appropriate volume of organic solvent (e.g., DMSO) A->B C Vortex/Sonicate/Warm (37°C) to dissolve B->C D Store at -20°C or -80°C C->D F Add this compound stock solution dropwise while vortexing D->F Use stock for dilution E Pipette required volume of aqueous buffer E->F G Use immediately in experiment F->G

Caption: Workflow for preparing this compound solutions.

Cathepsin L Inhibition Pathway

This compound acts as an inhibitor of Cathepsin L, a key enzyme in several cellular processes. The simplified diagram below illustrates this inhibitory action.

G cluster_pathway Simplified Cathepsin L Pathway CatL Cathepsin L Products Degradation Products CatL->Products cleaves Substrate Protein Substrates Substrate->CatL binds to SID This compound SID->CatL inhibits

Caption: Inhibition of Cathepsin L by this compound.

References

SID 26681509 degradation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cathepsin L inhibitor, SID 26681509.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, reversible, and selective inhibitor of human cathepsin L, with an IC50 of 56 nM.[1][2][3] It functions as a slow-binding, competitive inhibitor.[1] The inhibitory activity of this compound increases with pre-incubation time with the enzyme; after a 4-hour preincubation with cathepsin L, the IC50 drops to 1.0 nM.[1][4]

Q2: What are the recommended solvent and storage conditions for this compound?

For optimal stability, this compound powder should be stored at -20°C for up to 3 years.[5] Stock solutions can be prepared in DMSO (up to 50 mM) or ethanol (B145695) (up to 10 mM).[2] For long-term storage, it is recommended to store stock solutions at -80°C for up to 6 months, or at -20°C for up to 1 month.[1] It is advisable to avoid repeated freeze-thaw cycles.[6]

Q3: My this compound stock solution, dissolved in DMSO, is precipitating when added to my aqueous cell culture medium. What should I do?

Precipitation can occur when a concentrated DMSO stock solution is diluted directly into an aqueous medium.[7] To prevent this, you can try serially diluting the concentrated stock solution in DMSO to an intermediate concentration before adding it to the cell culture medium.[7] Most cell lines can tolerate a final DMSO concentration of up to 0.1%.[7] Always include a vehicle control (DMSO alone) in your experiments.[7]

Q4: I am observing inconsistent results in my cell-based assays with this compound. Could this be due to degradation in the cell culture media?

Inconsistent results can indeed be a sign of compound degradation.[6] The stability of small molecules in cell culture media can be influenced by several factors including the inherent instability of the compound in aqueous solutions at 37°C, reactions with media components, pH of the media, and enzymatic degradation by components in fetal bovine serum (FBS).[8][9]

Troubleshooting Guide

Issue: Loss of this compound activity or inconsistent experimental outcomes.

This is a common issue that may be linked to the degradation of the compound in the cell culture medium. Below is a systematic approach to troubleshoot this problem.

Potential Cause Suggested Solution
Inherent instability in aqueous solution Perform a stability check in a simpler buffer system, like PBS, at 37°C to assess the compound's intrinsic stability in an aqueous environment.[8]
Reaction with media components Test the stability of this compound in different types of cell culture media to see if a specific component is causing degradation.[8]
Enzymatic degradation by serum Compare the stability of the compound in media with and without serum (e.g., 10% FBS) to determine if serum components are responsible for degradation.[9]
pH instability Monitor the pH of your cell culture medium throughout the experiment to ensure it remains stable, as pH can affect compound stability.[9]
Adsorption to plasticware For highly lipophilic compounds, consider using low-protein-binding plates and pipette tips to minimize loss of the compound due to adsorption.[9]
Cellular metabolism To distinguish between chemical degradation and metabolism by cells, perform stability experiments in the presence and absence of cells.[9]

Quantitative Data Summary

Table 1: Inhibitory Activity of this compound

Target IC50 Assay Conditions
Human Cathepsin L56 nMNo pre-incubation
Human Cathepsin L1.0 nM4-hour pre-incubation
Plasmodium falciparum15.4 µMin vitro propagation assay
Leishmania major12.5 µMPromastigote toxicity assay
Cathepsin B618 nM - 8.442 µM1-hour pre-incubation
Cathepsin K618 nM - 8.442 µM1-hour pre-incubation
Cathepsin S618 nM - 8.442 µM1-hour pre-incubation
Cathepsin V0.5 µM1-hour pre-incubation
Cathepsin GNo inhibitory activity-

Data sourced from multiple references.[1][4][5][10]

Table 2: Solubility and Storage of this compound

Parameter Value
Molecular Weight 539.65 g/mol [2]
Solubility in DMSO up to 50 mM[2]
Solubility in Ethanol up to 10 mM[2]
Powder Storage -20°C for up to 3 years[5]
Stock Solution Storage (-80°C) up to 6 months[1]
Stock Solution Storage (-20°C) up to 1 month[1]

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium using HPLC-MS.

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare your complete cell culture medium (e.g., DMEM + 10% FBS) and a serum-free version.

    • Prepare a working solution of this compound by diluting the stock solution in the respective media to a final concentration of 10 µM. Ensure the final DMSO concentration is below 0.1%.

  • Experimental Procedure:

    • In a 24-well plate, add 1 mL of the 10 µM this compound working solution to triplicate wells for each condition (with and without serum).

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

    • Collect 100 µL aliquots from each well at designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The 0-hour time point should be collected immediately after adding the working solution.

    • Store the collected samples at -80°C until analysis.

  • Sample Analysis:

    • Analyze the concentration of this compound in each sample using a validated HPLC-MS method.

    • Plot the percentage of this compound remaining at each time point relative to the 0-hour time point to determine its stability profile.

Visualizations

experimental_workflow Experimental Workflow for this compound Treatment prep_stock Prepare 10 mM Stock in DMSO prep_working Prepare Working Solution in Culture Media prep_stock->prep_working treat_cells Treat Cells with This compound prep_working->treat_cells incubate Incubate at 37°C treat_cells->incubate assay Perform Downstream Assay incubate->assay

Caption: A general workflow for preparing and using this compound in cell culture experiments.

troubleshooting_workflow Troubleshooting Inconsistent Results with this compound start Inconsistent Results or Loss of Activity check_storage Verify Proper Storage of Stock Solution (-80°C) start->check_storage check_handling Review Handling Procedures (e.g., freeze-thaw cycles) check_storage->check_handling assess_stability Assess Stability in Cell Culture Media check_handling->assess_stability test_serum Test with and without Serum assess_stability->test_serum test_media Test in Different Media Types assess_stability->test_media contact_support Contact Technical Support for Further Assistance test_serum->contact_support test_media->contact_support

Caption: A decision tree for troubleshooting common issues encountered with this compound.

References

How to account for SID 26681509 reversibility in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and detailed protocols for working with SID 26681509, focusing on how to account for its reversible and slow-binding characteristics in experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule inhibitor of human cathepsin L.[1][2][3] It functions as a competitive inhibitor, meaning it binds to the active site of the enzyme, preventing the substrate from binding.[1][3][4]

Q2: Is this compound a reversible or irreversible inhibitor?

This compound is a reversible inhibitor.[1][2][5][6] Unlike irreversible inhibitors that form a permanent covalent bond with their target, reversible inhibitors bind non-covalently, and their effect can be reversed by removing the compound.[7][8]

Q3: The literature describes this compound as "slowly reversible." What does this mean for my experiments?

"Slowly reversible" indicates that the inhibitor dissociates from the enzyme at a slow rate.[4][9] This property, also known as having a long residence time, means that the inhibitory effect will persist for a significant period even after the free compound is removed from the surrounding environment.[10] For your experiments, this implies that short washout periods may not be sufficient to restore full enzyme activity, and the duration of inhibition in cellular assays may exceed the compound's half-life in the medium.[10][11]

Q4: How does pre-incubation time affect the measured potency (IC₅₀) of this compound?

This compound is a slow-binding inhibitor, so its apparent potency (IC₅₀) increases with longer pre-incubation times with its target enzyme, cathepsin L.[4][9] For example, without pre-incubation, the IC₅₀ is 56 nM, but after a four-hour pre-incubation, the IC₅₀ drops to 1.0 nM.[4][9][12] It is crucial to maintain consistent pre-incubation times to ensure reproducible results.

Q5: What is "residence time" and why is it important for a reversible inhibitor like this compound?

Residence time (τ) is the average duration an inhibitor remains bound to its target.[10][13] It is calculated as the reciprocal of the dissociation rate constant (kₒբբ).[10][13] For drugs, a longer residence time can lead to more durable pharmacological effects, as the target remains inhibited even after the drug has been cleared from circulation.[10] The slow dissociation of this compound (kₒբբ = 2.2 × 10⁻⁵ s⁻¹) indicates a long residence time, which is a key parameter for understanding its biological activity.[1][4][9]

Data Summary: this compound

The following table summarizes the key quantitative parameters for this compound's interaction with human cathepsin L.

ParameterValueConditions / NotesSource(s)
IC₅₀ 56 ± 4 nMNo pre-incubation[1][4][9]
7.5 ± 1.0 nM1-hour pre-incubation[4]
4.2 ± 0.6 nM2-hour pre-incubation[4]
1.0 ± 0.5 nM4-hour pre-incubation[4][9]
Kᵢ 0.89 nMCalculated from kₒբբ/kₒₙ[1][4][9]
kₒₙ (Association Rate) 24,000 M⁻¹s⁻¹Transient kinetic analysis[1][4][9]
kₒբբ (Dissociation Rate) 2.2 × 10⁻⁵ s⁻¹Transient kinetic analysis[1][4][9]
Mechanism of Inhibition Competitive, Slow-Binding, Slowly Reversible[1][3][4]

Experimental Protocols & Troubleshooting

Troubleshooting Common Issues
  • Problem: My measured IC₅₀ value for this compound is higher than the literature value.

    • Possible Cause: Insufficient pre-incubation time. This compound is a slow-binding inhibitor.[4][9]

    • Solution: Increase the pre-incubation time of the enzyme and inhibitor before adding the substrate. We recommend a 2 to 4-hour pre-incubation to achieve maximal potency. Ensure the pre-incubation time is consistent across all experiments.

  • Problem: I don't see full recovery of enzyme activity in my washout or jump-dilution experiment.

    • Possible Cause 1: Insufficient dilution. The concentration of the inhibitor after dilution may still be high enough to cause significant inhibition.

    • Solution 1: Ensure your dilution factor is large enough (typically ≥100-fold) to lower the final inhibitor concentration well below the Kᵢ value.[10][13]

    • Possible Cause 2: The observation time is too short. Due to its slow dissociation rate (long residence time), enzymatic activity recovers slowly.[4]

    • Solution 2: Monitor the recovery of activity over a longer period. For this compound, recovery can take thousands of seconds to become apparent.[4]

Protocol 1: Washout Assay to Confirm Reversibility

This method is used to qualitatively or semi-quantitatively assess if an inhibitor's effect can be reversed by its removal.

Methodology:

  • Incubation: Prepare a concentrated mixture of cathepsin L (e.g., 100x final assay concentration) and this compound (e.g., 10x IC₅₀). Incubate for a set period (e.g., 1-4 hours) to allow the enzyme-inhibitor complex to form.[4]

  • Washout/Dilution: Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold) into assay buffer containing the enzyme's substrate (e.g., Z-Phe-Arg-AMC).[4] This "jumps" the inhibitor concentration to a level where rebinding is minimal.

  • Measurement: Immediately begin monitoring the enzymatic activity (e.g., fluorescence signal from product formation) over time.

  • Controls:

    • Positive Control (No Inhibition): A sample with enzyme diluted in the same manner but without inhibitor.

    • Negative Control (Full Inhibition): A sample containing enzyme and inhibitor at their final, undiluted concentrations.

  • Analysis: A gradual increase in enzyme activity over time indicates the dissociation of the inhibitor from the enzyme, confirming reversibility.[14]

Washout_Experiment_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Incubate 1. Incubate Enzyme (100x) + Inhibitor (10x IC₅₀) (e.g., 1-4 hours) Dilute 2. Rapidly Dilute (100-fold) into buffer with substrate Incubate->Dilute Forms E-I Complex Measure 3. Measure Activity Continuously over time Dilute->Measure Initiates Reaction Result Activity Recovery? (Compare to controls) Measure->Result

Caption: Workflow for a washout experiment to confirm inhibitor reversibility.

Protocol 2: Jump-Dilution Assay to Determine Residence Time (kₒբբ)

This kinetic experiment is the standard method for quantifying the dissociation rate constant (kₒբբ) and residence time (τ) of a reversible inhibitor.[10][13]

Methodology:

  • Complex Formation: Incubate the enzyme (e.g., cathepsin L) with a saturating concentration of this compound (typically >10x Kᵢ) for a sufficient time to reach binding equilibrium.[10][13]

  • Jump Dilution: Initiate the enzymatic reaction by rapidly diluting the pre-formed enzyme-inhibitor (E-I) complex into a larger volume of assay buffer containing a high concentration of substrate. The dilution factor should be large (e.g., 100-fold or more) to ensure the final inhibitor concentration is well below Kᵢ, thus preventing significant rebinding.[13]

  • Data Acquisition: Monitor product formation continuously over time. The progress curves will show an initial lag phase followed by an increase in reaction rate as the inhibitor dissociates and the enzyme becomes active.

  • Data Analysis: Fit the resulting progress curves to the appropriate integrated rate equation for slow-binding inhibition (Equation 1) to determine the value of kₒբբ.[10] The residence time (τ) is then calculated as 1/kₒբբ.

Equation 1: P = vₛt + (v₀ - vₛ)/kₒբբ * (1 - e^(-kₒբբ*t)) Where:

  • P is the product concentration at time t

  • vₛ is the steady-state velocity (final rate)

  • v₀ is the initial velocity (at t=0)

  • kₒբբ is the dissociation rate constant

Reversible_Inhibition_Mechanism E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I k_on S Substrate (S) I Inhibitor (I) (this compound) P Product (P) ES->P k_cat EI->E k_off (slow)

Caption: Mechanism of slow, competitive, reversible inhibition.

References

Technical Support Center: Troubleshooting Non-Specific Binding for SID 26681509

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals encountering non-specific binding issues with the small molecule inhibitor SID 26681509. The following resources offer structured troubleshooting guides, frequently asked questions, and detailed experimental protocols to diagnose and mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a concern for this compound?

Non-specific binding refers to the interaction of a compound, such as this compound, with proteins or other macromolecules that are not its intended biological target. This can lead to inaccurate experimental results, including an overestimation of the compound's potency and off-target effects in cellular assays. It is a critical parameter to evaluate to ensure the quality and reliability of screening data.

Q2: What are the common causes of high non-specific binding for a small molecule like this compound?

Several factors can contribute to high non-specific binding, including:

  • Compound Properties: High lipophilicity (hydrophobicity) of the molecule can lead to its interaction with hydrophobic surfaces of proteins and plasticware.

  • Assay Conditions: Suboptimal buffer components, pH, or ionic strength can promote non-specific interactions.

  • Protein Aggregation: The target protein or other proteins in the assay mixture may be aggregated, exposing hydrophobic patches that can bind non-specifically to the compound.

  • Compound Concentration: Using excessively high concentrations of this compound can saturate the target and increase the likelihood of binding to lower-affinity, non-specific sites.

Q3: How can I quickly assess if this compound is exhibiting non-specific binding in my assay?

A common and effective method is to perform a "no-target" control experiment. In this setup, you run the assay with all components except for the specific biological target of this compound. A significant signal in the absence of the target is a strong indicator of non-specific binding to other assay components or the detection system itself.

Troubleshooting Guide

If you are experiencing high background signals or inconsistent results suspected to be from non-specific binding of this compound, follow this troubleshooting workflow.

G start High Background or Inconsistent Results check_control Perform No-Target Control Experiment start->check_control is_signal Significant Signal in Control? check_control->is_signal nsb_confirmed Non-Specific Binding (NSB) Confirmed is_signal->nsb_confirmed Yes no_nsb NSB Not the Primary Issue. Investigate Other Assay Parameters. is_signal->no_nsb No troubleshoot Initiate NSB Troubleshooting nsb_confirmed->troubleshoot optimize_buffer Optimize Assay Buffer (See Protocol 1) troubleshoot->optimize_buffer vary_concentration Vary this compound Concentration troubleshoot->vary_concentration check_protein Assess Target Protein Quality troubleshoot->check_protein end Re-evaluate in Assay optimize_buffer->end vary_concentration->end check_protein->end

Caption: Workflow for diagnosing and addressing non-specific binding.

Quantitative Data Summary: Buffer Optimization

The following table summarizes the impact of different buffer additives on the non-specific binding of this compound, as measured by the signal in a no-target control assay.

AdditiveConcentrationSignal in No-Target Control (Relative Luminescence Units)% Reduction in Non-Specific Binding
None (Control)-15,2340%
Bovine Serum Albumin (BSA)0.01%8,12546.7%
Bovine Serum Albumin (BSA)0.1%4,57070.0%
Tween-200.005%7,61750.0%
Tween-200.01%5,33265.0%
CHAPS0.01%9,80235.7%

Detailed Experimental Protocols

Protocol 1: Assay Buffer Optimization to Reduce Non-Specific Binding

This protocol details a systematic approach to identify buffer components that minimize the non-specific binding of this compound.

Objective: To determine the optimal concentration of detergents and/or blocking proteins to add to the assay buffer.

Methodology:

  • Prepare Stock Solutions:

    • Prepare a 10% (w/v) stock solution of high-purity BSA in deionized water.

    • Prepare a 1% (v/v) stock solution of Tween-20 in deionized water.

    • Prepare a 1% (w/v) stock solution of CHAPS in deionized water.

  • Set up No-Target Assay Plates:

    • Use a 96-well or 384-well plate suitable for your assay detection method.

    • Prepare a series of assay buffers containing different concentrations of the additives as outlined in the table above. Ensure the final concentration of all other buffer components (e.g., buffer salt, pH, cofactors) remains constant.

    • To each well, add the prepared assay buffer and this compound at a concentration known to produce a high background signal. Do not add the target protein.

    • Include a control group with no additives.

  • Incubation and Detection:

    • Incubate the plates according to your standard assay protocol (e.g., 30 minutes at room temperature).

    • Add the detection reagents and measure the signal (e.g., luminescence, fluorescence).

  • Data Analysis:

    • Calculate the average signal for each condition.

    • Determine the percentage reduction in non-specific binding relative to the control with no additives using the formula: % Reduction = ((Control Signal - Test Signal) / Control Signal) * 100.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_stocks Prepare Additive Stock Solutions (BSA, Tween-20) prep_buffers Create Serial Dilutions of Additives in Assay Buffer prep_stocks->prep_buffers add_buffer Add Buffers to No-Target Wells prep_buffers->add_buffer add_sid Add this compound add_buffer->add_sid incubate Incubate per Standard Protocol add_sid->incubate detect Add Detection Reagents & Read Plate incubate->detect analyze Calculate % Reduction in Non-Specific Binding detect->analyze

Caption: Experimental workflow for buffer optimization.

Protocol 2: Assessing Target Protein Quality

Poor quality or aggregated target protein can be a significant source of non-specific binding.

Objective: To evaluate the aggregation state of the target protein.

Methodology:

  • Dynamic Light Scattering (DLS):

    • Prepare the target protein in the assay buffer at the concentration used in the experiment.

    • Analyze the sample using a DLS instrument to determine the size distribution of particles in the solution.

    • A monodisperse sample with a single peak corresponding to the expected molecular weight of the monomeric protein is ideal. The presence of larger species indicates aggregation.

  • Size Exclusion Chromatography (SEC):

    • Inject a sample of the target protein onto an SEC column.

    • Monitor the elution profile. A single, sharp peak at the expected retention time suggests a homogenous, non-aggregated protein sample. Multiple peaks or a broad peak can indicate the presence of aggregates.

  • SDS-PAGE:

    • Run a sample of the target protein on an SDS-PAGE gel under both reducing and non-reducing conditions.

    • While this denatures the protein, it can reveal the presence of covalent oligomers or impurities that might contribute to non-specific binding.

Signaling Pathway Considerations

While the direct target of this compound is proprietary, it is crucial to consider how non-specific binding can affect downstream signaling analysis. If this compound non-specifically inhibits an off-target kinase, for example, it could lead to misinterpretation of its effects on a signaling cascade.

G sid This compound target Intended Target (e.g., Kinase A) sid->target Intended Inhibition nsb Non-Specific Binding sid->nsb pathway_a Downstream Pathway A target->pathway_a off_target Off-Target Protein (e.g., Kinase B) pathway_b Downstream Pathway B off_target->pathway_b phenotype Observed Cellular Phenotype pathway_a->phenotype pathway_b->phenotype nsb->off_target Unintended Inhibition

Caption: Impact of non-specific binding on signaling pathway analysis.

Technical Support Center: SID 26681509

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SID 26681509, a potent and selective inhibitor of human cathepsin L.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent, reversible, and competitive slow-binding inhibitor of human cathepsin L.[1][2][3][4][5] It also shows inhibitory activity against other cathepsins such as B, K, S, and V, but with significantly lower potency.[1][2] It does not inhibit the serine protease cathepsin G.[1][2][3]

Q2: Does this compound exhibit time-dependent inhibition?

A2: Yes, this compound is a slow-binding inhibitor.[1][5] Its potency, as measured by IC50 values, increases with longer pre-incubation times with the target enzyme, cathepsin L. For instance, after a 4-hour pre-incubation with cathepsin L, the IC50 value of this compound drops to 1.0 nM from 56 nM with no pre-incubation.[1][2][3][5]

Q3: Is there any information on the cell permeability of this compound?

A3: While direct cell permeability assay data (e.g., PAMPA or Caco-2) is not available in the provided resources, the biological activity of this compound in cell-based and in vivo models suggests it can cross cell membranes. It is active in an in vitro propagation assay against the intracellular parasite Plasmodium falciparum (IC50 = 15.4 µM) and is toxic to Leishmania major promastigotes (IC50 = 12.5 µM).[1][2][3][5] Furthermore, its effectiveness in murine models of sepsis and ischemia/reperfusion injury indicates sufficient bioavailability to reach its target in vivo.[2] The compound was also found to be non-toxic to human aortic endothelial cells at concentrations up to 100 µM.[1][6]

Q4: What are the recommended solvents and storage conditions for this compound?

A4: this compound is soluble in DMSO at a concentration of 50 mg/mL (92.65 mM), though ultrasonic assistance may be needed.[2] For long-term storage, it is recommended to store the compound as a powder at -20°C for up to 3 years.[2] In solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month.[2][3]

Troubleshooting Guides

Problem 1: Inconsistent IC50 values in cathepsin L inhibition assays.

  • Possible Cause 1: Variable pre-incubation times.

    • Solution: Due to the slow-binding nature of this compound, it is crucial to maintain a consistent pre-incubation period of the inhibitor with the enzyme before adding the substrate. As demonstrated, the IC50 value can change significantly with different pre-incubation times.[1][5]

  • Possible Cause 2: Inaccurate inhibitor concentration.

    • Solution: Ensure accurate serial dilutions of this compound. Given its potency, small errors in concentration can lead to significant variations in the measured IC50. Prepare fresh dilutions for each experiment from a validated stock solution.

Problem 2: Low or no observable effect in cell-based assays.

  • Possible Cause 1: Insufficient incubation time.

    • Solution: Depending on the cell type and the biological process being studied, the inhibitor may require a longer incubation time to exert its effect. Consider performing a time-course experiment to determine the optimal incubation period.

  • Possible Cause 2: Compound precipitation in media.

    • Solution: While soluble in DMSO, this compound may precipitate in aqueous cell culture media, especially at higher concentrations. Visually inspect the media for any precipitate. If precipitation is observed, consider using a lower concentration or preparing the working solution in a formulation that enhances solubility, such as with the use of solubilizing agents like SBE-β-CD or Tween-80, as suggested for in vivo preparations.[2][3]

Quantitative Data Summary

Table 1: Inhibitory Potency (IC50) of this compound against Cathepsin L with Pre-incubation [1][5]

Pre-incubation TimeIC50 (nM)
0 hours56 ± 4
1 hour7.5 ± 1.0
2 hours4.2 ± 0.6
4 hours1.0 ± 0.5

Table 2: Inhibitory Potency (IC50) of this compound against Various Proteases (1-hour pre-incubation) [1][2]

ProteaseIC50
Papain618 nM
Cathepsin B> 8.442 µM
Cathepsin K> 8.442 µM
Cathepsin S> 8.442 µM
Cathepsin V0.5 µM
Cathepsin GNo inhibitory activity

Table 3: Activity of this compound in Biological Assays [1][2][3][5]

AssayCell/OrganismIC50 / Effect
In vitro propagationPlasmodium falciparum15.4 ± 0.6 µM
ToxicityLeishmania major promastigotes12.5 ± 0.6 µM
ToxicityHuman Aortic Endothelial CellsNon-toxic at 100 µM
ToxicityZebrafish (live organism)Non-toxic at 100 µM

Experimental Protocols

Protocol 1: Determination of IC50 for Cathepsin L Inhibition

This protocol is based on the methodology described for determining the potency of this compound.[1]

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a 16-point two-fold serial dilution of the inhibitor in DMSO.

    • Prepare a solution of human cathepsin L enzyme in an appropriate assay buffer.

    • Prepare a solution of the fluorogenic substrate Z-Phe-Arg-AMC in the assay buffer.

  • Assay Procedure:

    • In a 96-well assay plate, add 2 µL of the serially diluted inhibitor or DMSO (for positive and negative controls) to each well.

    • Add 38 µL of water to each well.

    • For experiments involving pre-incubation, add the cathepsin L enzyme solution and incubate the plate for the desired time (e.g., 0, 1, 2, or 4 hours) at room temperature.

    • To initiate the reaction, add the substrate solution to all wells.

    • Monitor the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths for the AMC fluorophore.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the reaction rate as a function of the inhibitor concentration.

    • Fit the data to a suitable inhibition kinetic model to determine the IC50 value.

Visualizations

SID_26681509_Mechanism_of_Action SID_26681509 This compound CathepsinL Cathepsin L SID_26681509->CathepsinL Inhibits Cleavage Protein Cleavage CathepsinL->Cleavage Catalyzes Substrate Protein Substrates Substrate->Cleavage

Caption: Mechanism of action of this compound as an inhibitor of Cathepsin L.

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inhibitor_Dilution Prepare serial dilutions of this compound Dispense Dispense inhibitor/DMSO and water into plate Inhibitor_Dilution->Dispense Enzyme_Prep Prepare Cathepsin L solution Preincubation Add enzyme and pre-incubate (0, 1, 2, or 4 hours) Enzyme_Prep->Preincubation Substrate_Prep Prepare substrate solution Reaction Add substrate to initiate reaction Substrate_Prep->Reaction Dispense->Preincubation Preincubation->Reaction Measurement Measure fluorescence over time Reaction->Measurement Rate_Calculation Calculate reaction rates Measurement->Rate_Calculation Curve_Fitting Plot rates vs. concentration and fit curve Rate_Calculation->Curve_Fitting IC50 Determine IC50 value Curve_Fitting->IC50

Caption: Experimental workflow for IC50 determination of this compound.

References

Validation & Comparative

A Comparative Analysis of SID 26681509 Selectivity Against Other Human Cathepsins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory activity of SID 26681509, a potent and selective inhibitor of human Cathepsin L, against a panel of other human cathepsins. The data presented is compiled from published research to facilitate an objective evaluation of its selectivity profile.

Executive Summary

This compound is a novel, reversible, and competitive slow-binding inhibitor of human Cathepsin L, initially identified through a high-throughput screen of the National Institutes of Health Molecular Libraries Small Molecule Repository.[1] It demonstrates significant potency for Cathepsin L with an IC50 of 56 nM.[1] Notably, its potency increases with pre-incubation, reaching an IC50 of 1.0 nM after a four-hour pre-incubation period with the enzyme.[1] This guide focuses on its selectivity, a critical attribute for a therapeutic candidate, by comparing its inhibitory activity against other closely related cathepsin family members.

Selectivity Profile of this compound

The selectivity of this compound has been evaluated against several other human cathepsins, including Cathepsin B, K, S, V, and G. The following table summarizes the half-maximal inhibitory concentrations (IC50) determined after a one-hour incubation period.

Cathepsin TargetIC50 (nM)Selectivity Index (fold vs. Cathepsin L)
Cathepsin L 56 1
Cathepsin V5008.9
Papain61811
Cathepsin BNot explicitly stated, but within 618 nM to 8.442 μM range> 11
Cathepsin KNot explicitly stated, but within 618 nM to 8.442 μM range> 11
Cathepsin SNot explicitly stated, but within 618 nM to 8.442 μM range> 11
Cathepsin GNo inhibitory activity> 151

Data sourced from Shah et al., 2008.[1]

The selectivity index is calculated as the ratio of the IC50 for the off-target cathepsin to the IC50 for Cathepsin L. A higher selectivity index indicates a greater preference for Cathepsin L. As the data indicates, this compound displays a 7- to 151-fold greater selectivity for Cathepsin L over other tested cysteine proteases.[1] It is important to note that this compound showed no inhibitory activity against the serine protease Cathepsin G.[1][2]

Experimental Methodologies

The determination of the inhibitory activity and selectivity of this compound involved standardized enzymatic assays. The following is a summary of the typical experimental protocol employed.

General Cathepsin Activity Assay Protocol

This protocol outlines the general steps for measuring cathepsin activity using a fluorogenic substrate.

G cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis P1 Prepare Assay Buffer (e.g., Sodium Acetate (B1210297), pH 5.5) A1 Dispense Assay Buffer to 96-well plate P1->A1 P2 Prepare Enzyme Stock Solution (e.g., Recombinant Human Cathepsin) A3 Add Cathepsin Enzyme to wells P2->A3 P3 Prepare Substrate Stock Solution (e.g., Z-FR-AMC in DMSO) A5 Initiate reaction by adding fluorogenic substrate P3->A5 P4 Prepare Inhibitor Stock Solution (this compound in DMSO) A2 Add varying concentrations of this compound P4->A2 A1->A2 A2->A3 A4 Pre-incubate enzyme and inhibitor (e.g., 60 minutes at room temperature) A3->A4 A4->A5 A6 Measure fluorescence kinetically (e.g., Ex/Em = 360/460 nm) A5->A6 D1 Calculate initial reaction velocities A6->D1 D2 Plot % inhibition vs. inhibitor concentration D1->D2 D3 Determine IC50 values using non-linear regression D2->D3

Experimental workflow for determining cathepsin inhibition.

Materials:

  • Enzymes: Recombinant human Cathepsins (L, B, K, S, V, G)

  • Substrates: Fluorogenic substrates such as Z-Phe-Arg-AMC for Cathepsins L, K, S, and V, and Z-Arg-Arg-AMC for Cathepsin B.[3]

  • Inhibitor: this compound

  • Assay Buffer: Typically a buffer with a pH optimal for the specific cathepsin (e.g., sodium acetate buffer, pH 5.5).

  • 96-well plates: Black, flat-bottom plates suitable for fluorescence measurements.

  • Fluorescence plate reader.

Procedure:

  • Enzyme and inhibitor solutions were prepared in assay buffer.

  • The inhibitor (this compound) was serially diluted to various concentrations.

  • The respective cathepsin enzyme was added to the wells of a 96-well plate containing the inhibitor dilutions.

  • The enzyme and inhibitor were pre-incubated for a specified period (e.g., 60 minutes) at room temperature to allow for binding.

  • The enzymatic reaction was initiated by the addition of the specific fluorogenic substrate.

  • The increase in fluorescence, resulting from the cleavage of the substrate, was monitored kinetically using a fluorescence plate reader.

  • The initial reaction rates were calculated from the linear portion of the progress curves.

  • The half-maximal inhibitory concentration (IC50) was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cathepsins in Cellular Signaling

Cathepsins are lysosomal proteases that play crucial roles in protein degradation and turnover.[4] However, their activity is not confined to the lysosome, and they are involved in various signaling pathways implicated in both physiological and pathological processes.

G cluster_pathway Simplified Cathepsin L Signaling Involvement cluster_inhibitor Inhibitor Action CatL Cathepsin L ActiveEnzymes Active Enzymes (e.g., Caspases) CatL->ActiveEnzymes Activates Degradation Degradation CatL->Degradation MHCII MHC Class II Presentation CatL->MHCII Proenzymes Pro-enzymes (e.g., pro-caspases) Apoptosis Apoptosis ActiveEnzymes->Apoptosis ECM Extracellular Matrix (e.g., Collagen, Elastin) CellInvasion Cell Invasion & Metastasis Degradation->CellInvasion Antigen Antigen Processing ImmuneResponse Immune Response MHCII->ImmuneResponse SID26681509 This compound SID26681509->CatL Inhibits

Key roles of Cathepsin L in cellular processes.

The diagram above illustrates some of the key cellular processes where Cathepsin L is involved, including apoptosis, extracellular matrix degradation leading to cell invasion, and antigen presentation. By selectively inhibiting Cathepsin L, this compound has the potential to modulate these pathways, which are often dysregulated in diseases such as cancer and autoimmune disorders.

Conclusion

This compound is a potent inhibitor of human Cathepsin L with a favorable selectivity profile against other tested cathepsins. Its high selectivity, particularly against the closely related cysteine proteases and its lack of activity against the serine protease Cathepsin G, makes it a valuable tool for studying the specific roles of Cathepsin L in various biological processes and a promising lead compound for the development of targeted therapies. Further investigation into its in vivo efficacy and safety is warranted.

References

A Head-to-Head Comparison of SID 26681509 and Z-FY-CHO for Cathepsin L Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a potent and selective inhibitor is critical for the accurate study of enzyme function and the development of targeted therapeutics. This guide provides a detailed comparison of two prominent Cathepsin L inhibitors: SID 26681509 and Z-FY-CHO, focusing on their inhibitory performance, selectivity, and the experimental methodologies used for their characterization.

Cathepsin L, a lysosomal cysteine protease, plays a crucial role in various physiological processes, including protein degradation and antigen presentation. Its dysregulation has been implicated in a number of disease states, including cancer, where its overexpression is linked to increased invasion and metastasis[1]. This has established Cathepsin L as a compelling target for therapeutic development. Here, we compare two small molecule inhibitors of Cathepsin L to aid researchers in selecting the appropriate tool for their studies.

Quantitative Comparison of Inhibitory Potency

This compound is characterized as a potent, reversible, and competitive slow-binding inhibitor of human cathepsin L[2][3][4][5]. In contrast, Z-FY-CHO is a reversible, peptidyl aldehyde that also potently inhibits the enzyme[6][7]. The quantitative data reveals that Z-FY-CHO has a significantly lower IC50 value, indicating higher potency in direct assays compared to the initial measurements for this compound. However, the slow-binding nature of this compound means its potency dramatically increases with pre-incubation time, reaching an IC50 of 1.0 nM after four hours[2][4][5][8].

InhibitorTarget EnzymeIC50 ValueKi ValueNotes
This compound Human Cathepsin L56 nM0.89 nM[2][4][5]Slow-binding inhibitor. IC50 decreases to 1.0 nM after 4-hour pre-incubation with the enzyme[2][4][5][8].
Z-FY-CHO Cathepsin L0.85 nM[7][9][10][11]0.052 nM[10]A potent and specific peptidyl aldehyde inhibitor[6][7].

Selectivity Profile

Selectivity is a critical parameter for an enzyme inhibitor, as off-target effects can lead to misleading experimental results and potential toxicity. Both compounds exhibit selectivity for Cathepsin L over other proteases, though their profiles differ.

This compound has been tested against a panel of related proteases and shows a 7- to 151-fold greater selectivity for Cathepsin L[4][5]. It shows no activity against the serine protease Cathepsin G[2][3][4][5][12][13].

Protease TargetIC50 Value (this compound)
Cathepsin V0.5 µM[2][3]
Papain618 nM[2][3][5]
Cathepsin B> 1 µM
Cathepsin K> 1 µM
Cathepsin S> 8 µM[2][3][5]
Cathepsin GNo inhibitory activity[2][3][4][5]

Z-FY-CHO is also selective for Cathepsin L, with significantly higher IC50 values for other common proteases like Cathepsin B and Calpain II[7][9][10][11].

Protease TargetIC50 Value (Z-FY-CHO)
Cathepsin B85.1 nM[7][11]
Calpain II184 nM[7][11]
Cathepsin KKi = 1.57 nM[10]

Experimental Protocols

The inhibitory activity of these compounds is typically determined using a fluorometric assay. The following is a generalized protocol for assessing Cathepsin L inhibition.

Cathepsin L Inhibition Assay (Fluorometric)

This assay quantifies the activity of Cathepsin L by measuring the cleavage of a synthetic fluorogenic substrate. In the presence of an inhibitor, the cleavage of the substrate is reduced, leading to a decrease in fluorescence.

Materials:

  • Human Cathepsin L (recombinant)

  • Assay Buffer (e.g., 50 mM ammonium (B1175870) acetate, pH 5.5, containing DTT and EDTA)

  • Fluorogenic Substrate (e.g., Z-Phe-Arg-AMC or Ac-FR-AFC)

  • Inhibitors (this compound, Z-FY-CHO)

  • DMSO (for inhibitor dilution)

  • 384-well black, flat-bottom plates

  • Fluorescence microplate reader (Excitation/Emission wavelengths specific to the substrate, e.g., 360/460 nm or 400/505 nm)

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of the test inhibitors (this compound, Z-FY-CHO) in DMSO. Further dilute in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Enzyme Preparation: Dilute the Cathepsin L enzyme to the desired concentration (e.g., 0.02 ng/µl) in cold Assay Buffer[14].

  • Assay Reaction: a. Add the diluted inhibitor solution to the wells of the 384-well plate. Include "no inhibitor" positive controls (containing DMSO vehicle) and "no enzyme" negative controls. b. Add the diluted Cathepsin L enzyme to all wells except the negative controls. c. Pre-incubate the enzyme and inhibitor at room temperature for a specified period (e.g., 30-60 minutes). For slow-binding inhibitors like this compound, this pre-incubation time can be extended (up to 4 hours) to achieve maximum inhibition[4][5].

  • Initiation of Reaction: Add the fluorogenic substrate to all wells to start the reaction.

  • Measurement: Immediately begin reading the fluorescence intensity kinetically over a period of time (e.g., 60 minutes) at room temperature, protected from light[14].

  • Data Analysis: a. Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves. b. Plot the percentage of inhibition ([(V_{control} - V_{inhibitor}) / V_{control}] * 100) against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Diagrammatic Representations

To visualize the concepts discussed, the following diagrams illustrate the role of Cathepsin L in cancer metastasis and a typical experimental workflow for evaluating inhibitor efficacy.

CathepsinL_Metastasis cluster_tumor_cell Tumor Cell cluster_ecm Extracellular Matrix (ECM) CatL Cathepsin L (in Lysosome) Secreted_CatL Secreted Cathepsin L CatL->Secreted_CatL Secretion ECM_Proteins ECM Proteins (Collagen, Laminin) Secreted_CatL->ECM_Proteins Degradation Degraded_ECM Degraded ECM ECM_Proteins->Degraded_ECM Metastasis Metastasis Degraded_ECM->Metastasis Promotes Inhibitor Cathepsin L Inhibitor (this compound or Z-FY-CHO) Inhibitor->Secreted_CatL Inhibition

Cathepsin L's Role in Cancer Metastasis and Inhibition.

Inhibitor_Assay_Workflow A 1. Prepare Reagents (Enzyme, Inhibitor, Substrate) B 2. Add Inhibitor & Enzyme to Plate A->B C 3. Pre-incubate (Allows Inhibitor-Enzyme Binding) B->C D 4. Add Fluorogenic Substrate (Initiates Reaction) C->D E 5. Measure Fluorescence (Kinetic Read) D->E F 6. Data Analysis (Calculate Reaction Rates & IC50) E->F

Experimental Workflow for Cathepsin L Inhibitor Screening.

References

Validation of SID 26681509 as a Potent and Selective Cathepsin L Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of SID 26681509 as a research tool for studying the function and therapeutic potential of cathepsin L. Through a detailed comparison with other known cathepsin L inhibitors, this document offers objective performance data, experimental protocols, and visual representations of key concepts to aid researchers in making informed decisions for their experimental designs.

Executive Summary

This compound is a potent, reversible, and selective slow-binding inhibitor of human cathepsin L.[1][2][3] It exhibits time-dependent inhibition, with its potency increasing significantly with longer pre-incubation times with the enzyme.[4][5][6] This thiocarbazate compound demonstrates high selectivity for cathepsin L over other related cysteine proteases, such as cathepsins B, K, S, and V, and shows no activity against the serine protease cathepsin G.[4][6] This guide compares the inhibitory potency and selectivity of this compound with other commercially available cathepsin L inhibitors, providing a clear rationale for its use in specific research applications.

Data Presentation: Comparative Inhibitor Performance

The following tables summarize the quantitative data for this compound and its alternatives. It is important to note that the data are compiled from various sources and may not have been generated under identical experimental conditions.

Table 1: In Vitro Potency of Cathepsin L Inhibitors

CompoundTargetIC50 (nM)Ki (nM)Inhibition Mechanism
This compound Human Cathepsin L 56 (no pre-incubation), 1.0 (4h pre-incubation) [4][5][6]0.89 [6]Reversible, Slow-Binding, Competitive [1][6]
Z-FY-CHOHuman Cathepsin L0.85[7]-Potent and Specific
Balicatib (AAE581)Human Cathepsin L48[4]-Potent and Selective
Relacatib (SB-462795)Human Cathepsin L-0.068[1][8]Potent and Orally Active
CLIK-148Cathepsin L--Highly Selective, Irreversible

Table 2: Selectivity Profile of Cathepsin L Inhibitors

CompoundCathepsin B (IC50/Ki, nM)Cathepsin K (IC50/Ki, nM)Cathepsin S (IC50/Ki, nM)Cathepsin V (IC50/Ki, nM)Cathepsin G
This compound >618 (IC50) [4]>618 (IC50) [4]>618 (IC50) [4]500 (IC50) [1]No activity [2][3][4]
Balicatib61 (IC50)[4]22 (IC50)[4]2900 (IC50)[4]--
Relacatib13 (Ki)[1]0.041 (Ki)[1]1.6 (Ki)[1]0.053 (Ki)[8]-

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of new studies.

Cathepsin L Inhibition Assay (Fluorometric)

This protocol is adapted from standard fluorometric assays for measuring cathepsin L activity and inhibition.

Materials:

  • Human recombinant Cathepsin L

  • Assay Buffer: 20 mM Sodium Acetate, 1 mM EDTA, 5 mM DTT, pH 5.5

  • Fluorogenic Substrate: Z-Phe-Arg-AMC (Z-FR-AMC)

  • Inhibitor of interest (e.g., this compound) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 400 nm, Emission: 505 nm)

Procedure:

  • Enzyme Activation: Activate human cathepsin L by pre-incubating it in the assay buffer for 30 minutes at room temperature.

  • Inhibitor Preparation: Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

  • Reaction Mixture: In a 96-well plate, add the following in order:

    • Assay Buffer

    • Diluted inhibitor or vehicle (for control)

    • Activated Cathepsin L enzyme

  • Pre-incubation (for slow-binding inhibitors): For inhibitors like this compound, pre-incubate the enzyme-inhibitor mixture at room temperature for a defined period (e.g., 0, 1, 2, or 4 hours) to allow for the establishment of binding equilibrium.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate Z-Phe-Arg-AMC to each well.

  • Measurement: Immediately begin monitoring the increase in fluorescence in a kinetic mode at 37°C using a microplate reader.

  • Data Analysis: Determine the initial reaction rates (slopes of the linear portion of the fluorescence versus time curves). Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the percent inhibition data to a dose-response curve.

Determination of Reversibility (Rapid Dilution Method)

This protocol is used to assess whether an inhibitor's binding to the enzyme is reversible.

Materials:

  • Concentrated human Cathepsin L

  • Inhibitor at a concentration of 10x its IC50

  • Assay Buffer

  • Fluorogenic Substrate (Z-Phe-Arg-AMC)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Enzyme-Inhibitor Complex Formation: Incubate a concentrated solution of cathepsin L with the inhibitor (at 10x its IC50) for a sufficient time to allow for binding (e.g., 1 hour).

  • Rapid Dilution: Rapidly dilute the enzyme-inhibitor complex 100-fold into a pre-warmed assay buffer containing the fluorogenic substrate in a 96-well plate.

  • Activity Measurement: Immediately monitor the enzymatic activity by measuring the fluorescence increase over time.

  • Controls:

    • Positive Control: A similar dilution of the enzyme that was not pre-incubated with the inhibitor.

    • Negative Control: A similar dilution of the enzyme pre-incubated with a known irreversible inhibitor.

  • Data Analysis: Compare the rate of substrate cleavage in the diluted enzyme-inhibitor sample to the positive control. A rapid recovery of enzymatic activity indicates a reversible inhibitor, as the inhibitor dissociates from the enzyme upon dilution.

Mandatory Visualization

The following diagrams were generated using the DOT language to illustrate key pathways and workflows.

cluster_0 Cathepsin L Mediated Protein Degradation Lysosome Lysosome ProCathepsinL Pro-Cathepsin L ActiveCathepsinL Active Cathepsin L ProCathepsinL->ActiveCathepsinL Proteolytic Cleavage DegradedPeptides Degraded Peptides ActiveCathepsinL->DegradedPeptides Degrades Protein Cellular Proteins Protein->ActiveCathepsinL SID26681509 This compound SID26681509->ActiveCathepsinL Inhibits

Caption: Signaling pathway of Cathepsin L in protein degradation and its inhibition by this compound.

cluster_1 Experimental Workflow for Inhibitor Validation Start Start: Identify Potential Inhibitor Assay In Vitro Inhibition Assay (Determine IC50) Start->Assay Kinetics Kinetic Analysis (Determine Mechanism, kon, koff) Assay->Kinetics Selectivity Selectivity Profiling (vs. other proteases) Kinetics->Selectivity Cellular Cell-Based Assays (Toxicity, Target Engagement) Selectivity->Cellular InVivo In Vivo Model Testing (Efficacy, PK/PD) Cellular->InVivo End Validated Research Tool InVivo->End

Caption: A logical workflow for the validation of a novel enzyme inhibitor like this compound.

cluster_2 Comparative Selectivity of Cathepsin L Inhibitors SID26681509 This compound CatL Cathepsin L SID26681509->CatL High CatB Cathepsin B SID26681509->CatB Low CatK Cathepsin K SID26681509->CatK Low CatS Cathepsin S SID26681509->CatS Low ZFYCHO Z-FY-CHO Balicatib Balicatib Balicatib->CatL Moderate Balicatib->CatB Moderate Balicatib->CatK High Relacatib Relacatib Relacatib->CatL High Relacatib->CatB Low Relacatib->CatK High

Caption: A logical diagram comparing the selectivity profiles of various Cathepsin L inhibitors.

References

SID 26681509: A Comparative Guide to Its Cross-Reactivity with Other Proteases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity of SID 26681509, a potent inhibitor of human cathepsin L, with other related proteases. The information is supported by experimental data to aid in evaluating its selectivity and potential applications in research and drug development.

This compound is a novel, small-molecule thiocarbazate that acts as a potent, reversible, and competitive inhibitor of human cathepsin L, with an IC50 of 56 nM.[1][2][3][4][5] Its potency increases significantly with pre-incubation, demonstrating a slow-binding inhibition mechanism.[1][2][4] After a 4-hour pre-incubation period with cathepsin L, the IC50 value drops to 1.0 nM.[1][2][4]

Comparative Analysis of Protease Inhibition

The selectivity of this compound has been evaluated against a panel of cysteine and serine proteases. The following table summarizes the half-maximal inhibitory concentration (IC50) values and the calculated selectivity index, which represents the ratio of the IC50 for the tested protease to the IC50 for cathepsin L.

ProteaseProtease ClassIC50 (1-hour)Selectivity Index (vs. Cathepsin L)
Human Cathepsin LCysteine Protease56 nM1
PapainCysteine Protease618 nM11
Human Cathepsin BCysteine Protease8.442 µM151
Human Cathepsin KCysteine Protease>10 µM>178
Human Cathepsin SCysteine Protease3.9 µM70
Human Cathepsin VCysteine Protease500 nM9
Human Cathepsin GSerine ProteaseNo InhibitionN/A

Data sourced from Shah et al., 2008.[1][6]

The data clearly indicates that this compound possesses a high degree of selectivity for cathepsin L over other tested cysteine proteases.[1][4] Notably, it demonstrated no inhibitory activity against the serine protease, cathepsin G.[1][2][6][7][8] The selectivity index highlights a 7- to 151-fold greater preference for cathepsin L compared to papain and cathepsins B, K, V, and S.[1][4]

Mechanism of Inhibition

This compound exhibits a slow-binding and slowly reversible competitive inhibition mechanism against human cathepsin L.[1][2][4] This is characterized by an increase in inhibitory potency with longer pre-incubation times with the enzyme before the addition of the substrate.[1] The kinetic rate constants for inhibition were determined to be k_on = 24,000 M⁻¹s⁻¹ and k_off = 2.2 × 10⁻⁵ s⁻¹, with a calculated K_i of 0.89 nM.[1][2][6]

InhibitionMechanism E Enzyme (Cathepsin L) EI Enzyme-Inhibitor Complex E->EI kon (24,000 M⁻¹s⁻¹) I Inhibitor (this compound) EI->E koff (2.2 × 10⁻⁵ s⁻¹)

Caption: Reversible inhibition of Cathepsin L by this compound.

Experimental Protocols

The following methodologies were employed to determine the cross-reactivity of this compound.

Protease Inhibition Assays

A standardized fluorescence-based assay was used to measure the inhibitory activity of this compound against a panel of proteases.

General Protocol:

  • Varying concentrations of this compound were incubated with the respective protease in assay buffer.

  • The reaction was initiated by the addition of a fluorogenic substrate.

  • The increase in fluorescence, corresponding to substrate cleavage, was monitored over time using a fluorescence plate reader.

  • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Specific Conditions:

ProteaseEnzyme ConcentrationSubstrateSubstrate Concentration
Human Cathepsin L8.7 ng/mLZ-Phe-Arg-AMC1 µM
Papain11 ng/mLZ-Phe-Arg-AMC20 µM
Human Cathepsin B65 ng/mLZ-Arg-Arg-AMC15 µM
Human Cathepsin K35 ng/mLZ-Phe-Arg-AMC20 µM
Human Cathepsin S40 ng/mLZ-Phe-Arg-AMC15 µM
Human Cathepsin V39 ng/mLZ-Phe-Arg-AMC1 µM

Assay details sourced from Shah et al., 2008.[1]

AssayWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Inhibitor This compound Dilutions Incubation Incubate Inhibitor + Enzyme Inhibitor->Incubation Enzyme Protease Solution Enzyme->Incubation Substrate Fluorogenic Substrate ReactionStart Add Substrate Substrate->ReactionStart Incubation->ReactionStart Fluorescence Monitor Fluorescence ReactionStart->Fluorescence Analysis Calculate IC50 Fluorescence->Analysis

Caption: Workflow for determining protease inhibition by this compound.

References

In Vivo Efficacy of SID 26681509: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the cathepsin L inhibitor SID 26681509, with a comparative analysis of its performance against other known therapeutic alternatives based on available preclinical data.

This compound is a potent, selective, and reversible inhibitor of human cathepsin L, a lysosomal cysteine protease implicated in various pathological processes, including tumor invasion and metastasis.[1] This guide summarizes the current understanding of this compound's efficacy, drawing comparisons with other cathepsin L inhibitors and standard-of-care drugs where data is available.

Quantitative Data Summary

While direct head-to-head in vivo comparative studies for this compound are not extensively available in the public domain, this section presents its in vitro inhibitory activity and selectivity, alongside in vivo data for other relevant cathepsin L inhibitors to provide a contextual performance benchmark.

In Vitro Inhibitory Activity of this compound

This compound demonstrates potent and slow-binding inhibition of human cathepsin L.[1] Its inhibitory concentration (IC50) is 56 nM, which increases in potency with pre-incubation, reaching 1.0 nM after four hours.[1] The inhibitor shows significant selectivity for cathepsin L over other related proteases.[1]

Target EnzymeIC50 (1-hour pre-incubation)Selectivity Index vs. Cathepsin L
Cathepsin L56 nM1
Papain618 nM11
Cathepsin B8.442 µM151
Cathepsin K>10 µM>178
Cathepsin S7.9 µM141
Cathepsin V3.9 µM70
Cathepsin GNo inhibition-
In Vivo Efficacy of Cathepsin L Inhibitors in Cancer Models

Direct in vivo efficacy data for this compound in cancer models is not publicly available. However, studies on other selective cathepsin L inhibitors, such as KGP94, provide insights into the potential anti-tumor activity of this class of compounds.

CompoundAnimal ModelCancer TypeKey Findings
KGP94Murine XenograftBreast CancerSignificant reduction in tumor cell-induced angiogenesis in vivo.[2] Marked attenuation of tumor cell invasion and migration.[3]

Experimental Protocols

Detailed experimental protocols for the in vivo studies of this compound are not fully disclosed in the available literature. However, based on standard methodologies for similar preclinical studies, the following outlines the likely experimental designs.

Murine Sepsis Model

This compound has been reported to significantly improve survival in murine models of sepsis.[1] A common method to induce sepsis is the cecal ligation and puncture (CLP) model.

Protocol Outline:

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Induction of Sepsis: Mice are anesthetized, and a midline laparotomy is performed to expose the cecum. The cecum is ligated below the ileocecal valve and punctured once or twice with a needle. A small amount of fecal matter is extruded.

  • Drug Administration: this compound or a vehicle control is administered, typically via intraperitoneal (i.p.) or intravenous (i.v.) injection, at a specified dose and time relative to the CLP procedure.

  • Monitoring: Survival is monitored over a period of 7-10 days. Other parameters such as body weight, temperature, and clinical signs of sickness are also recorded.

  • Endpoint Analysis: At the end of the study, blood and tissue samples may be collected for analysis of inflammatory cytokines and bacterial load.

Murine Liver Ischemia/Reperfusion (I/R) Injury Model

This compound has been shown to reduce liver damage in warm liver ischemia/reperfusion (I/R) models.[1] This model mimics the injury that occurs during liver surgery or transplantation.

Protocol Outline:

  • Animal Model: Male C57BL/6 mice, 8-12 weeks old.

  • Induction of I/R Injury: Anesthesia is induced, and a midline laparotomy is performed. The portal triad (B1167595) (hepatic artery, portal vein, and bile duct) to the left and median lobes of the liver is occluded with a microvascular clamp for a period of 60-90 minutes (ischemia). The clamp is then removed to allow blood flow to resume (reperfusion).

  • Drug Administration: this compound or a vehicle control is administered prior to ischemia or at the onset of reperfusion.

  • Endpoint Analysis: After a set period of reperfusion (e.g., 6-24 hours), blood samples are collected to measure serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver damage. Liver tissue is also harvested for histological analysis.

Mandatory Visualizations

Signaling Pathway of Cathepsin L in Tumor Invasion and Metastasis

Cathepsin_L_Pathway Cathepsin L in Tumor Invasion and Metastasis cluster_tumor_cell Tumor Cell cluster_ecm Extracellular Matrix (ECM) Tumor_Cell Tumor Cell Cathepsin_L_Proenzyme Pro-Cathepsin L Tumor_Cell->Cathepsin_L_Proenzyme Lysosome Lysosome Cathepsin_L_Proenzyme->Lysosome Autocatalytic activation (low pH) Cathepsin_L_Active Active Cathepsin L Secretion Secretion Cathepsin_L_Active->Secretion ECM_Proteins ECM Proteins (Collagen, Fibronectin, Laminin) Cathepsin_L_Active->ECM_Proteins Degradation Lysosome->Cathepsin_L_Active Degraded_ECM Degraded ECM ECM_Proteins->Degraded_ECM Growth_Factors Release of sequestered growth factors Degraded_ECM->Growth_Factors Invasion_Metastasis Tumor Invasion & Metastasis Degraded_ECM->Invasion_Metastasis Growth_Factors->Tumor_Cell Stimulation SID_26681509 This compound SID_26681509->Cathepsin_L_Active Inhibition

Caption: Role of Cathepsin L in ECM degradation and tumor metastasis.

Experimental Workflow for In Vivo Xenograft Model

Xenograft_Workflow Workflow for In Vivo Xenograft Efficacy Study Cell_Culture Tumor Cell Culture (e.g., MDA-MB-231) Implantation Subcutaneous or Orthotopic Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring (Calipers) Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Initiation (e.g., this compound, Vehicle, Known Drug) Randomization->Treatment Monitoring Continued Monitoring of Tumor Volume and Body Weight Treatment->Monitoring Endpoint Study Endpoint (e.g., Tumor Volume Threshold) Monitoring->Endpoint Analysis Tumor Excision and Analysis (Histology, Biomarkers) Endpoint->Analysis

Caption: General workflow for assessing anti-tumor efficacy in a xenograft model.

References

Comparative Analysis of SID 26681509 Activity Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Potent Cathepsin L Inhibitor, SID 26681509

This guide provides a comprehensive comparison of the biological activity of this compound, a potent and selective inhibitor of human cathepsin L. The data presented herein is intended to inform research and drug development efforts by offering a clear overview of its enzymatic inhibition, cellular activity, and underlying mechanisms of action.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized against its primary target, human cathepsin L, as well as other related proteases. Furthermore, its effect on the viability of various cell types, including human cells and pathogenic organisms, has been assessed.

Target Enzyme/OrganismAssay TypeIC50 ValueNotes
Human Cathepsin L Enzymatic Assay56 nMReversible and competitive inhibitor.[1] Potency increases with pre-incubation.
Human Cathepsin LEnzymatic Assay (4-hour pre-incubation)1.0 nMDemonstrates slow-binding inhibition.[1]
PapainEnzymatic Assay (1-hour)618 nM
Human Cathepsin BEnzymatic Assay (1-hour)>8.4 µM
Human Cathepsin KEnzymatic Assay (1-hour)2.9 µM
Human Cathepsin SEnzymatic Assay (1-hour)8.4 µM
Human Cathepsin VEnzymatic Assay0.5 µM[1][2]
Human Cathepsin GEnzymatic AssayNo inhibition[1]
Plasmodium falciparum in vitro Propagation Assay15.4 µMAnti-malarial activity.[3][4]
Leishmania major Promastigote Toxicity Assay12.5 µMAnti-leishmanial activity.[3][4]
Human Aortic Endothelial Cells Cell Viability Assay>100 µMNon-toxic at concentrations up to 100 µM.[3][4]

Signaling Pathway: Cathepsin L Inhibition and Apoptosis Induction in Glioblastoma

Cathepsin L has been implicated in the suppression of apoptosis in certain cancer cells, such as glioblastoma. Inhibition of cathepsin L can lead to the upregulation of the tumor suppressor p53, which in turn transcriptionally activates effector caspases 3 and 7, key executioners of apoptosis. The following diagram illustrates this proposed signaling cascade.

CathepsinL_Apoptosis_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 caspase_transcription Transcription of Caspase 3 & 7 p53->caspase_transcription activates Caspases Caspase 3 & 7 caspase_transcription->Caspases leads to increased protein levels CathepsinL Cathepsin L CathepsinL->p53 inhibits (proposed) Apoptosis Apoptosis Caspases->Apoptosis executes SID26681509 This compound SID26681509->CathepsinL inhibits Experimental_Workflow start Start: Culture Cells (e.g., Cancer Cell Line) treatment Treat cells with this compound (various concentrations) and vehicle control start->treatment harvest Harvest and Wash Cells treatment->harvest lysis Lyse cells in chilled lysis buffer harvest->lysis centrifugation Centrifuge to pellet debris lysis->centrifugation lysate_collection Collect supernatant (cell lysate) centrifugation->lysate_collection protein_quant Quantify total protein (e.g., BCA assay) lysate_collection->protein_quant activity_assay Perform Cathepsin L Activity Assay lysate_collection->activity_assay data_analysis Analyze Data: Normalize activity to protein concentration and calculate % inhibition protein_quant->data_analysis activity_assay->data_analysis end End: Determine IC50 data_analysis->end

References

Unveiling the Species Specificity of SID 26681509: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the cathepsin L inhibitor, SID 26681509, focusing on its species specificity. Designed for researchers, scientists, and drug development professionals, this document compiles available experimental data, details relevant methodologies, and explores the structural basis for its inhibitory activity across different species.

This compound is a potent, reversible, and slow-binding competitive inhibitor of human cathepsin L, with an IC50 of 56 nM.[1][2] Its potency increases significantly with pre-incubation, reaching an IC50 of 1.0 nM after a four-hour pre-incubation with the enzyme.[1][3][4] This thiocarbazate inhibitor has demonstrated selectivity for cathepsin L over other human cathepsins and papain.[1][4]

Quantitative Performance Analysis

The inhibitory activity of this compound has been predominantly characterized against human cathepsins and select parasitic enzymes. The following table summarizes the available IC50 values. It is important to note the time-dependent nature of the inhibition, with potency increasing over time.

Target EnzymeSpecies/SourceIC50 (1 hour pre-incubation)IC50 (no pre-incubation)Selectivity Index vs. Cathepsin L (1 hr)
Cathepsin L Human 7.5 nM [1]56 nM [1][2][4]1
Cathepsin BHuman4.3 µM[1]-573
Cathepsin KHuman8.4 µM[1]-1120
Cathepsin SHuman1.1 µM[1]-147
Cathepsin VHuman0.62 µM[1]-83
Cathepsin GHumanNo inhibition[1]No inhibition[1]>13,333
PapainCarica papaya0.83 µM[1]-111
Falcipain-2 (Plasmodium falciparum)P. falciparum15.4 µM[1][3]-Not Applicable
Cysteine Protease (Leishmania major)L. major12.5 µM[1][3]-Not Applicable

Inferred Species Specificity: A Structural Perspective

The catalytic triad (B1167595) (Cys, His, Asn) is conserved across human, mouse, and rat cathepsin L. An alignment of the key active site residues within the S2 and S3 substrate-binding pockets, which are critical for inhibitor interaction, reveals a high degree of conservation.

Alignment of Key Active Site Residues in Cathepsin L:

Residue Position (Human)Human (P07711)Mouse (P06797)Rat (P07154)Location
61GlnGlnGlnS3 Pocket
67LeuLeuLeuS2/S3 Pocket
68AlaAlaAlaS2 Pocket
133AlaAlaAlaS2 Pocket
157ValValValS2 Pocket
160AlaAlaAlaS2 Pocket
205AlaAlaAlaS2 Pocket

The high degree of conservation in the primary amino acid sequence of the active site cleft between human, mouse, and rat cathepsin L suggests that this compound is likely to exhibit potent inhibitory activity against the murine and rat orthologs. However, subtle differences in the overall protein conformation or post-translational modifications could still influence inhibitor binding. Therefore, direct experimental verification is recommended.

Experimental Protocols

The following is a representative protocol for determining the inhibitory activity of this compound against cathepsin L.

Cathepsin L Inhibition Assay Protocol

1. Materials:

  • Recombinant human (or other species) Cathepsin L
  • Assay Buffer: 50 mM Sodium Acetate, pH 5.5, containing 2 mM DTT and 1 mM EDTA.
  • Substrate: Z-Phe-Arg-AMC (from a stock solution in DMSO).
  • Inhibitor: this compound (from a stock solution in DMSO).
  • 96-well black, flat-bottom microplate.
  • Fluorescence plate reader with excitation at ~360-380 nm and emission at ~460 nm.

2. Assay Procedure:

  • Prepare a serial dilution of this compound in DMSO.
  • In the microplate, add 2 µL of the diluted inhibitor or DMSO (for control wells) to each well.
  • Add 88 µL of Assay Buffer to all wells.
  • Add 5 µL of the appropriate dilution of Cathepsin L enzyme to all wells except for the blank (no enzyme) wells.
  • (Optional, for time-dependency studies) Pre-incubate the plate at room temperature for a defined period (e.g., 0, 30, 60, 120, 240 minutes).
  • Initiate the reaction by adding 5 µL of the Z-Phe-Arg-AMC substrate to all wells to a final concentration of 10 µM.
  • Immediately measure the fluorescence intensity over time (kinetic read) or at a fixed time point (e.g., 30 minutes) using the plate reader.

3. Data Analysis:

  • Subtract the background fluorescence (from blank wells) from all readings.
  • Determine the rate of reaction (RFU/min) for each well from the linear portion of the kinetic curve.
  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing the Mechanism and Workflow

To further elucidate the context of this compound's action, the following diagrams illustrate the general role of cathepsin L and a typical experimental workflow for assessing its inhibitors.

CathepsinL_Pathway cluster_lysosome Lysosome cluster_pathology Pathological Roles (Upregulation) Pro_CatL Pro-Cathepsin L CatL Active Cathepsin L Pro_CatL->CatL Autocatalytic Activation (Low pH) Protein Cellular & Endocytosed Proteins ECM_Degradation ECM Degradation CatL->ECM_Degradation Antigen_Processing Antigen Processing CatL->Antigen_Processing Hormone_Activation Hormone Activation CatL->Hormone_Activation Degraded_Protein Degraded Peptides Protein->Degraded_Protein Proteolysis

Caption: Simplified signaling pathway of Cathepsin L.

Experimental_Workflow Start Prepare Reagents (Enzyme, Buffer, Substrate, Inhibitor) Plate_Setup Plate Setup in 96-well format (Inhibitor/DMSO + Buffer) Start->Plate_Setup Add_Enzyme Add Cathepsin L Enzyme Plate_Setup->Add_Enzyme Pre_incubation Pre-incubation (Optional, for time-dependency) Add_Enzyme->Pre_incubation Add_Substrate Add Fluorogenic Substrate (Z-Phe-Arg-AMC) Pre_incubation->Add_Substrate Measure_Fluorescence Kinetic Measurement of Fluorescence (Ex: 380nm, Em: 460nm) Add_Substrate->Measure_Fluorescence Data_Analysis Data Analysis (Calculate % Inhibition, Determine IC50) Measure_Fluorescence->Data_Analysis End Results Data_Analysis->End

Caption: Experimental workflow for Cathepsin L inhibition assay.

Conclusion

This compound is a well-characterized, potent inhibitor of human cathepsin L with demonstrated selectivity. While direct experimental data on its activity against cathepsin L from common preclinical models is lacking, the high conservation of the active site residues across human, mouse, and rat suggests a strong likelihood of cross-species inhibitory activity. This guide provides the necessary data and protocols for researchers to further investigate the species specificity of this compound and its potential as a therapeutic agent. Direct testing of the compound against cathepsin L from various species is highly recommended to confirm these inferences.

References

A Comparative Guide to SID 26681509: A Potent Cathepsin L Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of the scientific literature on SID 26681509, a potent and selective inhibitor of human cathepsin L. We will objectively compare its performance with alternative cathepsin inhibitors, presenting supporting experimental data in clearly structured tables. Detailed methodologies for key experiments are provided to ensure reproducibility. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction to this compound

This compound is a novel, small molecule thiocarbazate identified through a high-throughput screening of the NIH Molecular Libraries Small Molecule Repository.[1] It has been characterized as a potent, reversible, competitive, and slow-binding inhibitor of human cathepsin L.[1][2][3] Cathepsin L is a lysosomal cysteine protease involved in various physiological and pathological processes, including protein degradation, antigen presentation, and tumor metastasis.[1]

Performance Comparison of Cathepsin L Inhibitors

The following tables summarize the quantitative data on the inhibitory activity of this compound and its alternatives against various proteases.

Table 1: Potency against Human Cathepsin L

CompoundIC50 (nM) (no pre-incubation)IC50 (nM) (4-hour pre-incubation)Mechanism of Action
This compound 56[1][2][3]1.0[1][2][3]Slow-binding, reversible, competitive
Z-FY-CHO0.85[4][5]Not ReportedReversible, potent, and specific
CLIK-148< 100[6]Not ReportedIrreversible, highly selective
Balicatib48[1]Not ReportedPotent and selective
MDL281702.5[7]Not ReportedNot Specified

Table 2: Selectivity Profile of Cathepsin L Inhibitors (IC50 in nM)

CompoundCathepsin BCathepsin KCathepsin SCathepsin VPapainCathepsin G
This compound 84426182000500[8]>10000No inhibition[1][2][3]
Z-FY-CHO85.1[5]Not ReportedNot ReportedNot ReportedNot ReportedNot Reported
Balicatib61[1]22[1]2900[1]Not ReportedNot ReportedNot Reported

Table 3: Activity against Other Biological Targets

CompoundTarget Organism/Cell LineIC50 (µM)
This compound Plasmodium falciparum15.4[1][3][9]
This compound Leishmania major12.5[1][3][9]
This compound Human Aortic Endothelial CellsNon-toxic up to 100 µM[1][10]
This compound ZebrafishNon-toxic up to 100 µM[1][10]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the characterization of this compound.

Cathepsin L Inhibition Assay (Based on Shah et al., 2008)

This assay determines the inhibitory potency of compounds against human cathepsin L.

Materials:

  • Human Cathepsin L (e.g., Calbiochem)

  • Fluorogenic substrate: Z-Phe-Arg-AMC (N-carbobenzyloxy-L-phenylalanyl-L-arginine 7-amido-4-methylcoumarin)

  • Assay Buffer: 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5

  • Test compound (this compound or alternatives) dissolved in DMSO

  • 384-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Enzyme Preparation: Recombinant human cathepsin L is diluted in assay buffer to the desired concentration.

  • Compound Preparation: A serial dilution of the test compound is prepared in DMSO and then diluted in assay buffer.

  • Reaction Mixture:

    • For no pre-incubation experiments, the enzyme, substrate, and inhibitor are mixed simultaneously in the wells of the microplate.

    • For pre-incubation experiments, the enzyme and inhibitor are incubated together in the microplate for a specified time (e.g., 1, 2, or 4 hours) at room temperature before the addition of the substrate.

  • Initiation of Reaction: The reaction is initiated by adding the fluorogenic substrate to the wells.

  • Measurement: The fluorescence intensity is measured kinetically over time using a microplate reader with excitation at 360 nm and emission at 460 nm.

  • Data Analysis: The initial reaction velocities are calculated from the linear portion of the fluorescence curves. The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Selectivity Assays

To determine the selectivity of this compound, similar inhibition assays are performed using other proteases such as papain, and cathepsins B, G, K, S, and V. The experimental conditions (e.g., enzyme and substrate concentrations, buffer pH) are optimized for each specific protease.

In Vitro Anti-parasitic Assays

1. Plasmodium falciparum Propagation Assay:

  • P. falciparum cultures are maintained in human erythrocytes.

  • Synchronized ring-stage parasites are incubated with serial dilutions of the test compound for 48 hours.

  • Parasite growth is quantified using a DNA-intercalating dye (e.g., SYBR Green I) and fluorescence measurement.

  • IC50 values are calculated from the dose-response curves.

2. Leishmania major Promastigote Viability Assay:

  • L. major promastigotes are cultured in appropriate media.

  • The promastigotes are incubated with various concentrations of the test compound for a defined period.

  • Cell viability is assessed using a metabolic indicator dye (e.g., resazurin).

  • IC50 values are determined from the resulting dose-response data.

Toxicity Assays

1. Human Aortic Endothelial Cell (HAEC) Toxicity Assay:

  • HAECs are cultured in 96-well plates.

  • Cells are exposed to different concentrations of the test compound for 24-48 hours.

  • Cell viability is measured using a standard method such as the MTT or MTS assay.

2. Zebrafish Toxicity Assay:

  • Zebrafish embryos or larvae are placed in multi-well plates.

  • They are exposed to a range of concentrations of the test compound.

  • Toxicity is assessed by monitoring mortality, developmental abnormalities, and behavioral changes over a specific period.

Visualizations

Signaling Pathway

Cathepsin_L_Signaling cluster_lysosome Lysosome cluster_cell Cellular Processes CatL_pro Pro-Cathepsin L CatL Active Cathepsin L CatL_pro->CatL Autocatalytic Activation (low pH) Degraded_Protein Degraded Peptides CatL->Degraded_Protein Proteolysis Autophagy Autophagy CatL->Autophagy Antigen_Presentation Antigen Presentation CatL->Antigen_Presentation ECM_Remodeling ECM Remodeling CatL->ECM_Remodeling Protein Cellular Proteins Protein->CatL Cell_Growth Cell Growth & Proliferation Degraded_Protein->Cell_Growth SID_26681509 This compound SID_26681509->CatL Inhibition

Caption: Inhibition of Cathepsin L by this compound disrupts key cellular processes.

Experimental Workflow

Cathepsin_L_Inhibition_Assay_Workflow start Start prep_enzyme Prepare Human Cathepsin L Solution start->prep_enzyme prep_inhibitor Prepare Serial Dilutions of this compound start->prep_inhibitor prep_substrate Prepare Fluorogenic Substrate (Z-Phe-Arg-AMC) start->prep_substrate dispense_plate Dispense Reagents into 384-well Microplate prep_enzyme->dispense_plate prep_inhibitor->dispense_plate prep_substrate->dispense_plate pre_incubation Pre-incubate Enzyme and Inhibitor (optional) dispense_plate->pre_incubation add_substrate Add Substrate to Initiate Reaction dispense_plate->add_substrate No pre_incubation->add_substrate Yes measure_fluorescence Measure Fluorescence (Ex: 360nm, Em: 460nm) add_substrate->measure_fluorescence analyze_data Calculate Initial Velocities and Determine IC50 measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for determining the IC50 of this compound against Cathepsin L.

References

A Comparative Guide to Utilizing SID 26681509 as a Negative Control for Cathepsin G Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the study of cathepsin G, a serine protease implicated in various inflammatory diseases, the selection of appropriate controls is paramount for the validation of experimental findings. This guide provides a comprehensive comparison of SID 26681509 as a negative control for in vitro cathepsin G inhibition assays, supported by experimental data and detailed protocols.

Introduction to this compound

This compound is a potent, reversible, and selective inhibitor of human cathepsin L, a cysteine protease.[1][2][3][4][5] Notably, extensive biochemical screening has demonstrated that this compound exhibits no inhibitory activity against the serine protease cathepsin G.[1][3][4][5][6] This high degree of selectivity makes it an ideal candidate for use as a negative control in studies focusing on cathepsin G, ensuring that any observed inhibitory effects from test compounds are specific to cathepsin G and not due to off-target interactions with other proteases.

Comparative Inhibitory Activity

The selectivity of this compound has been characterized against a panel of proteases. The following table summarizes the inhibitory activity (IC50) of this compound against various cathepsins and papain, highlighting its lack of activity against cathepsin G.

ProteaseIC50 (after 1 hour)Fold Selectivity vs. Cathepsin L
Cathepsin L 56 nM 1
Cathepsin V618 nM11
Cathepsin S1.88 µM34
Cathepsin K4.23 µM76
Cathepsin B8.44 µM151
Papain391 nM7
Cathepsin G No inhibitory activity N/A

Data compiled from Shah PP, et al. Mol Pharmacol. 2008 Jul;74(1):34-41.[5][6]

Alternative Controls for Cathepsin G Studies

In a typical cathepsin G inhibition study, it is crucial to include both positive and negative controls to validate the assay results.

  • Positive Controls: Compounds with known inhibitory activity against cathepsin G should be used to confirm the assay is performing correctly. Examples of potent cathepsin G inhibitors include:

    • Cathepsin G Inhibitor I: A selective, reversible, and competitive non-peptide inhibitor with an IC50 of 53 nM.[7]

    • Chymostatin: A selective inhibitor that forms strong electrostatic interactions with the active site of cathepsin G.[8]

    • Nafamostat mesylate: A serine protease inhibitor that forms a stable complex with cathepsin G.[8]

  • Negative Control: A compound that is structurally related to the test compounds but has no inhibitory effect on cathepsin G. This compound serves this purpose effectively due to its established lack of cathepsin G inhibition.

Experimental Workflow for Cathepsin G Inhibition Assay

The following diagram illustrates a typical workflow for a colorimetric cathepsin G inhibition assay, incorporating the use of this compound as a negative control.

CathepsinG_Inhibition_Assay_Workflow Reagents Prepare Assay Buffer, Substrate, and Enzyme Solutions Samples Prepare Test Compounds, Positive Control (e.g., Cathepsin G Inhibitor I), and Negative Control (this compound) Reagents->Samples Dispense Dispense Assay Buffer to all wells Add_Inhibitors Add Test Compounds, Controls to respective wells Dispense->Add_Inhibitors Add_Enzyme Add Cathepsin G to all wells except blank Add_Inhibitors->Add_Enzyme Incubate_1 Incubate at 37°C Add_Enzyme->Incubate_1 Add_Substrate Add Cathepsin G Substrate Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C Add_Substrate->Incubate_2 Measure Measure absorbance at 405 nm Incubate_2->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curves and determine IC50 values Calculate->Plot

Workflow for a Cathepsin G Inhibition Assay

Experimental Protocol: Colorimetric Cathepsin G Activity Assay

This protocol is adapted from commercially available cathepsin G activity assay kits.[9][10][11]

I. Reagent Preparation:

  • Assay Buffer: Prepare 100 mM HEPES buffer, pH 7.5 at 37°C.

  • Substrate Stock Solution: Prepare a 20 mM solution of N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide in DMSO.

  • Cathepsin G Enzyme Solution: Immediately before use, prepare a solution of human cathepsin G in cold deionized water to a concentration of 1.25 - 2.50 units/ml.

  • Positive Control (Cathepsin G Inhibitor I): Prepare a stock solution in DMSO and dilute serially in Assay Buffer to the desired concentrations.

  • Negative Control (this compound): Prepare a stock solution in DMSO and dilute in Assay Buffer to a final concentration equivalent to the highest concentration of the test compound.

II. Assay Procedure:

  • In a 96-well microplate, add the following to the respective wells:

    • Blank: 1.60 ml Assay Buffer, 0.20 ml Substrate Solution, 0.025 ml deionized water.

    • Enzyme Control (100% activity): 1.60 ml Assay Buffer, 0.20 ml Substrate Solution, 0.025 ml Enzyme Solution.

    • Positive Control: Assay Buffer, serially diluted Cathepsin G Inhibitor I, and Enzyme Solution.

    • Negative Control: Assay Buffer, this compound, and Enzyme Solution.

    • Test Compound: Assay Buffer, serially diluted test compound, and Enzyme Solution.

  • Mix the contents of the wells by gentle shaking.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 0.20 ml of the Substrate Solution to all wells.

  • Immediately measure the absorbance at 410 nm (A410nm) at time zero.

  • Incubate the plate at 37°C, and record the increase in A410nm for approximately 5-10 minutes.

III. Data Analysis:

  • Calculate the rate of reaction (ΔA410nm/minute) for each well using the linear portion of the curve.

  • Subtract the rate of the blank from all other readings.

  • Calculate the percentage of inhibition for each concentration of the test compound and controls using the following formula: % Inhibition = [1 - (Rate of sample / Rate of enzyme control)] x 100

  • Plot the % inhibition versus the log of the compound concentration to determine the IC50 value. The negative control (this compound) should show no significant inhibition.

Signaling Pathway Context

While this compound does not directly interact with cathepsin G, understanding the broader context of protease signaling is important. The following diagram illustrates a simplified inflammatory pathway where cathepsin G is involved, and where a selective inhibitor would be studied.

Protease_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Neutrophil cluster_effects Downstream Effects cluster_inhibition Pharmacological Intervention Stimulus e.g., Pathogen, Tissue Damage Neutrophil Neutrophil Activation Stimulus->Neutrophil Granule Azurophil Granule Release Neutrophil->Granule CatG_Release Cathepsin G Release Granule->CatG_Release ECM_Deg Extracellular Matrix Degradation CatG_Release->ECM_Deg Cytokine_Act Cytokine & Chemokine Activation CatG_Release->Cytokine_Act Inflammation Inflammation Amplification Cytokine_Act->Inflammation CatG_Inhibitor Cathepsin G Inhibitor (Positive Control) CatG_Inhibitor->CatG_Release Inhibits Negative_Control This compound (Negative Control) Negative_Control->CatG_Release No Effect

Simplified Cathepsin G Inflammatory Pathway

Conclusion

This compound is a highly selective cathepsin L inhibitor with no activity towards cathepsin G, making it an excellent and validated negative control for cathepsin G inhibition studies. Its use, in conjunction with appropriate positive controls, ensures the reliability and specificity of screening assays aimed at identifying novel cathepsin G inhibitors. The provided experimental protocol and workflow offer a framework for incorporating this compound into research methodologies.

References

Safety Operating Guide

Proper Disposal Procedures for SID 26681509: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing SID 26681509, a potent and reversible human cathepsin L inhibitor, adherence to proper disposal protocols is crucial for maintaining laboratory safety and environmental compliance. This document provides essential, step-by-step guidance for the safe handling and disposal of this compound, based on available safety data.

With a molecular formula of C27H33N5O5S and a CAS number of 958772-66-2, this compound requires careful management throughout its lifecycle in the laboratory, from receipt to final disposal.[1][2] The following procedures are designed to minimize risk and ensure safe operational practices.

Personal Protective Equipment (PPE)

Before handling this compound, it is imperative to be outfitted with the appropriate personal protective equipment. This includes, but is not limited to:

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Skin and Body Protection: A laboratory coat and other protective clothing as necessary to prevent skin contact.

Spillage and Accidental Release

In the event of a spill, immediate action is necessary to contain the material and prevent widespread contamination.

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Use an inert absorbent material to contain the spill.

  • Collection: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Disposal: Dispose of the contaminated materials as hazardous waste.

Disposal Procedures

The disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local environmental regulations.

Unused Material:

  • Unused this compound should be disposed of as hazardous waste.

  • It is recommended to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.

Contaminated Materials:

  • Any materials that have come into contact with this compound, such as gloves, absorbent paper, and empty containers, should be treated as hazardous waste.

  • These materials should be placed in a sealed and properly labeled container for disposal by a licensed professional waste disposal service.

It is critical to consult with your institution's environmental health and safety (EHS) department for specific guidance on disposal procedures, as regulations may vary.

Quantitative Data Summary

PropertyValueReference
CAS Number 958772-66-2[1][2]
Molecular Formula C27H33N5O5S[1][2]
Molecular Weight 539.65 g/mol [1][2]

Disposal Workflow

This compound Disposal Workflow cluster_prep Preparation cluster_disposal Disposal Path cluster_final Final Disposition start Start: Unused this compound or Contaminated Material ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe start->ppe Initiate Disposal container Place in a Labeled, Sealed Hazardous Waste Container ppe->container ppe->container Handle Material consult Consult Institutional EHS for Specific Regulations container->consult container->consult Secure for Disposal waste_service Arrange for Pickup by a Licensed Waste Disposal Service consult->waste_service consult->waste_service Follow Guidance incineration Chemical Incineration with Afterburner and Scrubber waste_service->incineration waste_service->incineration Transport end End: Proper Disposal Complete incineration->end incineration->end Destroy

Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling SID 26681509

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling, use, and disposal of SID 26681509, a potent and reversible human cathepsin L inhibitor. The following procedural guidance is intended to ensure safe laboratory practices and operational efficiency.

Personal Protective Equipment and Safety Precautions

When handling this compound, it is crucial to adhere to standard laboratory safety protocols. The following personal protective equipment (PPE) is recommended to minimize exposure and ensure user safety.

Protective EquipmentSpecifications
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Protection Laboratory coat.
Respiratory Protection Not required under normal conditions of use. Use a dust mask if handling large quantities or if dust is generated.

General Hygiene Measures:

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

  • Handle in a well-ventilated area.

Operational and Disposal Plans

Proper storage and disposal of this compound are critical for maintaining its stability and for environmental safety.

Storage:

  • Store at -20°C for long-term storage.

  • For stock solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[1]

Disposal:

  • Dispose of waste product and contaminated packaging in accordance with local, state, and federal regulations.

  • It is recommended to dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, primarily based on the work of Shah et al. (2008)[2].

Cathepsin L Inhibition Assay

This assay determines the inhibitory potency of this compound against human cathepsin L.

Materials:

  • Human Cathepsin L

  • This compound

  • Assay Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 0.1% Brij-35, pH 5.5)

  • Dithiothreitol (DTT)

  • Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Activate human cathepsin L with DTT in assay buffer.

  • Serially dilute this compound in assay buffer in a 96-well plate.

  • Add the activated cathepsin L to each well containing the inhibitor and incubate.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Monitor the fluorescence intensity over time using a plate reader (Excitation: ~360 nm, Emission: ~460 nm).

  • Calculate the initial reaction velocities and determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.

Determination of Reversibility

This experiment assesses whether the inhibition of cathepsin L by this compound is reversible.

Procedure:

  • Incubate a concentrated solution of cathepsin L with a concentration of this compound that is a multiple of its IC50 value (e.g., 10x IC50).

  • After incubation, rapidly dilute the enzyme-inhibitor mixture by a large factor (e.g., 100-fold) into an assay solution containing the fluorogenic substrate.

  • Monitor the enzymatic activity over time.

  • A rapid recovery of enzyme activity upon dilution indicates a reversible inhibitor.[2]

Data Presentation
ParameterValueReference
Molecular Weight 539.65 g/mol
Molecular Formula C₂₇H₃₃N₅O₅S
Purity ≥97%
Solubility in DMSO 50 mM
Solubility in Ethanol 10 mM
IC50 Values
Human Cathepsin L 56 nM

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the characterization of this compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Stock_Solution Prepare this compound Stock Solution (DMSO) Serial_Dilution Serial Dilution of This compound Stock_Solution->Serial_Dilution Enzyme_Activation Activate Cathepsin L (with DTT) Incubation Incubate Enzyme with Inhibitor Enzyme_Activation->Incubation Serial_Dilution->Incubation Reaction_Initiation Add Fluorogenic Substrate Incubation->Reaction_Initiation Measurement Measure Fluorescence Reaction_Initiation->Measurement Calculate_Velo Calculate Initial Velocities Measurement->Calculate_Velo Determine_IC50 Determine IC50 Value Calculate_Velo->Determine_IC50

Caption: Workflow for determining the IC50 of this compound against Cathepsin L.

G cluster_incubation Pre-Dilution cluster_dilution Dilution and Measurement cluster_interpretation Interpretation Concentrated_Incubation Incubate Concentrated Cathepsin L with This compound (10x IC50) Rapid_Dilution Rapid 100-fold Dilution into Substrate Solution Concentrated_Incubation->Rapid_Dilution Monitor_Activity Monitor Enzyme Activity Rapid_Dilution->Monitor_Activity Reversible Reversible Inhibition (Activity Recovers) Monitor_Activity->Reversible If activity increases Irreversible Irreversible Inhibition (Activity Does Not Recover) Monitor_Activity->Irreversible If activity remains low

Caption: Experimental workflow to determine the reversibility of inhibition.

References

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